Chalcone dibromide
Description
The exact mass of the compound 2,3-Dibromo-3-phenylpropiophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2715. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromo-1,3-diphenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O/c16-13(11-7-3-1-4-8-11)14(17)15(18)12-9-5-2-6-10-12/h1-10,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAGBKGGYRLVTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883468 | |
| Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
368.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-91-6 | |
| Record name | 2,3-Dibromo-1,3-diphenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chalcone dibromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromo-3-phenylpropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Properties of 1-Propanone, 2,3-dibromo-1,3-diphenyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-Propanone, 2,3-dibromo-1,3-diphenyl-, also known as α,β-dibromochalcone or benzalacetophenone dibromide. This document details the compound's physicochemical characteristics, provides experimental protocols for its synthesis and characterization, and explores its reactivity and potential as a modulator of cellular signaling pathways. The information is presented in a structured format with clear data tables and visualizations to support researchers in chemistry and drug development.
Chemical Identity and Properties
1-Propanone, 2,3-dibromo-1,3-diphenyl- is a halogenated derivative of chalcone. Its core structure consists of a three-carbon α,β-unsaturated ketone system flanked by two phenyl rings, with bromine atoms attached to the α and β carbons.
Table 1: Chemical Identifiers and Computed Properties [1]
| Identifier | Value |
| IUPAC Name | 2,3-dibromo-1,3-diphenylpropan-1-one |
| Synonyms | α,β-dibromochalcone, Benzalacetophenone dibromide, Chalcone dibromide |
| CAS Number | 611-91-6[1] |
| Molecular Formula | C₁₅H₁₂Br₂O[1] |
| Molecular Weight | 368.07 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)Br)Br |
| InChI Key | LYAGBKGGYRLVTR-UHFFFAOYSA-N |
| XLogP3 | 4.7 |
| Topological Polar Surface Area | 17.1 Ų |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 156 °C | ChemBK |
| Boiling Point | 411.5 °C at 760 mmHg (Predicted) | ChemBK |
| Density | 1.631 g/cm³ (Predicted) | ChemBK |
| Solubility | Insoluble in water; Soluble in organic solvents like acetic acid. | - |
Experimental Protocols
Synthesis of 1-Propanone, 2,3-dibromo-1,3-diphenyl-
The synthesis of 1-Propanone, 2,3-dibromo-1,3-diphenyl- is typically achieved through a two-step process involving the Claisen-Schmidt condensation to form the chalcone precursor, followed by the bromination of the alkene double bond.
Step 1: Synthesis of Chalcone (1,3-Diphenyl-2-propen-1-one)
-
Materials: Benzaldehyde, Acetophenone, Ethanol, Sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve equimolar amounts of benzaldehyde and acetophenone in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide to the ethanolic solution with constant stirring.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water until neutral, and recrystallize from ethanol to obtain pure 1,3-diphenyl-2-propen-1-one.
-
Step 2: Bromination of Chalcone
-
Materials: 1,3-Diphenyl-2-propen-1-one (Chalcone), Glacial Acetic Acid, Bromine.
-
Procedure:
-
Dissolve the synthesized chalcone in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the chalcone solution with constant stirring.
-
Continue stirring at room temperature. The disappearance of the bromine color indicates the progress of the reaction.
-
After the reaction is complete, pour the mixture into ice-cold water to precipitate the crude 1-Propanone, 2,3-dibromo-1,3-diphenyl-.
-
Filter the solid, wash thoroughly with water, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Finally, wash again with water and dry the product.
-
Purification
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and chloroform, to yield crystalline 1-Propanone, 2,3-dibromo-1,3-diphenyl-.
Spectral Characterization
The structure of the synthesized compound can be confirmed using various spectroscopic techniques.
Table 3: Spectral Data for 1-Propanone, 2,3-dibromo-1,3-diphenyl-
| Technique | Observed Data |
| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons of the two phenyl rings and the two methine protons are expected. The chemical shifts and coupling constants will be characteristic of the dibrominated structure. |
| ¹³C NMR (CDCl₃) | Signals for the carbonyl carbon, the two phenyl rings, and the two aliphatic carbons bearing bromine atoms are expected. |
| Mass Spectrometry (EI) | The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of bromine atoms and benzoyl fragments. PubChem lists a top peak at m/z 105 and a third highest at m/z 207.[1] |
| Infrared (IR) | A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1680-1700 cm⁻¹. |
Reactivity and Potential Applications
α,β-Dibromoketones are versatile intermediates in organic synthesis. The presence of two bromine atoms and a carbonyl group makes 1-Propanone, 2,3-dibromo-1,3-diphenyl- a reactive molecule that can participate in various chemical transformations. It is a useful synthon for the synthesis of various heterocyclic compounds such as pyrazoles and isoxazoles.
Biological Activity and Signaling Pathways
Chalcones and their derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. While the specific biological activity of 1-Propanone, 2,3-dibromo-1,3-diphenyl- is not extensively studied, its structural similarity to other bioactive chalcones suggests it may also possess therapeutic potential.
Chalcone derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.
Proposed Mechanism of Action: Modulation of the MAPK Signaling Pathway
It is hypothesized that 1-Propanone, 2,3-dibromo-1,3-diphenyl-, like other chalcone derivatives, may induce apoptosis in cancer cells by modulating the MAPK signaling cascade. This could involve the activation of pro-apoptotic kinases such as JNK and p38, and the inhibition of the pro-survival ERK pathway.
Below is a diagram illustrating a potential workflow for investigating the effect of this compound on the MAPK pathway.
MAPK Signaling Pathway
The MAPK pathway is a three-tiered kinase cascade involving a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). Different external stimuli can activate distinct MAPK modules, leading to specific cellular responses. The diagram below illustrates a simplified overview of the major MAPK signaling pathways.
References
A Technical Guide to Benzalacetophenone Dibromide (CAS 611-91-6) for Research and Development
Introduction
Benzalacetophenone dibromide, also known as 2,3-Dibromo-1,3-diphenylpropan-1-one or chalcone dibromide, is an alpha, beta-dihalogenated ketone with the CAS number 611-91-6.[1] It is a derivative of chalcone (benzalacetophenone), an α,β-unsaturated ketone that forms the central core for a wide variety of biologically important compounds.[2][3] Benzalacetophenone dibromide serves as a crucial synthetic intermediate, or synthon, in the preparation of numerous bioactive molecules, including heterocyclic compounds like pyrazolines, isoxazoles, and quinoxalines.[4][5] Its utility in organic synthesis, coupled with the diverse pharmacological potential of its derivatives, makes it a compound of significant interest to researchers in medicinal chemistry and drug development.[4][6] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safety protocols.
Chemical and Physical Properties
Benzalacetophenone dibromide is typically a white to off-white or pale yellow crystalline solid.[1][5] Its key physicochemical properties are summarized in the table below. It is important to note that two stereoisomers exist: a higher-melting isomer (m.p. 159-160°C), which is the primary product of the bromination of trans-benzalacetophenone, and a lower-melting isomer (m.p. 123-124°C).[7]
| Property | Value | Reference |
| CAS Number | 611-91-6 | [1] |
| Molecular Formula | C₁₅H₁₂Br₂O | [1][8] |
| Molar Mass | 368.06 g/mol | [1][9] |
| Melting Point | 156 °C | [1][4] |
| Boiling Point | 411.5 ± 45.0 °C (Predicted) | [1][10] |
| Density | 1.631 ± 0.06 g/cm³ (Predicted) | [1][10] |
| Appearance | White to off-white solid | [1] |
| Solubility | Insoluble in water | [10] |
| Synonyms | This compound, 2,3-Dibromo-1,3-diphenylpropan-1-one, 2,3-Dibromo-3-phenylpropiophenone | [1][10] |
Synthesis and Purification
The synthesis of benzalacetophenone dibromide is a two-step process. The first step involves the creation of its precursor, benzalacetophenone (chalcone), via an aldol condensation. The second step is the electrophilic addition of bromine across the double bond of the chalcone.
References
- 1. 2,3-DIBROMO-3-PHENYLPROPIOPHENONE | 611-91-6 [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. Chalcone - Wikipedia [en.wikipedia.org]
- 4. 1-Propanone, 2,3-dibromo-1,3-diphenyl- | CAS#:611-91-6 | Chemsrc [chemsrc.com]
- 5. sgbaukrc.ac.in [sgbaukrc.ac.in]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. 2024.sci-hub.cat [2024.sci-hub.cat]
- 8. fishersci.se [fishersci.se]
- 9. 1-Propanone, 2,3-dibromo-1,3-diphenyl- | C15H12Br2O | CID 95342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS # 611-91-6, this compound, 2,3-Dibromo-3-phenylpropiophenone, Benzalacetophenone dibromide, this compound, NSC 2715 - chemBlink [chemblink.com]
Technical Guide: Synthesis, Biological Activity, and Mechanistic Insights of a C15H12Br2O Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of a specific ketone with the chemical formula C15H12Br2O. The primary focus is on its chemical identity, synthesis, and biological activities, with a particular emphasis on its potential as an anticancer and antimicrobial agent. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
The IUPAC name for the ketone with the molecular formula C15H12Br2O, commonly referred to as a dibromochalcone, is 2,3-dibromo-1,3-diphenylpropan-1-one .[1] This compound belongs to the chalcone family, which are precursors of flavonoids and are known for their wide range of biological activities. The presence of bromine atoms in the structure of 2,3-dibromo-1,3-diphenylpropan-1-one often enhances its biological potency.
Synthesis and Experimental Protocols
The synthesis of 2,3-dibromo-1,3-diphenylpropan-1-one is typically achieved through a two-step process: a Claisen-Schmidt condensation to form the chalcone precursor, followed by bromination of the α,β-unsaturated ketone.
Experimental Protocol: Synthesis of 2,3-dibromo-1,3-diphenylpropan-1-one
Step 1: Synthesis of Chalcone (1,3-diphenyl-2-propen-1-one)
-
Reaction Setup: In a round-bottom flask, dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the stirred mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Purification: Filter the crude product, wash with water until neutral, and then recrystallize from a suitable solvent like ethanol to obtain pure 1,3-diphenyl-2-propen-1-one.
Step 2: Bromination of Chalcone
-
Dissolution: Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent, such as glacial acetic acid or chloroform.
-
Brominating Agent: Slowly add a solution of bromine (1 equivalent) in the same solvent to the chalcone solution with constant stirring. The reaction is often carried out at room temperature or in an ice bath to control the reaction rate.
-
Reaction Completion: The disappearance of the bromine color indicates the completion of the reaction.
-
Isolation: The dibrominated product, 2,3-dibromo-1,3-diphenylpropan-1-one, often precipitates out of the solution. If not, the product can be isolated by pouring the reaction mixture into water.
-
Purification: Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure compound.
Biological Activity and Data
Dibromochalcones, including 2,3-dibromo-1,3-diphenylpropan-1-one and its derivatives, have demonstrated significant potential in various therapeutic areas, particularly as anticancer and antimicrobial agents.
Anticancer Activity
The anticancer effects of brominated chalcones are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Anticancer Activity of Selected Brominated Chalcone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| H72 | MGC803 (Gastric) | 3.57 | [2] |
| H72 | HGC27 (Gastric) | 4.89 | [2] |
| H72 | SGC7901 (Gastric) | 5.61 | [2] |
| Compound 5 | AGS (Gastric) | < 1.0 µg/mL | [3] |
| Compound 7 | HL-60 (Leukemia) | < 1.57 µg/mL | [3] |
Antimicrobial Activity
Dibromochalcones have also been investigated for their activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to measure the potency of an antimicrobial agent.
Table 2: Antimicrobial Activity of Selected Dibromochalcone Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 3b | C. freundii | ~19 | [4] |
| 3g | C. freundii | ~19 | [4] |
| C-22 | Various Bacteria | 1.95 - 3.90 | [5] |
| CH-0y | Staphylococci | 15.625 - 62.5 | [6] |
Signaling Pathways and Mechanisms of Action
A significant mechanism through which brominated chalcones exert their anticancer effects is the induction of apoptosis via the generation of reactive oxygen species (ROS).
ROS-Mediated Apoptotic Pathway
An increase in intracellular ROS can lead to oxidative stress, which in turn triggers a cascade of events culminating in apoptosis. This pathway often involves the mitochondria and a family of cysteine proteases called caspases.
Caption: ROS-mediated apoptotic pathway induced by brominated chalcones.
Experimental Workflow for Drug Discovery
The process of identifying and validating a new drug candidate from a class of compounds like dibromochalcones typically follows a structured workflow.
Caption: Experimental workflow for the discovery of dibromochalcone-based drugs.
Conclusion
2,3-dibromo-1,3-diphenylpropan-1-one and related dibromochalcones represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial therapies. Their straightforward synthesis and potent biological activities make them attractive candidates for further investigation. Understanding their mechanisms of action, such as the induction of ROS-mediated apoptosis, is crucial for the rational design of more effective and selective drug candidates. The experimental workflow outlined in this guide provides a roadmap for the systematic evaluation and development of these compounds from the laboratory to potential clinical applications.
References
- 1. 1-Propanone, 2,3-dibromo-1,3-diphenyl- | C15H12Br2O | CID 95342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial, antioxidant and cytotoxic evaluation of diazenyl chalcones along with insights to mechanism of interaction by molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]
The Bromination of Chalcones: A Technical Guide to its Discovery, History, and Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The electrophilic addition of bromine across the double bond of the enone moiety to form α,β-dibromochalcones is a fundamental transformation in the synthesis of various heterocyclic compounds and a key reaction in the exploration of structure-activity relationships. This technical guide provides an in-depth exploration of the discovery and history of chalcone bromination, detailed experimental protocols for classical and modern methods, and a comparative analysis of quantitative data.
Discovery and Historical Evolution
The journey of chalcone chemistry began in the late 19th century with the development of a reliable method for their synthesis. The timeline below highlights the key milestones in the discovery and evolution of chalcone synthesis and bromination.
The primary method for synthesizing the chalcone backbone is the Claisen-Schmidt condensation , independently discovered by Rainer Ludwig Claisen and J. Gustav Schmidt in 1881.[1] This base-catalyzed reaction condenses an aromatic aldehyde with a ketone.
The earliest work on the bromination of chalcone derivatives is attributed to Kostanecki and Tambor in the late 19th century, who prepared synthetic chalcones from o-acetoxychalcone dibromides.[1] For a significant part of the 20th century, the standard method for brominating the double bond of chalcones involved the use of molecular bromine (Br₂) dissolved in solvents like carbon tetrachloride, chloroform, or acetic acid.[2] While effective, the hazardous nature of elemental bromine and the use of toxic solvents prompted the development of safer alternatives.
In the mid to late 20th century, solid brominating agents such as pyridinium tribromide gained popularity as they are easier and safer to handle than liquid bromine.[3][4] The turn of the 21st century has seen a significant shift towards "green" chemistry, leading to the development of more environmentally friendly bromination methods. These include the in-situ generation of bromine from reagents like hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), or the use of ammonium bromide with an oxidizing agent like ammonium persulfate.[4][5][6]
Mechanism of Bromination: Electrophilic Addition
The bromination of the α,β-unsaturated system in chalcones proceeds via an electrophilic addition mechanism. The electron-rich double bond of the chalcone acts as a nucleophile, attacking the bromine molecule. This results in the formation of a cyclic bromonium ion intermediate, which is then attacked by the bromide ion in an anti-addition fashion to yield the α,β-dibromochalcone.
Data Presentation: Comparison of Bromination Methods
The following tables summarize quantitative data for the bromination of various chalcones using different methods, allowing for a direct comparison of their efficiency and applicability.
Table 1: Classical Bromination with Molecular Bromine (Br₂) and Pyridinium Tribromide
| Entry | Chalcone Substituents | Brominating Agent | Solvent | Yield (%) | Melting Point (°C) | Reference |
| 1 | Unsubstituted | Pyridinium Tribromide | Acetic Acid | 75 | 150-152 | [7] |
| 2 | 4-Methoxy | Pyridinium Tribromide | Acetic Acid | 95 | 166-167 | [7] |
| 3 | 4-Chloro | Pyridinium Tribromide | Acetic Acid | 82 | 168-170 | [7] |
| 4 | 2,6-Dibenzylidenecyclohexanone | Br₂ | Chloroform | 60 | 105-106 | [8] |
Table 2: Green Bromination Methods
| Entry | Chalcone Substituents | Brominating System | Conditions | Yield (%) | Melting Point (°C) | Reference |
| 1 | Unsubstituted | NH₄Br / (NH₄)₂S₂O₈ | Grinding, RT, 25 min | 74 | - | [1] |
| 2 | 4-Methoxy | NH₄Br / (NH₄)₂S₂O₈ | Grinding, RT | - | - | [1] |
| 3 | 2'-Hydroxy | NH₄Br / (NH₄)₂S₂O₈ | Grinding, RT | 76 | - | [1] |
| 4 | 4-Methoxy | Tetrabutylammonium Tribromide (TBATB) | Water, RT, 15 min | 94 | 80 | |
| 5 | 3-Nitro | Tetrabutylammonium Tribromide (TBATB) | Water, RT, 15 min | 95 | 152 | |
| 6 | Unsubstituted | H₂O₂ / HBr | "on water", RT, 9h | 82 | 88-89 | [5] |
Table 3: Spectroscopic Data for Selected α,β-Dibromochalcones
| Substituents | ¹H NMR (CDCl₃, δ ppm) | Reference |
| Unsubstituted | 5.64 (d, 1H, J=12.2 Hz, Cβ-H), 5.84 (d, 1H, J=12.2 Hz, Cα-H), 7.34-8.19 (m, 10H, Ar-H) | [1] |
| 4-Methoxy | 3.74 (s, 3H, OCH₃), 5.50 (d, 1H, J=12.0 Hz, Cβ-H), 5.74 (d, 1H, J=12.0 Hz, Cα-H), 6.85 (d, 2H, J=8.5 Hz), 7.01-7.44 (m, 5H), 7.82 (d, 2H, J=8.5 Hz) | [1] |
| 4-Chloro | 5.61 (d, 1H, J=11.6 Hz, Cβ-H), 5.77 (d, 1H, J=11.2 Hz, Cα-H), 7.40-8.09 (m, 9H, Ar-H) | [7] |
Experimental Protocols
This section provides detailed methodologies for the bromination of chalcones, representing both a classical and a green chemistry approach.
Classical Method: Bromination with Molecular Bromine in Chloroform
Warning: Molecular bromine is highly corrosive, toxic, and volatile. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Procedure:
-
Dissolve the chalcone (1 equivalent) in a suitable volume of chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of molecular bromine (1 equivalent) in chloroform dropwise to the stirred chalcone solution. The characteristic reddish-brown color of bromine should disappear upon addition.
-
Continue stirring at room temperature for 1-2 hours after the addition is complete.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, if excess bromine is present, add a few drops of a saturated sodium thiosulfate solution to quench it.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the α,β-dibromochalcone.
Green Method: Bromination with Tetrabutylammonium Tribromide (TBATB) under Grinding Conditions
Procedure:
-
In a mortar, place the chalcone (1 mmol) and tetrabutylammonium tribromide (TBATB) (1 mmol).
-
Add a few drops of water (approximately 0.5 mL).
-
Grind the mixture thoroughly with a pestle at room temperature for about 15 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, add 20 mL of water to the reaction mixture and stir for 10 minutes.
-
Filter the solid product, wash with water, and air dry to obtain the α,β-dibromochalcone.
-
The product can be further purified by recrystallization if necessary.
Experimental and Logical Workflow
The synthesis and bromination of chalcones follow a logical workflow, from the initial condensation reaction to the final purification and characterization of the dibrominated product.
Conclusion
The bromination of chalcones is a historically significant and synthetically valuable reaction. From its early discovery and the use of hazardous molecular bromine, the methodology has evolved to incorporate safer and more environmentally benign reagents and conditions. The electrophilic addition mechanism, proceeding through a cyclic bromonium ion, is a cornerstone of this transformation. This guide has provided a comprehensive overview of the historical context, a comparison of classical and modern methods through quantitative data, and detailed experimental protocols. This information serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the informed selection of methods for the preparation of α,β-dibromochalcones for further synthetic applications and biological evaluation.
References
- 1. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Halogen addition reaction - Wikipedia [en.wikipedia.org]
- 4. Green bromination method in the synthesis of chalcone dibromides - American Chemical Society [acs.digitellinc.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis and pharmacological properties of chalcones: a review [ouci.dntb.gov.ua]
- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Ketone halogenation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2,3-dibromo-1,3-diphenylpropan-1-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2,3-dibromo-1,3-diphenylpropan-1-one, a halogenated chalcone derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Compound Properties
2,3-dibromo-1,3-diphenylpropan-1-one, also known as chalcone dibromide, is a synthetic organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂Br₂O | [1] |
| Molecular Weight | 368.06 g/mol | [1] |
| CAS Number | 611-91-6 | |
| Melting Point | 156 °C | |
| Boiling Point | 411.5 ± 45.0 °C (Predicted) | |
| Density | 1.631 ± 0.06 g/cm³ (Predicted) | |
| Appearance | White to off-white solid | |
| IUPAC Name | 2,3-dibromo-1,3-diphenylpropan-1-one | [1] |
Synthesis and Characterization
The primary method for the synthesis of 2,3-dibromo-1,3-diphenylpropan-1-one is through the bromination of its chalcone precursor, (E)-1,3-diphenyl-2-propen-1-one.
Experimental Workflow
The overall process from synthesis to characterization is outlined in the following workflow diagram.
References
Stereochemistry of 2,3-dibromo-1,3-diphenyl-1-propanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the stereochemistry of 2,3-dibromo-1,3-diphenyl-1-propanone, a derivative of chalcone. The bromination of trans-1,3-diphenyl-2-propen-1-one (chalcone) across the double bond leads to the formation of two diastereomeric pairs of enantiomers: the erythro and threo forms. This document outlines the stereoselective synthesis, the mechanism governing the formation of these stereoisomers, and their characterization. Detailed experimental protocols for the synthesis and purification are provided, alongside a comprehensive compilation of spectroscopic and physical data to facilitate the identification and differentiation of the diastereomers.
Introduction
Chalcones and their derivatives are a class of organic compounds that exhibit a wide range of biological activities, making them important scaffolds in drug discovery. The introduction of bromine atoms into the chalcone backbone can significantly modulate their physicochemical properties and biological efficacy. The bromination of the α,β-unsaturated ketone system in 1,3-diphenyl-1-propanone results in the formation of two chiral centers at the C2 and C3 positions. Consequently, two diastereomeric pairs of enantiomers, designated as erythro and threo, can be formed. The relative stereochemistry of these diastereomers has a profound impact on their molecular shape and, therefore, their interaction with biological targets. Understanding and controlling the stereochemical outcome of the synthesis is crucial for structure-activity relationship (SAR) studies and the development of stereochemically pure drug candidates.
Stereoselective Synthesis and Mechanism
The synthesis of 2,3-dibromo-1,3-diphenyl-1-propanone is typically achieved through the electrophilic addition of bromine (Br₂) to the carbon-carbon double bond of trans-1,3-diphenyl-2-propen-1-one (chalcone). The reaction is generally carried out in a suitable solvent such as glacial acetic acid or chloroform.[1]
The stereochemical outcome of this reaction is governed by the mechanism of bromine addition. The widely accepted mechanism involves the formation of a cyclic bromonium ion intermediate. The incoming bromine molecule is polarized, and the electrophilic bromine atom is attacked by the π-electrons of the alkene. This results in a three-membered ring intermediate where the bromine atom is bonded to both C2 and C3. The subsequent step involves the nucleophilic attack of a bromide ion (Br⁻) on one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bulky bromonium ion ring, leading to an anti-addition of the two bromine atoms.
When starting with trans-chalcone, the anti-addition of bromine results in the formation of the erythro diastereomer as the major product. The threo diastereomer would be the expected product from the syn-addition to trans-chalcone or anti-addition to cis-chalcone.
Signaling Pathway for Stereoselective Bromination
Caption: Mechanism of bromine addition to trans-chalcone.
Physicochemical and Spectroscopic Data
The differentiation of the erythro and threo diastereomers is primarily based on their distinct physical and spectroscopic properties. Due to their different spatial arrangements, they exhibit different melting points, solubilities, and chromatographic behaviors. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for the unambiguous assignment of the relative stereochemistry.
| Property | erythro-2,3-dibromo-1,3-diphenyl-1-propanone | threo-2,3-dibromo-1,3-diphenyl-1-propanone |
| Melting Point (°C) | 156 (for the racemic mixture)[2][3] | Data not available |
| Appearance | White to off-white solid | Data not available |
Note: The reported melting point of 156 °C is for the commercially available 2,3-dibromo-1,3-diphenyl-1-propanone, which is expected to be the racemic erythro isomer due to the common synthetic route from trans-chalcone.
NMR Spectroscopy
The relative stereochemistry of the erythro and threo isomers can be determined by analyzing the coupling constants between the vicinal protons at C2 and C3 in the ¹H NMR spectrum. According to the Karplus equation, the magnitude of the vicinal coupling constant (³J) depends on the dihedral angle between the two protons. In the more stable staggered conformations, the erythro isomer is expected to have a smaller ³J(H2-H3) value compared to the threo isomer.
Experimental Protocols
Synthesis of trans-1,3-Diphenyl-2-propen-1-one (Chalcone)
This procedure is a standard Claisen-Schmidt condensation.
Materials:
-
Benzaldehyde
-
Acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Water
-
Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve sodium hydroxide in water, then add ethanol and cool the mixture in an ice bath.
-
To the cooled solution, add acetophenone followed by benzaldehyde dropwise with continuous stirring.
-
Maintain the reaction mixture at a low temperature and stir for 2-3 hours. A yellow precipitate of chalcone will form.
-
Collect the crude product by vacuum filtration and wash with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude chalcone from ethanol to obtain pure trans-1,3-diphenyl-2-propen-1-one.
Synthesis of 2,3-dibromo-1,3-diphenyl-1-propanone
This procedure describes the bromination of chalcone.
Materials:
-
trans-1,3-Diphenyl-2-propen-1-one (Chalcone)
-
Glacial acetic acid
-
Bromine
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the purified chalcone in glacial acetic acid in a round-bottom flask with stirring.
-
Cool the flask in an ice bath.
-
Prepare a solution of bromine in glacial acetic acid and add it dropwise to the chalcone solution with constant stirring. The bromine color should disappear as it reacts.
-
After the addition is complete, continue stirring for an additional hour at room temperature.
-
Pour the reaction mixture into a beaker containing cold water. The dibrominated product will precipitate.
-
Collect the crude product by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid.
-
The crude product will be a mixture of diastereomers, predominantly the erythro form.
Separation of Diastereomers
The separation of the erythro and threo diastereomers can be challenging and typically relies on differences in their physical properties.
Fractional Crystallization: This is the most common method for separating diastereomers.
-
Dissolve the crude mixture of dibrominated chalcone in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
Allow the solution to cool slowly. The less soluble diastereomer will crystallize out first.
-
Collect the crystals by filtration.
-
The mother liquor will be enriched in the more soluble diastereomer. Concentration and further cooling of the mother liquor may yield a crop of the second diastereomer.
-
The purity of each fraction should be assessed by measuring its melting point and by spectroscopic methods (e.g., NMR). Multiple recrystallizations may be necessary to obtain pure diastereomers.
Chromatography: Column chromatography can also be employed for the separation of diastereomers.
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Elute the column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the diastereomers will determine their elution order.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the separated products.
-
Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.
Logical Relationships and Workflows
Experimental Workflow
Caption: General workflow for the synthesis and characterization of 2,3-dibromo-1,3-diphenyl-1-propanone stereoisomers.
Conclusion
The stereochemistry of 2,3-dibromo-1,3-diphenyl-1-propanone is a direct consequence of the mechanism of bromine addition to the parent chalcone. The predominant formation of the erythro diastereomer via an anti-addition pathway is a key feature of this reaction. The successful separation and characterization of the individual diastereomers are essential for any further application in medicinal chemistry and drug development. This guide provides the foundational knowledge and experimental framework for researchers to confidently work with this important class of compounds. Further research to obtain and publish detailed spectroscopic data for the pure threo isomer would be a valuable contribution to the field.
References
- 1. rsc.org [rsc.org]
- 2. 1-Propanone, 2,3-dibromo-1,3-diphenyl- | C15H12Br2O | CID 95342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A new method for stereoselective bromination of stilbene and chalcone in a water suspension medium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Solubility of Chalcone Dibromide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of chalcone dibromide in various organic solvents. Understanding the solubility of this class of compounds is critical for their synthesis, purification, formulation, and application in medicinal chemistry and materials science. This document compiles available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Quantitative Solubility Data
The solubility of chalcone dibromides can be influenced by factors such as the specific substituents on the aryl rings, temperature, and the crystalline form of the compound. While comprehensive quantitative data across a wide range of solvents is not extensively published, the following table summarizes the available information.
| Solvent | Chemical Formula | This compound Derivative | Temperature (°C) | Solubility | Data Type |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Unsubstituted this compound | Not Specified | 100 mg/mL[1][2] | Quantitative |
| Glacial Acetic Acid | C₂H₄O₂ | Various Substituted Derivatives | Boiling Point | Soluble[3] | Qualitative |
| Ethanol | C₂H₆O | Various Substituted Derivatives | Elevated | Soluble (for recrystallization)[3] | Qualitative |
| Chloroform | CHCl₃ | Not Specified | Not Specified | Data Not Available | - |
| Dichloromethane | CH₂Cl₂ | Not Specified | Not Specified | Data Not Available | - |
| Acetone | C₃H₆O | Not Specified | Not Specified | Data Not Available | - |
| Methanol | CH₄O | Not Specified | Not Specified | Data Not Available | - |
| Petroleum Ether | - | Various Substituted Derivatives | Not Specified | Used as a washing solvent, implying low to negligible solubility[3] | Qualitative |
Note: The lack of extensive quantitative data highlights a research gap in the full physicochemical characterization of many this compound derivatives. The provided qualitative data is inferred from synthesis and purification procedures described in the literature.
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following is a detailed methodology for determining the solubility of this compound in an organic solvent, adapted from established methods for chalcones[4][5].
2.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Isothermal water bath or heating mantle with temperature control (±0.1 °C)
-
Magnetic stirrer and stir bars
-
Analytical balance (±0.0001 g)
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Drying oven or vacuum oven
-
Thermometer
2.2. Procedure
-
Sample Preparation: Add an excess amount of the this compound to a pre-weighed vial containing a known mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and place it in an isothermal water bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach equilibrium (e.g., 6-8 hours).
-
Settling: After the equilibration period, turn off the stirrer and allow the undissolved solid to settle for at least 2 hours, maintaining the constant temperature.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pre-heated syringe fitted with a syringe filter to avoid crystallization and transfer it to a pre-weighed container.
-
Solvent Evaporation: Weigh the container with the saturated solution to determine the mass of the solution. Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and below the decomposition temperature of the this compound until a constant weight of the dried solute is achieved.
-
Calculation: The solubility can be expressed in various units, such as grams per 100 mL of solvent or mole fraction.
-
g/100 mL:
-
Mass of dissolved this compound = (Mass of container + dried solute) - (Mass of empty container)
-
Mass of solvent = (Mass of container + solution) - (Mass of container + dried solute)
-
Assuming the density of the solvent, convert the mass of the solvent to volume.
-
Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of solvent in mL) * 100
-
-
Mole Fraction (x):
-
Moles of this compound = Mass of dissolved this compound / Molar mass of this compound
-
Moles of solvent = Mass of solvent / Molar mass of solvent
-
Mole fraction (x) = Moles of this compound / (Moles of this compound + Moles of solvent)
-
-
2.3. Data Correlation
The temperature dependence of solubility can be correlated using thermodynamic models such as the modified Apelblat equation or the van 't Hoff equation[4].
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for the gravimetric determination of solubility.
Factors Influencing Solubility
The solubility of chalcone dibromides is primarily governed by the principles of "like dissolves like."
-
Polarity: The presence of polar functional groups (e.g., hydroxyl, methoxy) on the aryl rings will generally increase solubility in polar solvents (e.g., ethanol, methanol, DMSO). Conversely, non-polar substituents may enhance solubility in less polar solvents (e.g., chloroform, dichloromethane).
-
Intermolecular Forces: Stronger crystal lattice energy, resulting from efficient molecular packing and strong intermolecular interactions (e.g., hydrogen bonding, π-π stacking), will lead to lower solubility.
-
Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This principle is exploited during recrystallization, where the compound is dissolved in a hot solvent and crystallizes upon cooling[3].
This guide serves as a foundational resource for professionals working with chalcone dibromides. The provided data and protocols are intended to facilitate further research and development in this promising area of chemical science.
References
The Potent Biological Promise of Dibrominated Chalcones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, a class of aromatic ketones with a characteristic 1,3-diaryl-2-propen-1-one backbone, have long been recognized for their diverse pharmacological activities. Within this promising scaffold, the introduction of bromine atoms has been shown to significantly enhance their biological efficacy. This technical guide provides a comprehensive overview of the current research on dibrominated chalcones, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document consolidates quantitative data, details key experimental protocols, and visualizes the intricate signaling pathways through which these compounds exert their effects.
Anticancer Activity
Dibrominated chalcones have emerged as potent cytotoxic agents against a variety of cancer cell lines. Their mechanism of action is often attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to the activation of intrinsic and extrinsic apoptotic pathways.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of various dibrominated chalcones, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| H72 | MGC803 (Gastric) | 3.57 | [1] |
| H72 | HGC27 (Gastric) | ~4.5 | [1] |
| H72 | SGC7901 (Gastric) | 5.61 | [1] |
| Compound 15 | Gastric Cancer Cells | 3.57–5.61 | [2] |
| Halogen-bearing chalcones | Various Tumor Cells | 1.6–18.4 (CC50) | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Dibrominated chalcone derivatives
-
Cancer cell lines (e.g., MGC803, HGC27, SGC7901)
-
RPMI-1640 medium supplemented with 10% fetal calf serum, 100 μg/ml streptomycin, and 100 U/ml penicillin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1.5 × 10³ cells per well and incubate overnight in a humidified atmosphere with 5% CO2 at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the dibrominated chalcone derivatives (e.g., 25, 50, 100, 200, and 400 µg/ml) and incubate for 24 hours.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Signaling Pathway: ROS-Mediated Apoptosis
Dibrominated chalcones can induce apoptosis in cancer cells by increasing the intracellular levels of Reactive Oxygen Species (ROS). This leads to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Caption: ROS-mediated apoptosis induced by dibrominated chalcones.
Antimicrobial Activity
Dibrominated chalcones have demonstrated notable activity against a range of pathogenic bacteria and fungi. The presence of bromine atoms on the chalcone scaffold is often associated with enhanced antimicrobial potency.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of dibrominated chalcones against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Dibromo-chalcone derivatives (3b, 3g) | Citrobacter freundii | ~19 | [3] |
| Dibromo-chalcone derivatives (3d, 3i, 3k, 3n) | Citrobacter freundii | 37.5 - 75 | [3] |
| Dibromo-chalcone derivatives (3e, 3l, 3n) | Klebsiella pneumoniae | ~75 | [3] |
| BDDE (related brominated compound) | S. aureus & P. aeruginosa | < 70 | [4] |
| Chalcone 14 | Trichophyton rubrum FF5 | 16-32 | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[5]
Materials:
-
Dibrominated chalcone derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum adjusted to 0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the dibrominated chalcone in the appropriate broth medium in a 96-well microtiter plate.[6]
-
Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[6]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]
Anti-inflammatory Activity
Dibrominated chalcones have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators and signaling pathways, such as Nuclear Factor-kappa B (NF-κB).
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.[7]
Materials:
-
Dibrominated chalcone derivatives
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v solution in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Grouping: Divide the animals into groups: a control group, a standard drug group, and test groups receiving different doses of the dibrominated chalcone.
-
Compound Administration: Administer the dibrominated chalcone or the standard drug to the respective animal groups, typically via oral or intraperitoneal injection.[8]
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[7][8]
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Signaling Pathway: Inhibition of NF-κB
The NF-κB signaling pathway is a central regulator of inflammation. Dibrominated chalcones can exert their anti-inflammatory effects by inhibiting this pathway, thereby reducing the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by dibrominated chalcones.
Synthesis of Dibrominated Chalcones
Dibrominated chalcones are typically synthesized through a two-step process: Claisen-Schmidt condensation to form the chalcone backbone, followed by bromination.
Experimental Protocol: Synthesis
Step 1: Claisen-Schmidt Condensation
-
Dissolve a substituted acetophenone and an aromatic aldehyde in ethanol.
-
Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone product.
-
Filter, wash with water, and recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Step 2: Bromination
-
Method A: Using Bromine in Acetic Acid [4]
-
Dissolve the synthesized chalcone in glacial acetic acid.
-
Add a solution of bromine in acetic acid dropwise to the reaction mixture while stirring.
-
Stir the mixture at room temperature or gentle heating until the reaction is complete.
-
Pour the reaction mixture into a solution of sodium thiosulfate to quench the excess bromine.
-
Filter the precipitated dibrominated chalcone, wash with water, and recrystallize.
-
-
Method B: Green Bromination with Tetrabutylammonium Tribromide (TBATB) [9]
-
Mix the chalcone with TBATB in the presence of a small amount of water.
-
Grind the mixture at room temperature for a short period (e.g., 15 minutes).
-
Add water to the reaction mixture and stir.
-
Filter the solid product, wash with water, and air dry to obtain the dibrominated chalcone. This method is considered more environmentally friendly.[9]
-
Conclusion and Future Perspectives
Dibrominated chalcones represent a promising class of compounds with significant potential in drug discovery and development. Their potent anticancer, antimicrobial, and anti-inflammatory activities, coupled with well-defined mechanisms of action, make them attractive candidates for further investigation. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as conducting in vivo studies to evaluate their efficacy and safety profiles in preclinical models. The development of novel delivery systems could also improve their bioavailability and therapeutic outcomes. Continued exploration of dibrominated chalcones is warranted to unlock their full therapeutic potential.
References
- 1. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermo-stability of 1-Propanone, 2,3-dibromo-1,3-diphenyl-
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Propanone, 2,3-dibromo-1,3-diphenyl-, also known as α,β-dibromochalcone, is a derivative of chalcone that serves as a valuable synthon in the synthesis of various bioactive molecules.[1] Understanding its thermal stability is crucial for its synthesis, purification, storage, and application in drug development, where thermal processing may be involved. This document provides a summary of the known physical properties, a proposed experimental protocol for determining its thermal stability, and a theoretical discussion of its potential thermal decomposition pathways.
Physicochemical Properties
The known physical and chemical properties of 1-Propanone, 2,3-dibromo-1,3-diphenyl- are summarized in the table below. The lack of a specific decomposition temperature highlights the need for empirical analysis.
| Property | Value | Source |
| CAS Number | 611-91-6 | [2] |
| Molecular Formula | C₁₅H₁₂Br₂O | [2] |
| Molecular Weight | 368.06 g/mol | [2] |
| Melting Point | 156 °C | [3] |
| Boiling Point | 411.5 °C at 760 mmHg | [3] |
| Chemical Stability | Stable under normal conditions. | [1] |
| Incompatibilities | Strong oxidizing agents. | [1] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, hydrogen bromide. | [1] |
Proposed Experimental Protocol for Thermal Analysis
To empirically determine the thermal stability of 1-Propanone, 2,3-dibromo-1,3-diphenyl-, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. The following protocol is based on methodologies used for similar brominated chalcone derivatives.[4]
3.1 Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset of decomposition and mass loss as a function of temperature.
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an alumina crucible.
-
Experimental Conditions:
-
Atmosphere: Inert (Nitrogen) and Oxidative (Air), with a flow rate of 20 mL/min. Running the experiment in both atmospheres can provide insights into the decomposition mechanism (e.g., pyrolysis vs. oxidative degradation).
-
Temperature Range: 25 °C to 600 °C.
-
Heating Rate: 10 °C/min.
-
-
Data Analysis: Plot the percentage of mass loss against temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss. The derivative of this curve (DTG) will show the temperature of the maximum rate of decomposition.
3.2 Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
-
Apparatus: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a sealed aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Inert (Nitrogen) with a flow rate of 40-50 mL/min.
-
Temperature Program:
-
Heat from 20 °C to a temperature above the melting point (e.g., 170 °C) at a rate of 10 °C/min to observe the melting endotherm.
-
Hold for 5 minutes to ensure complete melting.
-
Cool to 20 °C at 10 °C/min to observe any crystallization events.
-
Reheat from 20 °C to a higher temperature (e.g., 450 °C) at 10 °C/min to observe decomposition exotherms or endotherms.
-
-
-
Data Analysis: The DSC thermogram will show endothermic peaks for melting and exothermic peaks for decomposition. The peak area can be used to calculate the enthalpy of these transitions.
Below is a conceptual workflow for the proposed thermal analysis.
Theoretical Thermal Decomposition Pathway
In the absence of direct experimental data, a plausible thermal decomposition pathway can be proposed based on the known hazardous decomposition products (CO, CO₂, HBr)[1] and the general principles of organic chemistry. The presence of bromine atoms suggests that homolytic cleavage of the carbon-bromine bonds is a likely initial step, as C-Br bonds are typically weaker than C-C, C-H, and C=O bonds.
The decomposition is likely to be a radical chain reaction, especially at elevated temperatures.
Pathway Description:
-
Initiation: Upon heating, the weakest bonds, the C-Br bonds, are likely to undergo homolytic cleavage, generating bromine radicals and a larger organic radical.
-
Propagation: The highly reactive bromine radicals can abstract hydrogen atoms from other molecules of the compound or from fragmented organic species, leading to the formation of hydrogen bromide (HBr), a known decomposition product.[1]
-
Fragmentation: The large organic radicals are unstable and can undergo further fragmentation through various pathways, such as C-C bond cleavage, to form smaller, more stable molecules and other radical species.
-
Oxidation: In the presence of air, these fragments will be oxidized to form carbon monoxide (CO) and carbon dioxide (CO₂), which are also known decomposition products.[1]
Conclusion and Recommendations
While 1-Propanone, 2,3-dibromo-1,3-diphenyl- is reported to be stable under standard conditions, its behavior at elevated temperatures has not been empirically quantified in the available literature. The provided physicochemical data offers a baseline, but a comprehensive understanding of its thermal limits requires experimental analysis as outlined in the proposed TGA and DSC protocols. The theoretical decomposition pathway suggests that dehydrobromination is a key initial step, which is a common degradation route for brominated organic compounds.
For researchers and professionals in drug development, it is strongly recommended that the thermal stability of this compound be experimentally verified before its use in any process involving significant heat, such as drying, milling, or melt-extrusion. This will ensure the integrity of the compound and prevent the formation of potentially hazardous and toxic decomposition products.
References
An In-depth Technical Guide to 2,3-Dibromo-1,3-diphenylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromo-1,3-diphenylpropan-1-one, commonly known in the literature as chalcone dibromide, is a brominated derivative of chalcone (1,3-diphenyl-2-propen-1-one). Its chemical structure, featuring two chiral centers and reactive bromine atoms, makes it a highly valuable and versatile intermediate in synthetic organic chemistry. This guide provides a comprehensive review of its synthesis, physicochemical properties, chemical reactivity, and explored biological activities, serving as a technical resource for professionals in research and drug development. The compound's utility as a precursor for a wide array of heterocyclic compounds positions it as a key building block in the synthesis of potentially bioactive molecules.
Physicochemical and Spectroscopic Data
2,3-Dibromo-1,3-diphenylpropan-1-one is a white to off-white solid at room temperature. Its core physicochemical properties are summarized below.
Table 1: Physicochemical Properties of 2,3-Dibromo-1,3-diphenylpropan-1-one
| Property | Value | Reference |
| CAS Number | 611-91-6 | [1][2] |
| Molecular Formula | C₁₅H₁₂Br₂O | [1] |
| Molecular Weight | 368.06 g/mol | [1] |
| Melting Point | 156 °C | [2] |
| Boiling Point (Predicted) | 411.5 ± 45.0 °C | [2] |
| Density (Predicted) | 1.631 ± 0.06 g/cm³ | [2] |
| IUPAC Name | 2,3-dibromo-1,3-diphenylpropan-1-one | [1] |
| Synonyms | This compound, Benzalacetophenone dibromide | [1] |
Table 2: Spectroscopic Data for 2,3-Dibromo-1,3-diphenylpropan-1-one
| Spectrum | Data | Reference |
| ¹H NMR (CDCl₃) | δ 5.64 (d, 1H, J = 12.2 Hz, Cβ-H), 5.84 (d, 1H, J = 12.2 Hz, Cα-H), 7.34-8.19 (m, 10H, 2 x C₆H₅) | |
| ¹³C NMR (Polysol) | Available, specific shifts require database access. | [3] |
| FTIR (KBr) | 1645 cm⁻¹ (C=O stretching), 722 cm⁻¹ (C-Br stretching) |
Synthesis and Experimental Protocols
The synthesis of 2,3-dibromo-1,3-diphenylpropan-1-one is typically achieved through a two-step process that begins with the formation of a chalcone precursor.[4][5]
Caption: General two-step synthetic workflow for 2,3-dibromo-1,3-diphenylpropan-1-one.
Protocol 1: Traditional Synthesis via Bromination in Acetic Acid
This method involves the direct bromination of the chalcone double bond using molecular bromine dissolved in glacial acetic acid.
Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)
-
Dissolve equimolar amounts of benzaldehyde and acetophenone in ethanol.
-
Add an aqueous solution of sodium hydroxide (NaOH) dropwise to the ethanolic solution while stirring, typically at room temperature or below.[6]
-
Continue stirring until a yellow precipitate (chalcone) forms. The reaction may be left overnight to ensure completion.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and recrystallize from a suitable solvent like ethanol.
Step 2: Synthesis of 2,3-Dibromo-1,3-diphenylpropan-1-one
-
Dissolve the synthesized chalcone (1 equivalent) in glacial acetic acid, warming gently if necessary.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid (e.g., 30% w/v) to the chalcone solution with constant stirring. Continue addition until the bromine's orange color persists.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The product will precipitate as a solid. Filter the solid, wash with methanol or ethanol, followed by a nonpolar solvent like petroleum ether to remove impurities.
-
The final product can be purified by recrystallization from ethanol or an ethanol/DMF mixture.
Protocol 2: Green Synthesis Approaches
To mitigate the hazards associated with molecular bromine and volatile organic solvents, several environmentally benign methods have been developed.
A. Bromination with HBr and H₂O₂ This method generates bromine in situ from hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), avoiding the direct handling of liquid bromine.[5]
-
Synthesize chalcone as described in Protocol 1, Step 1.
-
In a suitable reaction vessel, dissolve the chalcone in an appropriate solvent.
-
Add hydrobromic acid followed by the slow addition of hydrogen peroxide.
-
The reaction proceeds to yield the dibrominated product, which can be isolated via filtration and purified by recrystallization.[5]
B. Solid-State Bromination with Tetrabutylammonium Tribromide (TBATB) This solvent-free approach uses a stable, solid brominating agent and mechanical grinding.[7]
-
Place the chalcone (1 mmol) and Tetrabutylammonium Tribromide (TBATB) (1 mmol) in a mortar.
-
Add a minimal amount of water (e.g., 0.5 mL) and grind the mixture thoroughly with a pestle at room temperature for approximately 15 minutes.[7]
-
Upon reaction completion, add water (e.g., 20 mL) to the mixture and stir for 10 minutes.
-
Filter the solid product, wash with water, and air dry to obtain the this compound.[7]
Applications in Heterocyclic Synthesis
2,3-Dibromo-1,3-diphenylpropan-1-one serves as a potent 1,3-dielectrophilic synthon. Its reaction with various binucleophiles provides a straightforward route to a multitude of five- and six-membered heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry.
Caption: Synthetic utility of this compound as a precursor for various heterocycles.
Biological Activities
While the parent chalcone scaffold is widely studied for its broad biological activities, the dibromo derivative has also been investigated, primarily for its antimicrobial and cytotoxic potential.
Antimicrobial Activity
Chalcone dibromides have been screened for activity against various pathogenic microbes. The presence of the α,β-unsaturated keto moiety in the parent chalcone is often linked to antimicrobial effects, and halogenation can modulate this activity.[8]
Table 3: Summary of Investigated Antimicrobial Activity
| Organism Type | Examples | Activity Noted | Reference |
| Fungi | Aspergillus flavus, Aspergillus niger, Rhizopus sp., Fusarium solani | Yes, screening performed on various derivatives. | [7] |
| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis | Yes, general chalcone derivatives show activity. | [8][9] |
| Gram-negative Bacteria | Escherichia coli, Salmonella typhimurium | Yes, general chalcone derivatives show activity. | [8][9] |
Experimental Protocol: Antimicrobial Screening (Agar Well/Disk Diffusion)
-
Prepare Mueller-Hinton agar plates and swab them uniformly with a standardized inoculum of the test microorganism.
-
For agar well diffusion, punch sterile wells into the agar. For disk diffusion, place sterile filter paper disks on the surface.[9][10]
-
Aseptically add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) into the wells or onto the disks.[10]
-
A solvent control (e.g., pure DMSO) and a standard antibiotic (e.g., ciprofloxacin) are used as negative and positive controls, respectively.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around the well or disk to quantify the antimicrobial activity.[9]
Anticancer and Cytotoxic Activity
Caption: Conceptual overview of the biological activities of this compound.
Experimental Protocol: Cytotoxicity Screening (MTT Assay)
-
Seed human cancer cell lines (e.g., HL-60, MCF-7) into 96-well plates at a specific density (e.g., 1 x 10⁵ cells/mL) and allow them to attach overnight.[12]
-
Treat the cells with various concentrations of the test compound dissolved in culture medium (containing a small amount of DMSO) and incubate for a set period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Safety and Handling
2,3-Dibromo-1,3-diphenylpropan-1-one is classified as an irritant and corrosive. Appropriate safety precautions are mandatory during its handling and use.
-
Hazard Codes : C (Corrosive)
-
Risk Statements : R34 (Causes burns).
-
Safety Statements : S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection), S45 (In case of accident or if you feel unwell, seek medical advice immediately).[2]
-
Incompatibilities : Strong oxidizing agents.
-
Hazardous Decomposition Products : Carbon monoxide, carbon dioxide, hydrogen bromide gas.
References
- 1. 1-Propanone, 2,3-dibromo-1,3-diphenyl- | C15H12Br2O | CID 95342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Multi-step synthesis of chalcone dibromides utilizing green bromination - American Chemical Society [acs.digitellinc.com]
- 5. Green bromination method in the synthesis of chalcone dibromides - American Chemical Society [acs.digitellinc.com]
- 6. propulsiontechjournal.com [propulsiontechjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. "Screening a Library of Chalcone Derivatives for Antibacterial Properti" by Breena Z. Frazier [scholarworks.bellarmine.edu]
- 10. journalissues.org [journalissues.org]
- 11. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trans-1,3-diphenyl-2,3-epoxypropan-1-one, a chalcone derivative, induces apoptosis via ROS-mediated down-regulation of Bcl-xL in human leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Propanone, 2,3-dibromo-1,3-diphenyl- from Chalcone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 1-Propanone, 2,3-dibromo-1,3-diphenyl-, also known as chalcone dibromide, a versatile intermediate in the synthesis of various heterocyclic compounds with potential pharmacological activities.[1] The protocols outlined below detail the bromination of chalcone (1,3-diphenyl-2-propen-1-one) to yield the target compound.
Introduction
Chalcones are α,β-unsaturated ketones that serve as precursors for a wide range of biologically active molecules, including flavonoids, pyrazoles, and isoxazoles.[1][2] The dibromination of the ethylenic double bond in chalcone leads to the formation of 2,3-dibromo-1,3-diphenyl-1-propanone, a key synthon for further chemical transformations. This application note presents various methods for this synthesis, including traditional and greener approaches, along with the characterization data of the final product.
Physicochemical Data
A summary of the key physicochemical properties of 1-Propanone, 2,3-dibromo-1,3-diphenyl- is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂Br₂O | [3][4][5] |
| Molecular Weight | 368.06 g/mol | [3][4][5] |
| Melting Point | 156 °C | [3][5] |
| Boiling Point | 411.5 ± 45.0 °C (Predicted) | [3][5] |
| Density | 1.631 ± 0.06 g/cm³ (Predicted) | [3][5] |
| Appearance | White to off-white solid | [5] |
| CAS Number | 611-91-6 | [3][5] |
Experimental Protocols
Two distinct protocols for the synthesis of 1-Propanone, 2,3-dibromo-1,3-diphenyl- from chalcone are detailed below. The first employs a traditional method using bromine in acetic acid, while the second utilizes a greener, solvent-free grinding technique.
Protocol 1: Bromination of Chalcone using Bromine in Acetic Acid
This method is a conventional approach for the bromination of alkenes.
Materials:
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Glacial Acetic Acid
-
Bromine
-
Ethanol
-
Petroleum ether
-
10% Sodium thiosulfate solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Büchner funnel and flask
-
Beakers
-
Filter paper
Procedure:
-
Dissolve the chalcone in boiled glacial acetic acid in a round-bottom flask with constant stirring.[6]
-
Prepare a solution of bromine in glacial acetic acid (e.g., 25% w/v).[6]
-
Slowly add the bromine solution dropwise to the chalcone solution with continuous stirring.[6][7]
-
Continue stirring at room temperature or gentle reflux (e.g., 70 °C) for a specified time (e.g., 1 hour) until the reaction is complete, which can be monitored by the disappearance of the orange color of bromine.[7]
-
Cool the reaction mixture to room temperature.[7]
-
If excess bromine is present, add a 10% sodium thiosulfate solution until the orange color disappears.[7]
-
The product will precipitate out of the solution. Filter the solid product using a Büchner funnel.[6][7]
-
Wash the filtered product with alcohol (e.g., ethanol) followed by petroleum ether.[6]
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain pure 1-Propanone, 2,3-dibromo-1,3-diphenyl-.
Expected Yield: High yields are generally reported for this method.
Protocol 2: Green Synthesis via Grinding Technique
This eco-friendly protocol avoids the use of hazardous organic solvents.
Materials:
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Ammonium bromide (NH₄Br)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Water
Equipment:
-
Mortar and pestle
-
Spatula
-
Beaker
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a mortar, take chalcone, ammonium bromide, and ammonium persulfate in an appropriate molar ratio.
-
Add a few drops of water to moisten the mixture.
-
Grind the mixture at room temperature for approximately 10 minutes.
-
Allow the reaction mixture to stand at room temperature for the reaction to complete, which can be monitored by Thin Layer Chromatography (TLC).
-
After completion, add ice-cold water to the reaction mixture and stir.
-
Filter the solid product using a Büchner funnel.
-
Wash the product with water and dry it to obtain 1-Propanone, 2,3-dibromo-1,3-diphenyl-.
-
The product can be further purified by recrystallization from aqueous ethanol.
Expected Yield: This method has been reported to give high yields (e.g., 76% for a similar 2'-hydroxychalcone).
Characterization Data
The synthesized 1-Propanone, 2,3-dibromo-1,3-diphenyl- should be characterized to confirm its identity and purity.
| Technique | Expected Results | Reference |
| IR (KBr, cm⁻¹) | C=O stretching around 1633 cm⁻¹; C-Br stretching around 712 cm⁻¹ | |
| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to the aromatic protons and the two methine protons of the dibromo-propane backbone. | [8][9] |
| ¹³C NMR (CDCl₃, δ ppm) | Signals for the carbonyl carbon, the two carbons bearing bromine atoms, and the aromatic carbons. | [9][10] |
| Melting Point (°C) | 156 | [3][5] |
Experimental Workflow and Reaction Diagram
The general workflow for the synthesis and the chemical reaction are depicted below.
Caption: General experimental workflow for the synthesis of 1-Propanone, 2,3-dibromo-1,3-diphenyl-.
Caption: Overall chemical reaction for the bromination of chalcone.
Safety Precautions
-
Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[4]
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Always refer to the Safety Data Sheet (SDS) for all chemicals used.[1]
These protocols provide a foundation for the synthesis of 1-Propanone, 2,3-dibromo-1,3-diphenyl-. Researchers may need to optimize the reaction conditions based on the specific chalcone derivative and the desired scale of the reaction.
References
- 1. 1-Propanone, 2,3-dibromo-1,3-diphenyl- | CAS#:611-91-6 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. 1-Propanone, 2,3-dibromo-1,3-diphenyl- | C15H12Br2O | CID 95342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-DIBROMO-3-PHENYLPROPIOPHENONE | 611-91-6 [chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-step synthesis of chalcone dibromides utilizing green bromination - American Chemical Society [acs.digitellinc.com]
- 9. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Green Synthesis of Chalcone Dibromides Using Tetrabutylammonium Tribromide (TBATB)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the environmentally benign synthesis of chalcone dibromides utilizing tetrabutylammonium tribromide (TBATB) as a brominating agent. This method offers a safer and more sustainable alternative to traditional bromination techniques that often employ hazardous reagents like liquid bromine. The protocols described herein are simple, efficient, and high-yielding, making them suitable for a wide range of substituted chalcones. Furthermore, this document summarizes the antimicrobial potential of the synthesized compounds, providing valuable information for researchers in drug discovery and development.
Introduction
Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They serve as important precursors for the synthesis of various flavonoids and heterocyclic compounds with diverse biological activities. The bromination of the α,β-unsaturated double bond in chalcones yields α,β-dibromochalcones, which are valuable intermediates in organic synthesis and have demonstrated significant biological potential, including antimicrobial properties.[1]
Traditional methods for the bromination of chalcones often involve the use of molecular bromine, which is highly toxic, corrosive, and environmentally hazardous. Green chemistry principles encourage the development of synthetic methodologies that minimize or eliminate the use and generation of hazardous substances. The use of solid, stable, and less hazardous brominating agents like tetrabutylammonium tribromide (TBATB) aligns with these principles. TBATB is an easy-to-handle, crystalline solid that serves as a safe and efficient source of bromine for the electrophilic addition to the double bond of chalcones.[1][2]
The synthesis of chalcone dibromides using TBATB can be performed under solvent-free conditions or in the presence of a minimal amount of water, further enhancing its green credentials.[2] The reactions are typically rapid, proceeding at room temperature with high yields of the desired dibrominated products.[2]
Applications in Drug Development
Chalcone dibromides have garnered significant interest in the field of drug development due to their potential antimicrobial activity. Several studies have reported the screening of these compounds against various fungal and bacterial strains.
Antimicrobial Activity:
Synthesized chalcone dibromides have been evaluated for their antimicrobial activity against a range of fungal species, including Aspergillus flavus, Rhizopus sp., Fusarium solani, and Aspergillus niger.[1][2] The presence of the dibromo functionality is believed to contribute to their biological activity. The α,β-unsaturated ketone moiety in chalcones is known to react with nucleophilic groups, such as thiol groups in essential proteins, which can contribute to their antimicrobial effect.[3]
The mechanism of antimicrobial action for chalcone derivatives is multifaceted and can involve the inhibition of crucial microbial enzymes, disruption of cell membranes, and interference with efflux pumps, which are responsible for antibiotic resistance.[4][5][6] The lipophilicity and electronic properties of the substituents on the aromatic rings of the chalcone backbone can significantly influence the antimicrobial potency.
Experimental Protocols
General Protocol for the Green Synthesis of Chalcone Dibromides using TBATB
This protocol describes a general method for the bromination of chalcones using TBATB under solvent-free or aqueous conditions.[2]
Materials:
-
Substituted Chalcone (1 mmol)
-
Tetrabutylammonium tribromide (TBATB) (1 mmol)
-
Water (optional, ~0.5 mL)
-
Mortar and pestle
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, acetonitrile)[2]
Procedure:
-
In a mortar, take 1 mmol of the substituted chalcone and 1 mmol of TBATB.
-
For a solvent-free reaction, grind the mixture thoroughly with a pestle at room temperature for approximately 15 minutes. Occasional grinding is recommended.
-
Alternatively, for an aqueous reaction, add approximately 0.5 mL of water to the mixture of chalcone and TBATB in a flask and stir thoroughly at room temperature for about 15 minutes.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add 20 mL of water to the reaction mixture and stir for 10 minutes to precipitate the product and dissolve the tetrabutylammonium bromide byproduct.[2]
-
Filter the solid product using a Buchner funnel and wash it thoroughly with water.
-
Air-dry the crude product.
-
Purify the chalcone dibromide by recrystallization from a suitable solvent, such as ethanol or acetonitrile, to obtain the pure product.[2]
Data Presentation
The following table summarizes the synthesis of various chalcone dibromides using TBATB, highlighting the yields and melting points of the products.
| Entry | Chalcone Derivative (Substituents on Phenyl Rings) | Yield (%) | Melting Point (°C) | Reference |
| 1 | 4-methoxy (Ring B) | 94 | 80 | [2] |
| 2 | 3-nitro (Ring B) | 95 | 152 | [2] |
| 3 | 4-methoxy (Ring B), 3-nitro (Ring A) | 89 | 105 | [2] |
| 4 | 3-chloro (Ring B), 2,4-dichloro (Ring A) | 92 | 65 | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the green synthesis of chalcone dibromides using TBATB.
Caption: Experimental workflow for the synthesis of chalcone dibromides.
Green Chemistry Principles
This diagram highlights the key green chemistry principles applied in the synthesis of chalcone dibromides using TBATB.
Caption: Key green chemistry principles applied in the synthesis.
Conclusion
The synthesis of chalcone dibromides using TBATB represents a significant advancement in the field of green chemistry, offering a safe, efficient, and environmentally friendly alternative to traditional methods. The simple experimental protocol, high yields, and mild reaction conditions make this method highly attractive for both academic research and industrial applications. The demonstrated antimicrobial potential of the resulting chalcone dibromides underscores their importance as valuable scaffolds for the development of new therapeutic agents. Further research into the mechanism of action and structure-activity relationships of these compounds will be crucial for unlocking their full therapeutic potential.
References
- 1. SYNTHESIS AND GREEN BROMINATION OF SOME CHALCONES AND THEIR ANTIMICROB IAL SCREENING | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatile Role of 2,3-Dibromo-1,3-diphenylpropan-1-one in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromo-1,3-diphenylpropan-1-one, commonly known as chalcone dibromide, is a key intermediate in synthetic organic chemistry, derived from the bromination of 1,3-diphenyl-2-propen-1-one (chalcone). Its two electrophilic carbon centers, rendered reactive by the adjacent carbonyl group and phenyl rings, make it a valuable precursor for the synthesis of a variety of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles and 1,3-thiazines using this versatile reagent.
Synthesis of 2,3-Dibromo-1,3-diphenylpropan-1-one
The preparation of 2,3-dibromo-1,3-diphenylpropan-1-one is a straightforward process involving the electrophilic addition of bromine to the double bond of chalcone.
Experimental Protocol: Bromination of Chalcone
-
Dissolution: Dissolve 1,3-diphenyl-2-propen-1-one (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.
-
Bromination: To this solution, add a solution of bromine (1 equivalent) in the same solvent dropwise with constant stirring at room temperature. The disappearance of the bromine color indicates the progress of the reaction.
-
Isolation: After the addition is complete, stir the reaction mixture for an additional 1-2 hours. The product, 2,3-dibromo-1,3-diphenylpropan-1-one, will precipitate out of the solution.
-
Purification: Filter the solid product, wash with a cold solvent (e.g., ethanol or methanol) to remove any unreacted starting material, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Synthesis of Pyrazoles
The reaction of 2,3-dibromo-1,3-diphenylpropan-1-one with hydrazine derivatives does not typically proceed directly to the pyrazole. Instead, a more common and reliable method involves a two-step sequence where the dibromide is first converted to a 1,3-diketone, which is then cyclized with hydrazine.
Logical Workflow for Pyrazole Synthesis
Caption: Multi-step synthesis of pyrazoles from chalcone.
Experimental Protocol: Two-Step Pyrazole Synthesis
Step 1: Synthesis of 1,3-Diphenylpropane-1,3-dione
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dibromo-1,3-diphenylpropan-1-one (1 equivalent) in ethanol.
-
Base Addition: Prepare a solution of sodium ethoxide in ethanol and add it dropwise to the dibromide solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Isolation and Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1,3-diphenylpropane-1,3-dione can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 3,5-Diphenyl-1H-pyrazole
-
Reaction Mixture: Dissolve the 1,3-diphenylpropane-1,3-dione (1 equivalent) in ethanol or acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours.
-
Isolation: Cool the reaction mixture to room temperature. The pyrazole product will often precipitate. If not, the solvent can be partially evaporated to induce crystallization.
-
Purification: Filter the solid, wash with a small amount of cold ethanol, and dry. Recrystallization from ethanol can be performed if necessary.
| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time | Yield (%) |
| 2,3-Dibromo-1,3-diphenylpropan-1-one | Sodium Ethoxide | 1,3-Diphenylpropane-1,3-dione | Ethanol | 2-3 hours | 70-85 |
| 1,3-Diphenylpropane-1,3-dione | Hydrazine Hydrate | 3,5-Diphenyl-1H-pyrazole | Ethanol/AcOH | 2-4 hours | 85-95 |
Table 1: Summary of quantitative data for the two-step pyrazole synthesis.
Synthesis of 1,3-Thiazines
The reaction of 2,3-dibromo-1,3-diphenylpropan-1-one with thiourea in the presence of a base does not yield the expected five-membered thiazole ring. Instead, a cyclocondensation reaction occurs to form a six-membered 1,3-thiazine derivative.
Reaction Pathway for 1,3-Thiazine Synthesis
Caption: Synthesis of 1,3-thiazines from this compound.
Experimental Protocol: Synthesis of 4,6-Diphenyl-2-imino-1,3-thiazine
-
Reaction Mixture: In a round-bottom flask, dissolve 2,3-dibromo-1,3-diphenylpropan-1-one (1 equivalent) and thiourea (1 equivalent) in ethanol.
-
Base Addition: Add a solution of potassium hydroxide in ethanol to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 4-6 hours.
-
Isolation: After cooling, the product may precipitate. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water.
| Reactant 1 | Reactant 2 | Base | Product | Solvent | Reaction Time | Yield (%) |
| 2,3-Dibromo-1,3-diphenylpropan-1-one | Thiourea | Potassium Hydroxide | 4,6-Diphenyl-2-imino-1,3-thiazine | Ethanol | 4-6 hours | 60-75 |
Table 2: Summary of quantitative data for 1,3-thiazine synthesis.
Note on Pyrimidine Synthesis
While chalcones are widely used as precursors for the synthesis of pyrimidines through their reaction with urea or guanidine, the direct use of 2,3-dibromo-1,3-diphenylpropan-1-one for this purpose is not well-documented in the scientific literature. The reaction of the parent chalcone with urea in the presence of a base is the more common and established method for accessing the corresponding pyrimidine derivatives.
Conclusion
2,3-Dibromo-1,3-diphenylpropan-1-one serves as a valuable and reactive intermediate for the synthesis of various heterocyclic systems. While the direct, one-pot synthesis of some heterocycles like pyrazoles may not be the preferred route, its conversion to other reactive intermediates such as 1,3-diketones opens up a wide array of synthetic possibilities. The synthesis of 1,3-thiazines, on the other hand, demonstrates a direct and efficient cyclocondensation reaction. These protocols provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this versatile building block in the creation of novel heterocyclic compounds with potential biological activities.
Application Notes: Synthesis and Utility of 2-Aminothiazoles from Chalcone Dibromides
Introduction
The reaction of chalcone dibromides with nucleophiles, particularly thiourea, represents a robust and efficient variant of the Hantzsch thiazole synthesis. This method provides a direct route to highly functionalized 2-amino-4,5-diarylthiazoles. These heterocyclic scaffolds are of significant interest to the pharmaceutical and drug development industries due to their prevalence in a wide range of biologically active compounds.[1] The thiazole ring is a key pharmacophore found in drugs with antimicrobial, antifungal, antineoplastic, antiretroviral, and anti-inflammatory properties.[1][2] This document provides a detailed overview of the reaction, experimental protocols, and applications relevant to researchers in organic synthesis and medicinal chemistry.
Reaction Overview and Mechanism
The synthesis involves the cyclocondensation of an α,β-dibromo-diarylpropanone (chalcone dibromide) with thiourea. The reaction proceeds via initial nucleophilic attack by the sulfur atom of thiourea on one of the bromine-bearing carbons, followed by an intramolecular condensation to form the five-membered thiazole ring. The final step involves dehydration to yield the stable, aromatic 2-aminothiazole product.[3][4] This reaction is known for being high-yielding and straightforward to perform.[3]
References
Application Notes and Protocols for the Synthesis of 3,5-Diphenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a class of heterocyclic organic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active compounds. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
This document provides detailed application notes and experimental protocols for the synthesis of a specific pyrazole derivative, 3,5-diphenyl-1H-pyrazole, from 1-Propanone, 2,3-dibromo-1,3-diphenyl-, also known as chalcone dibromide. The described method involves the reaction of the dibromo ketone with hydrazine hydrate.
Mechanism of Pyrazole Formation
The formation of 3,5-diphenyl-1H-pyrazole from 2,3-dibromo-1,3-diphenyl-1-propanone and hydrazine proceeds through a multi-step mechanism. The reaction is a variation of the Knorr pyrazole synthesis, where a 1,3-dicarbonyl equivalent reacts with a hydrazine.[1] In this case, the α,β-dibromo ketone serves as a synthon for an α,β-unsaturated ketone, which is a key intermediate.
The proposed mechanism is as follows:
-
In situ formation of α,β-unsaturated ketone: The reaction is initiated by the elimination of one equivalent of hydrogen bromide (HBr) from the 2,3-dibromo-1,3-diphenyl-1-propanone in the presence of a base (hydrazine itself can act as a base) to form an α-bromo-α,β-unsaturated ketone intermediate.
-
Nucleophilic attack by hydrazine: The hydrazine molecule, acting as a nucleophile, attacks the carbonyl carbon of the ketone.
-
Intramolecular cyclization: The terminal nitrogen atom of the hydrazine adduct then undergoes an intramolecular nucleophilic attack on the β-carbon, displacing the bromide ion and forming a five-membered dihydropyrazole (pyrazoline) ring.
-
Aromatization: The pyrazoline intermediate subsequently undergoes elimination of a second molecule of HBr and oxidation to achieve the stable aromatic pyrazole ring.
References
Application Notes and Protocols: Benzalacetophenone Dibromide as a Chemical Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzalacetophenone dibromide, also known as chalcone dibromide, is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the preparation of a wide array of heterocyclic compounds.[1][2] Its reactivity, stemming from the presence of two bromine atoms on adjacent carbons, allows for various transformations, making it a valuable precursor for the synthesis of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of benzalacetophenone dibromide in the synthesis of key chemical scaffolds.
Benzalacetophenone dibromide is typically synthesized from the corresponding chalcone (benzalacetophenone) through an electrophilic addition of bromine across the double bond.[3][4] Chalcones themselves are readily prepared via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.[5][6] The resulting dibromide serves as a key building block for various heterocyclic systems due to its ability to undergo dehydrobromination and subsequent cyclization reactions.[7]
Key Applications:
The primary application of benzalacetophenone dibromide lies in its role as a precursor to various heterocyclic compounds, many of which exhibit significant pharmacological activities.[1][5] These include:
-
Flavonoids: These are a class of naturally occurring compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[8][9][10] Benzalacetophenone dibromide can be converted to flavones through a cyclization reaction.[7][11]
-
Pyrazoles and Pyrazolines: These nitrogen-containing heterocycles are known to possess antimicrobial, anti-inflammatory, and anticancer activities.[1]
-
Isoxazoles: These five-membered heterocyclic compounds are also of interest in medicinal chemistry for their diverse biological activities.[1]
-
Quinoxalines: These bicyclic heterocycles are important scaffolds in the development of various therapeutic agents.[12]
-
Aziridines, Pyridines, Pyrimidines, and Diazepines: Benzalacetophenone dibromide also serves as a starting material for the synthesis of these important heterocyclic rings.[1]
The versatility of benzalacetophenone dibromide makes it a crucial intermediate for generating libraries of diverse compounds for drug discovery and development.[13]
Data Presentation
Table 1: Synthesis of Benzalacetophenone Dibromide - Comparison of Bromination Methods
| Entry | Brominating Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | Bromine in Acetic Acid | Glacial Acetic Acid | Stirring, Room Temperature | 80 | [12] |
| 2 | Hydrobromic Acid / Hydrogen Peroxide | Not specified | Green Bromination | Successful | [3] |
| 3 | Tetrabutylammonium Tribromide (TBATB) | Water | Room Temperature, 15 min | Good | [14] |
| 4 | Pyridine hydrobromide perbromide | Acetic Acid | 90 °C, 3 h | 85 ± 4 | [15] |
| 5 | Bromine in Tetrachloromethane | Tetrachloromethane | Ice bath, dropwise addition | Not specified | [16] |
Table 2: Synthesis of Heterocyclic Compounds from Benzalacetophenone Dibromide
| Product | Reagents | Reaction Conditions | Yield (%) | Reference |
| Flavone | DMSO, Iodine | Reflux, 2 hours | Not specified | [8][11] |
| α-Bromobenzalacetophenone | Anhydrous Sodium Acetate | 95% Ethanol, Reflux | Not specified | [17] |
| Quinoxaline derivative | o-phenylenediamine, Triethylamine | Not specified | Not specified | [12] |
Experimental Protocols
Protocol 1: Synthesis of Benzalacetophenone Dibromide (Traditional Method)
This protocol is adapted from the bromination of chalcones using bromine in acetic acid.[12]
Materials:
-
Benzalacetophenone (Chalcone)
-
Glacial Acetic Acid
-
Bromine in Acetic Acid (40% w/v)
-
Ethanol
-
Petroleum Ether
Procedure:
-
Dissolve 0.01 mole of benzalacetophenone in warm glacial acetic acid.
-
Cool the solution to room temperature.
-
With constant stirring, add a solution of bromine in acetic acid (6.4 ml, 40% w/v) dropwise.
-
After approximately 15 minutes, the dibromide product will start to separate from the solution.
-
Filter the solid product and wash it with a small amount of ethanol.
-
Finally, wash the product with petroleum ether to remove any remaining impurities.
-
Dry the resulting pale yellow powdery solid. The expected yield is approximately 80%.
Protocol 2: Synthesis of Benzalacetophenone Dibromide (Green Chemistry Approach)
This protocol utilizes a greener brominating agent, tetrabutylammonium tribromide (TBATB).[14]
Materials:
-
Benzalacetophenone (Chalcone) (1 mmol)
-
Tetrabutylammonium Tribromide (TBATB) (1 mmol)
-
Water
Procedure:
-
In a suitable vessel, mix 1 mmol of chalcone with 1 mmol of TBATB.
-
Add 0.5 ml of water to the mixture.
-
Thoroughly mix the components and let the reaction proceed at room temperature for 15 minutes with occasional grinding.
-
Upon completion of the reaction, add 20 ml of water to the reaction mixture and stir for 10 minutes.
-
Filter the solid product, wash it with water, and air dry to obtain the this compound.
Protocol 3: Synthesis of Flavones from Benzalacetophenone Dibromide
This protocol describes the cyclization of a chalcone precursor to a flavone, a process for which the dibromide can be an intermediate after dehydrobromination.[8][11] The direct conversion from the isolated dibromide would involve a dehydrobromination-cyclization sequence. A general procedure for the cyclization of the chalcone intermediate is provided.
Materials:
-
2'-Hydroxychalcone (can be synthesized from the corresponding dibromide)
-
Dimethyl Sulfoxide (DMSO)
-
Iodine (catalytic amount)
Procedure:
-
To the 2'-hydroxychalcone, add DMSO and a catalytic amount of solid iodine.
-
Reflux the reaction mixture for approximately 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, pour the mixture into crushed ice.
-
The precipitated solid is the crude flavone product.
-
Recrystallize the product from a suitable solvent such as diethyl ether.
-
Extract the ethereal layer and dry it under a vacuum to obtain the purified flavone.
Visualizations
Below are diagrams illustrating key synthetic pathways and workflows involving benzalacetophenone dibromide.
Caption: Synthesis of Benzalacetophenone Dibromide.
Caption: Applications as a Chemical Intermediate.
Caption: Workflow for Flavone Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Green bromination method in the synthesis of chalcone dibromides - American Chemical Society [acs.digitellinc.com]
- 4. Multi-step synthesis of chalcone dibromides utilizing green bromination - American Chemical Society [acs.digitellinc.com]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Newly Synthesized Flavones : Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. journals.innovareacademics.in [journals.innovareacademics.in]
- 12. sgbaukrc.ac.in [sgbaukrc.ac.in]
- 13. Computational investigation of benzalacetophenone derivatives against SARS-CoV-2 as potential multi-target bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chegg.com [chegg.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Experimental procedure for synthesizing flavones from chalcone dibromide
Application Note: A Green Chemistry Approach to Flavone Synthesis
Introduction
Flavones are a significant class of flavonoids, a group of naturally occurring polyphenolic compounds found extensively in plants. These compounds are of great interest to researchers, particularly in drug development, due to their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] A common and effective synthetic route to flavones is the Emilewicz–von Kostanecki cyclization, which involves the bromination of a 2'-hydroxychalcone to form a chalcone dibromide intermediate, followed by a base-catalyzed cyclodehydrobromination.[3]
This application note provides a detailed, eco-friendly protocol for the synthesis of flavones from 2'-hydroxychalcones via the this compound intermediate. The described method utilizes a solvent-free grinding technique, which minimizes the use of hazardous organic solvents, reduces reaction times, and offers high yields, aligning with the principles of green chemistry.
Principle of the Reaction
The synthesis is a two-step process:
-
Bromination: The α,β-double bond of the 2'-hydroxychalcone is selectively brominated using ammonium bromide and ammonium persulfate under aqueous moist conditions at room temperature. This method avoids the need for protecting the hydroxyl group, which is often required in traditional methods to prevent nuclear bromination.
-
Cyclodehydrobromination: The resulting α,β-dibromo-2'-hydroxychalcone intermediate is then treated with a base. The protocol described uses barium hydroxide moistened with ethanol. The base facilitates an intramolecular nucleophilic attack of the hydroxyl group followed by the elimination of two molecules of hydrogen bromide, leading to the formation of the stable flavone ring system.
Experimental Protocols
Materials and Equipment
-
Reagents: Substituted 2'-hydroxychalcones, Ammonium Bromide (NH₄Br), Ammonium Persulfate ((NH₄)₂S₂O₈), Barium Hydroxide (Ba(OH)₂), Ethanol, Dilute Hydrochloric Acid (HCl), Deionized Water.
-
Equipment: Mortar and pestle, beakers, Buchner funnel and flask, filtration apparatus, Thin Layer Chromatography (TLC) plates, glass capillaries, pH indicator paper, IR Spectrophotometer, NMR Spectrometer.
Protocol 1: Synthesis of α,β-Dibromo-2'-hydroxychalcone (Intermediate)
This protocol details an eco-friendly grinding method for the bromination of 2'-hydroxychalcones.
-
Place 2'-hydroxychalcone (1.0 mmol), ammonium bromide (2.0 mmol), and ammonium persulfate (1.0 mmol) in a mortar.
-
Add 2-3 drops of water to moisten the mixture.
-
Grind the mixture with a pestle at room temperature for the time specified in Table 1.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add 20 mL of water to the reaction mixture and stir for 2-3 minutes.
-
Filter the solid product using a Buchner funnel, wash thoroughly with water, and air dry.
-
The α,β-dibromo-2'-hydroxychalcone intermediate can be used in the next step without further purification.
Protocol 2: Synthesis of Flavone
This protocol describes the cyclodehydrobromination of the intermediate to yield the final flavone product.
-
Place the α,β-dibromo-2'-hydroxychalcone (1.0 mmol) obtained from Protocol 1 in a clean mortar.
-
Add barium hydroxide (1.5 mmol) moistened with a few drops of ethanol.
-
Grind the mixture vigorously with a pestle at room temperature for approximately 10 minutes.
-
Monitor the reaction for completion by TLC.
-
Once the reaction is complete, add 15 mL of dilute HCl to the mortar to neutralize the excess base and precipitate the product.
-
Filter the solid crude flavone under vacuum and wash with water until the filtrate is neutral.
-
Purify the final product by recrystallization from aqueous ethanol to obtain pure crystalline flavone.
-
Confirm the structure and purity using spectroscopic methods (e.g., IR, ¹H NMR) and by determining the melting point.
Visualization of Experimental Workflow
Caption: Workflow for the two-step synthesis of flavones via a dibromide intermediate.
Data Presentation and Characterization
The described grinding technique provides good to excellent yields for a variety of substituted flavones. The reaction times are notably short, highlighting the efficiency of this solvent-free method.
Table 1: Reaction Conditions and Yields for the Synthesis of Substituted Flavones.
| Entry | Substituent (R) | Product | Bromination Time (min) | Cyclization Time (min) | Yield (%) | Melting Point (°C) |
| 1 | H | Flavone | 10 | 10 | 78 | 98-99 |
| 2 | 4'-OCH₃ | 4'-Methoxyflavone | 12 | 10 | 82 | 156-157 |
| 3 | 4'-Cl | 4'-Chloroflavone | 15 | 10 | 75 | 188-189 |
| 4 | 3',4'-(OCH₃)₂ | 3',4'-Dimethoxyflavone | 15 | 10 | 80 | 155-156 |
Characterization Data for Flavone (Entry 1):
-
IR (KBr): 1640 cm⁻¹ (C=O stretch).
-
¹H NMR (CDCl₃): δ 6.85 (s, 1H, C3-H), 7.45-7.96 (m, 8H, Aromatic), 8.25 (d, 1H, J = 9.0 Hz, C5-H). The appearance of a singlet at δ 6.85 for the C3-proton and the absence of signals corresponding to α and β protons of the chalcone confirm the formation of the flavone ring.
Conclusion
The synthesis of flavones from chalcone dibromides using a solvent-free grinding technique is a highly efficient, rapid, and environmentally friendly method. It provides high yields and avoids the complications of nuclear bromination and the use of volatile organic solvents. This protocol is well-suited for academic research laboratories and for professionals in the field of medicinal chemistry and drug development looking for sustainable synthetic routes to this important class of bioactive compounds.
References
Application Notes and Protocols: 2,3-Dibromo-1,3-diphenylpropan-1-one as a Precursor for Isoxazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,3-dibromo-1,3-diphenylpropan-1-one, a chalcone dibromide derivative, as a key precursor in the synthesis of 3,5-diphenylisoxazole. This document outlines the synthetic protocol, quantitative data, and potential applications in medicinal chemistry, particularly in the fields of anticancer and anti-inflammatory drug discovery.
Introduction to Isoxazole Synthesis
The isoxazole moiety is a prominent five-membered heterocycle that is a core structural component in numerous pharmacologically active compounds. The synthesis of isoxazoles from chalcone dibromides via reaction with hydroxylamine is a well-established and efficient method. This process involves a nucleophilic attack by hydroxylamine on the carbonyl carbon of the dibromide, followed by an intramolecular cyclization and elimination to form the aromatic isoxazole ring.
Experimental Protocols
This section details the experimental procedure for the synthesis of 3,5-diphenylisoxazole from 2,3-dibromo-1,3-diphenylpropan-1-one.
Materials and Equipment:
-
2,3-dibromo-1,3-diphenylpropan-1-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethanolamine (TEA) or Potassium Hydroxide (KOH)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Melting point apparatus
-
Spectroscopic instruments (FTIR, ¹H NMR, Mass Spectrometer)
Protocol 1: Synthesis of 3,5-Diphenylisoxazole using Triethanolamine
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dibromo-1,3-diphenylpropan-1-one (0.005 mol) in a minimal amount of absolute ethanol.
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (0.01 mol).
-
Base Addition and Reflux: Add triethanolamine (15 mL) to the mixture. Heat the reaction mixture to reflux with constant stirring. The reaction is typically heated until bumping starts and maintained for 10-15 minutes.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new spot for the product indicates the reaction's progression.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Isolation: Filter the cooled reaction mixture.
-
Purification: Wash the obtained solid with cold absolute ethanol and dry it. The crude product can be further purified by recrystallization from absolute ethanol to yield pure 3,5-diphenylisoxazole.
Protocol 2: Synthesis using Potassium Hydroxide (Alternative Base)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dibromo-1,3-diphenylpropan-1-one in absolute ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride to the solution.
-
Base Addition and Reflux: While stirring, add a solution of potassium hydroxide in ethanol dropwise. Heat the mixture to reflux for several hours.
-
Reaction Monitoring: Monitor the reaction progress using TLC as described in Protocol 1.
-
Work-up and Purification: After the reaction is complete, cool the mixture, pour it into ice-cold water, and collect the precipitate by filtration. The crude product can be recrystallized from a suitable solvent like ethanol.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 3,5-diphenylisoxazole.
| Parameter | Value | Reference |
| Precursor | 2,3-dibromo-1,3-diphenylpropan-1-one | |
| Product | 3,5-diphenylisoxazole | |
| Yield | 80.2% | [1] |
| Melting Point | 183-184 °C | [1] |
| Molecular Formula | C₁₅H₁₁NO | |
| Molecular Weight | 221.26 g/mol |
Spectroscopic Data for 3,5-Diphenylisoxazole:
| Spectroscopic Technique | Characteristic Peaks | Reference |
| FTIR (KBr, cm⁻¹) | 3047.95 (Aromatic C-H), 1570.67 (C=N), 1488.94 (C=C), 1404.08 (N-O) | [1] |
| ¹H NMR (DMSO-d₆, δ ppm) | 6.744 (s, 1H, isoxazole-H), 7.225-7.508 (m, 10H, Ar-H) | |
| ESI-MS (m/z) | 222 [M+H]⁺ |
Applications in Drug Development
Isoxazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[2]
Anticancer Activity:
3,5-diaryl isoxazoles have demonstrated potential as anticancer agents.[3] Specifically, diphenylisoxazole has been shown to inhibit tubulin polymerization.[4] Tubulin is a critical component of the cellular cytoskeleton and plays a key role in cell division.[4] By disrupting tubulin polymerization, diphenylisoxazole can inhibit the proliferation of cancer cells.[4] This mechanism of action is similar to that of some established anticancer drugs.[4] Studies have shown the effectiveness of diphenylisoxazole against human cancer cells, suggesting its potential as a lead compound for the development of new anticancer therapies.[4]
Anti-inflammatory Activity:
The isoxazole ring is also a key feature in several anti-inflammatory drugs. Some 3,5-disubstituted isoxazole derivatives have been found to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[5][6] The anti-inflammatory activity of 3,5-diphenylisoxazole has been evaluated using the carrageenan-induced rat paw edema model, where it showed significant inhibition of inflammation.[1]
Visualizations
Caption: Experimental workflow for the synthesis of 3,5-diphenylisoxazole.
Caption: Simplified reaction mechanism for isoxazole formation.
Caption: Logical pathway from precursor to potential drug development.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Propanone, 2,3-dibromo-1,3-diphenyl-
Abstract
These application notes provide detailed protocols for the large-scale synthesis of 1-Propanone, 2,3-dibromo-1,3-diphenyl-, commonly known as chalcone dibromide. This compound serves as a valuable intermediate in the synthesis of various biologically active heterocyclic compounds. This document outlines a conventional two-step synthesis pathway involving a Claisen-Schmidt condensation to form the chalcone precursor, followed by electrophilic bromination. An alternative, environmentally benign "green" bromination method is also presented. Furthermore, this document summarizes the known applications and biological activities of chalcone derivatives, with a focus on their potential in drug development, particularly as anticancer agents that can induce apoptosis. All quantitative data is presented in tabular format for clarity, and key experimental workflows and biological pathways are illustrated with diagrams.
Introduction
1-Propanone, 2,3-dibromo-1,3-diphenyl- and its derivatives are important precursors in organic synthesis, particularly for the creation of heterocyclic molecules such as pyrazoles, isoxazoles, and flavones.[1] These heterocyclic compounds have garnered significant interest from the scientific and drug development communities due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
The parent chalcone structure (1,3-diphenyl-2-propen-1-one) is a natural scaffold found in many plants and is considered a precursor to flavonoids and isoflavonoids.[3] The dibrominated form, 1-Propanone, 2,3-dibromo-1,3-diphenyl-, retains biological potential and offers unique chemical reactivity for further molecular elaboration. Studies on related chalcone derivatives have shown that they can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of the mitochondrial (intrinsic) apoptosis pathway.[5][6]
This document provides scalable, detailed protocols for the synthesis of this key intermediate, along with relevant characterization data and an overview of its potential applications in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is provided below.
| Property | Value | Reference |
| IUPAC Name | 2,3-dibromo-1,3-diphenylpropan-1-one | [7] |
| Synonyms | This compound, Benzalacetophenone dibromide | [7] |
| CAS Number | 611-91-6 | [7] |
| Molecular Formula | C₁₅H₁₂Br₂O | [7] |
| Molar Mass | 368.06 g/mol | [7] |
| Melting Point | 156 °C | [8] |
| Appearance | White to off-white solid | [8] |
Experimental Protocols: Large-Scale Synthesis
The synthesis of 1-Propanone, 2,3-dibromo-1,3-diphenyl- is typically achieved in a two-step process. The first step is the synthesis of the chalcone precursor, 1,3-diphenyl-2-propen-1-one, via a base-catalyzed Claisen-Schmidt condensation. The second step is the bromination of the chalcone's alkene double bond.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 4. researchgate.net [researchgate.net]
- 5. Trans-1,3-diphenyl-2,3-epoxypropan-1-one, a chalcone derivative, induces apoptosis via ROS-mediated down-regulation of Bcl-xL in human leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Propanone, 2,3-dibromo-1,3-diphenyl- | C15H12Br2O | CID 95342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,3-DIBROMO-1,3-DIPHENYL-PROPAN-1-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Debromination of 2,3-dibromo-1,3-diphenyl-1-propanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the debromination of 2,3-dibromo-1,3-diphenyl-1-propanone, also known as chalcone dibromide, to yield (E)-chalcone. This reaction is a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocols outlined below utilize different reagents, offering flexibility based on available resources and desired reaction conditions.
Introduction
2,3-dibromo-1,3-diphenyl-1-propanone is a common intermediate in organic synthesis, often prepared by the bromination of chalcone. The subsequent debromination to regenerate the α,β-unsaturated ketone is a key transformation. This document details procedures using sodium iodide, zinc dust in acetic acid, and sodium hydrogen sulfide, providing comparative data and experimental workflows.
Data Presentation
The following table summarizes the quantitative data for the debromination of 2,3-dibromo-1,3-diphenyl-1-propanone using various methods.
| Reagent(s) | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
| Sodium Iodide | Acetone or Isopropanol/DMSO | Reflux | 1-3 hours | Good to Excellent | Reaction progress can be monitored by the precipitation of sodium bromide and the color change from the formation of iodine. |
| Zinc Dust | Acetic Acid | Room Temperature or 80°C | 0.5-2 hours (Thermal) | 80-95% | Microwave irradiation can significantly shorten the reaction time to 1-2 minutes.[1] |
| Sodium Hydrogen Sulfide | Methanol | Reflux | 20 minutes | High | A rapid and efficient method.[2] |
| Stannous Chloride | Not Specified | Not Specified | Not Specified | Not Specified | Mentioned as a viable reagent for debromination of vicinal dihalides.[2] |
| Chromium(II) Acetate | Not Specified | Not Specified | Not Specified | Not Specified | Known to effect reductive debromination of chalcone dibromides.[2] |
Experimental Protocols
Protocol 1: Debromination using Sodium Iodide in Acetone
This protocol describes the debromination of 2,3-dibromo-1,3-diphenyl-1-propanone using sodium iodide in acetone. The reaction proceeds via an E2 mechanism.
Materials:
-
2,3-dibromo-1,3-diphenyl-1-propanone
-
Sodium iodide (anhydrous)
-
Acetone (ACS grade)
-
Sodium thiosulfate solution (10%)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2,3-dibromo-1,3-diphenyl-1-propanone (1.0 eq) in a minimal amount of acetone.
-
Add sodium iodide (2.5 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours. The formation of a brown color due to iodine indicates the reaction is proceeding.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the acetone using a rotary evaporator.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 10% sodium thiosulfate solution to remove iodine, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol) to yield pure (E)-chalcone.
Protocol 2: Debromination using Zinc Dust in Acetic Acid
This method employs zinc metal in acetic acid for the reductive debromination.
Materials:
-
2,3-dibromo-1,3-diphenyl-1-propanone
-
Zinc dust
-
Glacial acetic acid
-
Sodium bicarbonate solution (saturated)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend 2,3-dibromo-1,3-diphenyl-1-propanone (1.0 eq) and zinc dust (2.0 eq) in glacial acetic acid in an Erlenmeyer flask.
-
Stir the mixture vigorously at room temperature. For a faster reaction, the mixture can be heated to 80°C.[1]
-
Monitor the reaction by TLC. The reaction is typically complete in 0.5-2 hours at 80°C.
-
Upon completion, filter the reaction mixture to remove excess zinc dust.
-
Carefully neutralize the filtrate by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain (E)-chalcone.
Protocol 3: Debromination using Sodium Hydrogen Sulfide in Methanol
This protocol offers a rapid debromination using freshly prepared sodium hydrogen sulfide.[2]
Materials:
-
2,3-dibromo-1,3-diphenyl-1-propanone
-
Sodium hydrogen sulfide (freshly prepared)
-
Methanol (dry)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 2,3-dibromo-1,3-diphenyl-1-propanone (0.01 mole) in dry methanol (30 mL) in a round-bottom flask.[2]
-
Add freshly prepared sodium hydrogen sulfide (0.02 mole) to the solution.[2]
-
Attach a reflux condenser and heat the reaction mixture for 20 minutes.[2]
-
After heating, dilute the reaction mixture with water.[2]
-
Collect the precipitated product by filtration.
-
Recrystallize the solid from ethanol to obtain pure (E)-chalcone.[2]
Visualizations
Signaling Pathway of Debromination
Caption: Reagents for the conversion of 2,3-dibromo-1,3-diphenyl-1-propanone to (E)-Chalcone.
Experimental Workflow for Debromination
Caption: General experimental workflow for the debromination of this compound.
References
Application Notes: Catalytic Synthesis of 2,3-dibromo-1,3-diphenylpropan-1-one
Abstract
These application notes provide detailed protocols for various catalytic methods for the synthesis of 2,3-dibromo-1,3-diphenylpropan-1-one, commonly known as chalcone dibromide. This compound is a valuable precursor for the synthesis of various heterocyclic compounds, including flavones, pyrazoles, and aziridines.[1] The following protocols explore both traditional and modern "green" chemistry approaches, emphasizing methods that offer high yields, reduced environmental impact, and operational simplicity. These notes are intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
The bromination of chalcones (1,3-diphenyl-2-propen-1-ones) to their corresponding dibromo derivatives is a fundamental transformation in organic chemistry. The resulting 2,3-dibromo-1,3-diphenylpropan-1-ones are highly versatile intermediates.[2] Traditional bromination methods often rely on molecular bromine in halogenated organic solvents, which pose significant environmental and safety hazards. Consequently, the development of catalytic and more eco-friendly procedures is of great interest. This document details several catalytic protocols, including solvent-free grinding, phase-transfer catalysis, and the use of ionic liquids, providing a comparative overview to aid in method selection.
General Reaction Scheme
The synthesis involves the addition of bromine across the double bond of chalcone (1,3-diphenylpropan-1-one) to yield the target compound, 2,3-dibromo-1,3-diphenylpropan-1-one.
Figure 1: General reaction for the bromination of chalcone.
References
Troubleshooting & Optimization
How to improve the yield of chalcone dibromide synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of chalcone dibromides and improve yields.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of chalcone dibromide.
Q1: My reaction yield is consistently low. What are the potential causes and how can I address them?
Low yield is a common issue that can stem from several factors, including incomplete reactions, side reactions, or losses during workup and purification.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Brominating Agent: The brominating agent may be insufficient to convert all the starting chalcone. The progress of the reaction can often be monitored by the persistence of the bromine color. A slight excess of the brominating agent is typically added until the color remains.[1]
-
Poor Reagent Quality: Ensure the purity of the starting chalcone and the activity of the brominating agent. Impurities in the chalcone can interfere with the reaction.
-
Sub-optimal Reaction Time/Temperature: While many brominations are rapid and occur at room temperature, some substrates may require longer reaction times or gentle heating to go to completion. Monitor the reaction via Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
-
Side Reactions:
-
Nuclear Bromination: This is a significant side reaction, especially when the chalcone contains electron-rich aromatic rings (e.g., hydroxyl or methoxy groups). The acidic conditions generated by some methods can promote bromination on the aromatic ring, consuming the reagent and complicating purification. Using milder, more selective brominating agents like Tetrabutylammonium Tribromide (TBATB) can prevent this.[2]
-
Formation of Byproducts: Depending on the reaction conditions, other byproducts may form. Analyze the crude product by NMR or Mass Spectrometry to identify these and adjust conditions accordingly.
-
-
Product Loss During Workup/Purification:
-
Washing: The product can be lost if it has some solubility in the washing solvents. Use ice-cold solvents for washing to minimize this.
-
Recrystallization: This is a critical step for purification but can also lead to significant product loss.[3][4] Carefully select the recrystallization solvent to ensure the product is highly soluble at high temperatures and poorly soluble at low temperatures. Scrutinize recrystallization conditions to maximize crystal formation.[5]
-
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Q2: The crude product is a complex mixture, and purification by recrystallization is difficult. What should I do?
A complex crude mixture suggests the presence of significant side products.
-
Identify the Impurities: Before attempting extensive purification, use analytical techniques like ¹H NMR or LC-MS to identify the major impurities. If nuclear bromination is detected, changing the bromination method is more effective than difficult purification.
-
Alternative Purification: If recrystallization fails, column chromatography is an alternative. However, this can be time-consuming and may lead to product degradation on silica gel.
-
Re-evaluate the Reaction Method: The most effective solution is often to prevent the formation of impurities in the first place. Consider switching to a "greener" or more selective bromination protocol that minimizes side reactions.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the best method for brominating chalcones with hydroxyl groups?
Chalcones containing a 2'-hydroxyl group are prone to nuclear bromination as a side reaction. To avoid protecting the hydroxyl group, it is best to use milder and more selective brominating agents under neutral or solvent-free conditions. Methods utilizing Tetrabutylammonium Tribromide (TBATB) or grinding techniques with ammonium bromide have been shown to be effective for these substrates.[2]
Q2: What are the advantages of "green" bromination methods?
Green bromination methods offer several advantages over traditional approaches using liquid bromine:
-
Safety: They avoid the use of highly toxic and hazardous reagents like molecular bromine.[4][6]
-
Selectivity: Many green methods offer higher selectivity, reducing the formation of unwanted byproducts like nuclear brominated compounds.
-
Environmental Impact: These methods often use less hazardous solvents or are performed under solvent-free conditions, reducing chemical waste.[7]
-
Efficiency: Some green protocols, such as those using hydrobromic acid and hydrogen peroxide or TBATB, are highly efficient and can lead to excellent yields.[2][3]
Q3: How do I know when the bromination reaction is complete?
There are two common ways to monitor the reaction:
-
Visual Cue: When using a colored brominating agent like a solution of Br₂, the reaction mixture will remain colorless as long as the chalcone (alkene) is present to react with it. The reaction is considered complete when the distinct red-orange color of bromine persists after addition, indicating a slight excess of the reagent is now present.[1]
-
Thin Layer Chromatography (TLC): TLC is a more definitive method. A spot of the reaction mixture is compared against a spot of the starting chalcone. The reaction is complete when the spot corresponding to the chalcone has disappeared.
Data Presentation: Comparison of Bromination Methods
The following table summarizes different approaches for the synthesis of chalcone dibromides.
| Method | Brominating Agent(s) | Solvent | Typical Yield | Key Advantages & Disadvantages |
| Traditional Bromination | Molecular Bromine (Br₂) | Glacial Acetic Acid, Chloroform, or CH₂Cl₂[1][8] | Variable; can be low | Advantage: Readily available reagents. Disadvantage: Hazardous Br₂, potential for nuclear bromination side reactions, use of organic solvents. |
| Green Bromination I | Hydrobromic Acid (HBr) & Hydrogen Peroxide (H₂O₂) | Not specified | "Successful relative to traditional methods"[3] | Advantage: Avoids liquid bromine, considered a greener alternative.[3][4] Disadvantage: Requires careful control of H₂O₂ addition. |
| Green Bromination II | Tetrabutylammonium Tribromide (TBATB) | Not specified | Good | Advantage: Solid, stable, and safer reagent; simplifies the process.[2] Disadvantage: Higher reagent cost compared to Br₂. |
| Oxidative Bromination | Ammonium Bromide & Ceric Ammonium Nitrate (CAN) | Not specified | Excellent (75-95%)[7] | Advantage: High efficiency, environmentally benign procedure.[7] Disadvantage: Requires an additional oxidant. |
| Solvent-Free Grinding | Ammonium Bromide & Ammonium Persulphate | None (aqueous moist condition) | Good (74% for one example) | Advantage: Ecofriendly, avoids organic solvents, simple workup. Disadvantage: May not be suitable for all substrates. |
Experimental Protocols
Below are detailed methodologies for two distinct approaches to this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
Protocol 1: Traditional Bromination using Bromine in Acetic Acid
This protocol is based on a conventional method for synthesizing chalcone dibromides.[8]
Materials:
-
Substituted Chalcone
-
Glacial Acetic Acid
-
Solution of Bromine in Acetic Acid
-
Ethanol (for washing)
-
Petroleum Ether (for washing)
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve the substituted chalcone in a minimal amount of warm glacial acetic acid.
-
While stirring the chalcone solution constantly, add a solution of bromine in acetic acid dropwise.
-
Continue the addition until all the chalcone has reacted. The product often starts to precipitate out of the solution.
-
Once the reaction is complete, filter the solid product using suction filtration.
-
Wash the filtered product first with a small amount of cold alcohol (ethanol) and then with petroleum ether to remove impurities.
-
Dry the resulting solid to obtain the this compound. Further purification can be achieved by recrystallization if necessary.
Protocol 2: Green Bromination using a Grinding Technique
This protocol is an environmentally friendly, solvent-free method.
Materials:
-
Substituted Chalcone
-
Ammonium Bromide (NH₄Br)
-
Ammonium Persulphate ((NH₄)₂S₂O₈)
-
Mortar and Pestle
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Place the chalcone, ammonium bromide, and ammonium persulphate in a mortar.
-
Add a few drops of water to moisten the mixture.
-
Grind the mixture vigorously with the pestle at room temperature for the time required (monitor by TLC). The solid mass will typically change color.
-
After the reaction is complete, add water to the mortar and stir to form a slurry.
-
Filter the solid product under vacuum and wash thoroughly with water to remove any inorganic salts.
-
Purify the crude product by recrystallization from ethanol to yield the pure α,β-dibromochalcone.
References
- 1. Solved can you write the procedure step by step pf this lab | Chegg.com [chegg.com]
- 2. researchgate.net [researchgate.net]
- 3. Green bromination method in the synthesis of chalcone dibromides - American Chemical Society [acs.digitellinc.com]
- 4. Multi-step synthesis of chalcone dibromides utilizing green bromination - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Multi-step synthesis of chalcone dibromides utilizing green bromination [morressier.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification of 1-Propanone, 2,3-dibromo-1,3-diphenyl- by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-propanone, 2,3-dibromo-1,3-diphenyl- via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of 1-propanone, 2,3-dibromo-1,3-diphenyl-.
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | - Insufficient solvent volume.- The chosen solvent is unsuitable. | - Add small increments of hot solvent until the solid dissolves.- If a large volume of solvent is required with little dissolution, the solvent is likely inappropriate. Select an alternative solvent based on solubility tests. |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The solution has become supersaturated but requires nucleation to initiate crystal growth.[1] | - Evaporate some of the solvent to increase the concentration of the compound and attempt to cool again.[1]- Induce crystallization by: - Scratching the inner surface of the flask with a glass rod at the meniscus.[1] - Adding a seed crystal of the pure compound. - Cooling the solution in an ice bath to further decrease solubility. |
| Oiling out occurs (a liquid layer separates instead of crystals). | - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too rapid.- High concentration of impurities. | - Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[2]- Insulate the flask to ensure gradual cooling.- Consider a different solvent with a lower boiling point. The melting point of 1-propanone, 2,3-dibromo-1,3-diphenyl- is 156°C.[3][4] |
| Crystals form too quickly. | - The solution is too concentrated.- The cooling process is too fast. | - Add a small amount of hot solvent to redissolve the crystals and then allow the solution to cool more slowly.[5] |
| Low recovery of the purified compound. | - Too much solvent was used, leading to significant loss of the compound in the mother liquor.- Premature crystallization during hot filtration.- Incomplete transfer of crystals after filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- To check the mother liquor for dissolved product, evaporate a small sample to see if a significant residue remains.[5]- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.- Ensure all crystals are quantitatively transferred from the filtration apparatus. |
| The purified compound is still impure (e.g., broad melting point range). | - Inefficient removal of impurities during a single recrystallization.- Co-precipitation of impurities with the desired compound. | - Perform a second recrystallization.- Ensure slow crystal growth to minimize the inclusion of impurities within the crystal lattice. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of 1-propanone, 2,3-dibromo-1,3-diphenyl-?
Q2: How can I determine the appropriate amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude product.[9] Start by adding a small volume of solvent to the solid and heating the mixture to the solvent's boiling point. Continue adding small portions of hot solvent until the solid is fully dissolved.
Q3: My compound has a slight color. How can I remove it during recrystallization?
A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. However, use charcoal sparingly as it can also adsorb the desired compound, reducing the overall yield.
Q4: What is the expected melting point of pure 1-propanone, 2,3-dibromo-1,3-diphenyl-?
A4: The reported melting point of 1-propanone, 2,3-dibromo-1,3-diphenyl- is 156°C.[3][4] A sharp melting point range close to this value is a good indicator of purity.
Q5: Is it necessary to use a hot filtration step?
A5: A hot filtration step is necessary if there are insoluble impurities (e.g., dust, sand, or byproducts that are insoluble in the chosen solvent) or if activated charcoal has been used. This step should be performed quickly with a pre-heated funnel to prevent premature crystallization.[2]
Experimental Protocol: Recrystallization of 1-Propanone, 2,3-dibromo-1,3-diphenyl-
This protocol provides a general methodology for the recrystallization of 1-propanone, 2,3-dibromo-1,3-diphenyl-. Optimization may be required based on the initial purity of the compound and the specific laboratory conditions.
Materials:
-
Crude 1-propanone, 2,3-dibromo-1,3-diphenyl-
-
Chosen recrystallization solvent (e.g., 95% Ethanol)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate with a water or sand bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: If the ideal solvent is unknown, perform small-scale solubility tests with various solvents to find one that dissolves the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.
Quantitative Data
Due to the limited availability of specific solubility data for 1-propanone, 2,3-dibromo-1,3-diphenyl-, the following table provides a qualitative assessment of suitable solvents based on general principles for recrystallizing chalcone derivatives.
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Comments |
| Ethanol (95%) | Low | High | A commonly used and often effective solvent for chalcone derivatives.[6][7][8] |
| Isopropanol | Low | High | A good alternative to ethanol. |
| Acetone | Moderate to High | High | May be too good of a solvent at room temperature, potentially leading to lower yields. |
| Ethyl Acetate | Moderate | High | Can be a suitable solvent, often used in solvent pairs. |
| Toluene | Low | High | A non-polar option that may be effective. |
| Hexane | Very Low | Low | Likely a poor solvent for this compound. |
| Water | Insoluble | Insoluble | 1-Propanone, 2,3-dibromo-1,3-diphenyl- is reported to be negligible in water.[10] |
Visualizations
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. Recrystallization [wiredchemist.com]
- 3. chembk.com [chembk.com]
- 4. 2,3-DIBROMO-3-PHENYLPROPIOPHENONE | 611-91-6 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jetir.org [jetir.org]
- 8. rsc.org [rsc.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. 1-Propanone, 2,3-dibromo-1,3-diphenyl- | CAS#:611-91-6 | Chemsrc [chemsrc.com]
Identifying side products in the bromination of chalcone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of chalcone. Our aim is to help you identify and mitigate the formation of common side products during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is producing a complex mixture of products, and the yield of the desired α,β-dibromochalcone is low. What are the likely side products?
A1: The bromination of chalcones can lead to several side products, primarily depending on the reaction conditions and the substituents on the chalcone backbone. The most common side products include:
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Nuclear Bromination Products: This is the most frequently encountered side reaction, especially when the aromatic rings of the chalcone contain electron-donating groups (e.g., hydroxyl, methoxy). The bromine will substitute onto the aromatic ring in addition to the double bond.
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α-Bromo Chalcone: This is an α,β-unsaturated ketone where a single bromine atom is attached to the α-carbon. It can be a final desired product under certain conditions or a side product resulting from the elimination of HBr from the dibromo adduct.
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Over-brominated Products: In the presence of excess bromine or highly activating substituents on the aromatic rings, multiple brominations on the aromatic rings can occur, leading to di- or tri-brominated aromatic side products.[1]
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Unreacted Starting Material: Incomplete reaction will leave unreacted chalcone in your product mixture.
-
Isomeric Dibromides: While the trans-addition of bromine is expected, under certain conditions, a mixture of diastereomers (erythro and threo) can be formed.
Troubleshooting:
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Monitor the reaction closely using Thin Layer Chromatography (TLC). [2][3] Spot the reaction mixture alongside your starting chalcone to track its consumption and the appearance of new spots. The desired dibromide will have a different Rf value than the starting chalcone and other side products.
-
Control the stoichiometry of bromine. Use a slight excess of the brominating agent to ensure complete conversion of the starting material, but avoid a large excess to minimize over-bromination. The disappearance of the bromine color can be an indicator of its consumption.[4]
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Protect activating groups. If your chalcone has a hydroxyl group, consider protecting it (e.g., as an acetate or methoxy ether) before bromination to prevent nuclear substitution.
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Optimize reaction temperature. Lowering the reaction temperature can sometimes increase the selectivity for the addition reaction over substitution.
Q2: I have a prominent side product that I suspect is a result of nuclear bromination. How can I confirm this and prevent it in the future?
A2: Nuclear bromination is a common issue when electron-rich aromatic rings are present in the chalcone structure.
Identification:
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¹H NMR Spectroscopy: Look for additional signals in the aromatic region of the spectrum that do not correspond to your starting chalcone or the expected α,β-dibromochalcone. The integration of these signals will be higher than expected if nuclear bromination has occurred. The coupling patterns of the aromatic protons will also be altered.
-
Mass Spectrometry: The mass spectrum of the product mixture will show a molecular ion peak corresponding to the addition of more than two bromine atoms to the starting chalcone.
Prevention:
-
Use a less reactive brominating agent. Reagents like Pyridinium Tribromide (PBr3) or N-Bromosuccinimide (NBS) can be milder and more selective for the double bond compared to molecular bromine (Br₂).
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Less polar solvents may sometimes favor the addition reaction.
-
Protection Strategy: As mentioned in A1, protecting activating groups on the aromatic rings is a highly effective strategy to prevent this side reaction.
Q3: My main product appears to be an α-bromo chalcone instead of the expected α,β-dibromochalcone. Why did this happen?
A3: The formation of an α-bromo chalcone from a bromination reaction is typically due to a subsequent elimination of hydrogen bromide (HBr) from the initially formed α,β-dibromochalcone.
Mechanism:
The α,β-dibromochalcone can undergo dehydrobromination, especially in the presence of a base or upon heating, to yield the more stable conjugated system of the α-bromo chalcone.
Troubleshooting:
-
Control the reaction time and temperature. Prolonged reaction times or high temperatures can promote the elimination reaction.
-
Neutralize any acidic byproducts. HBr is a byproduct of the bromination reaction. If not neutralized, it can catalyze the elimination. A mild base wash during the work-up can help.
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Choice of Base (if applicable): If a base is used in the reaction, a weaker, non-nucleophilic base might be less likely to promote elimination.
Experimental Protocols
Below are representative experimental protocols for the bromination of chalcone.
Protocol 1: Bromination using Bromine in Acetic Acid
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Dissolve the chalcone (1 equivalent) in glacial acetic acid.
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To this solution, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with constant stirring at room temperature.
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Continue stirring for 15-30 minutes after the addition is complete.
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Pour the reaction mixture into cold water.
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Filter the precipitated solid, wash with water until neutral, and then with a small amount of cold ethanol.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure α,β-dibromochalcone.
Protocol 2: Green Bromination using Hydrobromic Acid and Hydrogen Peroxide [5]
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Dissolve the chalcone (1 equivalent) in a suitable solvent.
-
Add hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
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After the reaction is complete, work up the mixture by extraction with an organic solvent.
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Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by recrystallization.
Data Presentation
Table 1: ¹H NMR Data for a Representative α,β-Dibromochalcone
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| α-H | 5.84 | d | 12.2 |
| β-H | 5.64 | d | 12.2 |
| Aromatic-H | 7.34-8.19 | m | - |
Note: The specific chemical shifts will vary depending on the substituents on the chalcone. The key diagnostic signals are the two doublets for the α and β protons with a coupling constant of ~11-12 Hz, indicative of a trans relationship.
Mandatory Visualization
Below are diagrams illustrating the key reaction pathways in the bromination of chalcone.
Caption: Main reaction pathway for the bromination of chalcone.
Caption: Formation of common side products in chalcone bromination.
References
- 1. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solved can you write the procedure step by step pf this lab | Chegg.com [chegg.com]
- 5. Green bromination method in the synthesis of chalcone dibromides - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Synthesis of Substituted Chalcone Dibromides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of substituted chalcone dibromides.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of substituted chalcone dibromides, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Incomplete Chalcone Formation: The initial Claisen-Schmidt condensation may be inefficient due to improper base concentration, reaction time, or temperature.[1][2] 2. Decomposition of Dibromide: The dibromide product can be unstable and may decompose upon prolonged exposure to heat or base. 3. Substituent Effects: Electron-withdrawing groups on the benzaldehyde ring can sometimes lead to lower yields in aldol condensations.[3] 4. Inefficient Bromination: The brominating agent may not be reactive enough, or the reaction conditions may not be optimal. | 1. Optimize Chalcone Synthesis: - Adjust the concentration of the base (e.g., NaOH or KOH).[1] - Vary the reaction temperature and time; some reactions proceed well at room temperature over a longer period, while others may require gentle heating.[1] - Ensure the purity of starting materials.[1] 2. Control Reaction Conditions: - Perform the bromination at a lower temperature to minimize decomposition. - Work up the reaction promptly after completion. 3. Modify Reaction Strategy: - For challenging substrates, consider alternative synthetic routes like the Wittig reaction for chalcone synthesis, which can be higher yielding.[3] 4. Select Appropriate Brominating Agent: - Besides molecular bromine, consider using pyridinium tribromide or a "green" bromination method with HBr and H₂O₂.[4][5] |
| Formation of an Oily Product Instead of a Solid | 1. Presence of Impurities: Unreacted starting materials (acetophenone or benzaldehyde) or side products can prevent crystallization.[6] 2. Mixture of Diastereomers: The dibromination of the chalcone double bond can result in a mixture of diastereomers which may have a lower melting point or exist as an oil. 3. Residual Solvent: Incomplete removal of the reaction solvent. | 1. Purification: - Wash the crude product thoroughly with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold ethanol, water).[1] - Purify by column chromatography on silica gel.[6] - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 2. Characterization: - Use NMR spectroscopy to determine the diastereomeric ratio. Often, one diastereomer will preferentially crystallize upon purification. 3. Thorough Drying: - Dry the product under vacuum to ensure complete removal of any residual solvent. |
| Unwanted Nuclear Bromination (Especially with Hydroxychalcones) | 1. Activation of the Aromatic Ring: Hydroxyl groups are strongly activating and direct electrophilic substitution onto the aromatic ring. 2. Harsh Brominating Conditions: Using a large excess of bromine or high reaction temperatures can promote side reactions. | 1. Protecting Groups: - Protect the hydroxyl group (e.g., as an acetate or methoxy ether) before bromination and deprotect it in a subsequent step. 2. Milder Brominating Agents: - Use a less reactive brominating agent such as N-bromosuccinimide (NBS) or pyridinium tribromide.[5] 3. Control Stoichiometry and Temperature: - Use a stoichiometric amount of the brominating agent and maintain a low reaction temperature. |
| Difficulty in Removing Unreacted Starting Materials | 1. Similar Solubility Profiles: The starting materials and the product may have similar solubilities in common recrystallization solvents. 2. Incomplete Reaction: The reaction may not have gone to completion. | 1. Optimize Purification: - Use column chromatography with a suitable eluent system to separate the components.[6] - For unreacted aldehyde, a wash with a sodium bisulfite solution can be effective. 2. Drive the Reaction to Completion: - Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all starting material is consumed before work-up.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the precursor chalcones?
The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation.[7] This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.[7] Common bases include sodium hydroxide or potassium hydroxide in an alcoholic solvent like ethanol.[8][9]
Q2: Which brominating agents are typically used for the dibromination of chalcones?
Several brominating agents can be employed. The traditional method uses a solution of molecular bromine (Br₂) in a solvent like acetic acid or chloroform.[10][11] However, due to the hazardous nature of bromine, alternative reagents are often preferred. These include pyridinium tribromide, which is a stable solid, and "green" bromination methods that utilize reagents like hydrobromic acid with hydrogen peroxide or tetrabutylammonium tribromide (TBATB).[4][5][12]
Q3: How can I purify the final substituted chalcone dibromide product?
Recrystallization is the most common method for purifying solid chalcone dibromides.[8] Ethanol is a frequently used solvent for this purpose. If the product is an oil or if recrystallization is ineffective at removing impurities, column chromatography on silica gel is a reliable alternative.[6]
Q4: What are the key analytical techniques for characterizing substituted chalcone dibromides?
The primary methods for structural confirmation and purity assessment are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl (C=O) group.
-
Melting Point Analysis: A sharp melting point range is a good indicator of purity.[8]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
Q5: How do substituents on the aromatic rings affect the synthesis?
Substituents can influence both the initial chalcone synthesis and the subsequent bromination. Electron-donating groups on the acetophenone and electron-withdrawing groups on the benzaldehyde generally favor the Claisen-Schmidt condensation. During bromination, electron-donating groups on the chalcone can increase the rate of reaction but may also increase the likelihood of side reactions like nuclear bromination if not properly controlled. The electronic nature of the substituents can also affect the yield of the final product.[2]
Quantitative Data Summary
The following tables summarize reaction yields and melting points for a selection of substituted chalcone dibromides.
Table 1: Synthesis Yields of Selected Substituted Chalcone Dibromides
| Chalcone Precursor Substituents | Bromination Conditions | Yield (%) | Reference |
| 2'-Hydroxy-5'-chloro-4-methoxy | Br₂ in Acetic Acid | 80 | |
| 2'-Hydroxy-5'-chloro | Br₂ in Acetic Acid | 72 | |
| 2'-Hydroxy-3'-bromo-5'-chloro-4-methoxy | Br₂ in Acetic Acid | 68 | |
| 2'-Hydroxy-3'-bromo-5'-chloro | Br₂ in Acetic Acid | 75 | |
| 3-(4-butylphenyl)-1-(4-bromophenyl) | KOH, Ethanol | 95 | [9] |
| 2,6-dibenzylidenecyclohexanone | Br₂ in Chloroform | 60 | [11] |
| 3-(4-methoxyphenyl)-1-phenyl | TBATB, Water | 94 | [12] |
| 3-(3-nitrophenyl)-1-phenyl | TBATB, Water | 95 | [12] |
Table 2: Melting Points of Selected Substituted Chalcone Dibromides
| Product Substituents | Melting Point (°C) | Reference |
| 2'-Hydroxy-5'-chloro-4-methoxy this compound | 148 | |
| 2'-Hydroxy-5'-chloro this compound | 182 | |
| 2'-Hydroxy-3'-bromo-5'-chloro-4-methoxy this compound | 138 | |
| 2'-Hydroxy-3'-bromo-5'-chloro this compound | 116 | |
| 2,6-dibromo-2,6-bis(bromo(phenyl)methyl)cyclohexanone | 105-106 | [11] |
| 2,3-dibromo-3-(4-methoxyphenyl)-1-phenylpropan-1-one | 80 | [12] |
| 2,3-dibromo-3-(3-nitrophenyl)-1-phenylpropan-1-one | 152 | [12] |
Experimental Protocols
Protocol 1: General Synthesis of a Substituted Chalcone via Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of a chalcone precursor.
Materials:
-
Substituted Acetophenone (1 mmol)
-
Substituted Benzaldehyde (1 mmol)
-
Ethanol
-
Aqueous Sodium Hydroxide (e.g., 15 M)
Procedure:
-
Dissolve the substituted acetophenone (1 mmol) and substituted benzaldehyde (1 mmol) in ethanol (e.g., 1 mL) in a conical vial equipped with a magnetic stirrer.
-
With vigorous stirring, add a catalytic amount of aqueous sodium hydroxide solution (e.g., 0.10 mL of 15 M NaOH).
-
Cap the vial and continue stirring at room temperature. The reaction progress can be monitored by TLC. The reaction is often complete when the mixture solidifies.
-
Once the reaction is complete, break up the solid with a spatula and add ice-cold water (e.g., 2 mL).
-
Transfer the mixture to a small Erlenmeyer flask containing more ice-cold water (e.g., 3 mL).
-
Stir the mixture thoroughly, then collect the solid product by suction filtration.
-
Wash the solid with cold water and allow it to air dry.
-
The crude product can be purified by recrystallization, typically from 95% ethanol.
Protocol 2: Synthesis of a Substituted this compound using Bromine in Acetic Acid
This protocol details the bromination of a chalcone to its corresponding dibromide.
Materials:
-
Substituted Chalcone
-
Glacial Acetic Acid
-
Bromine
Procedure:
-
Dissolve the substituted chalcone in glacial acetic acid, warming gently if necessary.[13]
-
Cool the solution to room temperature.
-
Prepare a solution of bromine in glacial acetic acid.
-
Slowly add the bromine solution dropwise to the stirred chalcone solution.[10]
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Continue stirring until the reaction is complete, which can be monitored by the disappearance of the bromine color and TLC analysis.
-
The product often precipitates from the reaction mixture.
-
Collect the solid product by filtration.
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Wash the product with a small amount of cold alcohol followed by petroleum ether to remove impurities.[10]
-
Dry the purified this compound.
Visualizations
Experimental Workflow: From Starting Materials to Purified this compound
Caption: A typical workflow for the two-step synthesis of a substituted this compound.
Signaling Pathway: Chalcone Inhibition of the NF-κB Pathway
Chalcones are known to exert anti-inflammatory and anticancer effects by modulating various signaling pathways. One key target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.
Caption: Chalcones can inhibit the NF-κB signaling pathway at multiple points.[14][15][16]
Signaling Pathway: Chalcone Modulation of the PI3K/Akt Pathway
The PI3K/Akt signaling pathway is crucial for cell survival and proliferation, and it is another target for the anticancer activity of chalcones.
Caption: Chalcones can induce apoptosis by inhibiting the PI3K/Akt survival pathway.[4][7][10][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Multi-step synthesis of chalcone dibromides utilizing green bromination - American Chemical Society [acs.digitellinc.com]
- 9. Green bromination method in the synthesis of chalcone dibromides - American Chemical Society [acs.digitellinc.com]
- 10. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 12. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. Evidence that a Novel Chalcone Derivative, Compound 27, Acts on the Epithelium Via the PI3K/AKT/Nrf2-Keap1 Signaling Pathway, to Mitigate LPS-Induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2,3-dibromo-1,3-diphenylpropan-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,3-dibromo-1,3-diphenylpropan-1-one, commonly known as chalcone dibromide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,3-dibromo-1,3-diphenylpropan-1-one.
Issue 1: Low Yield of 2,3-dibromo-1,3-diphenylpropan-1-one
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Question: Why is my yield of 2,3-dibromo-1,3-diphenylpropan-1-one consistently low?
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Answer: Low yields can stem from several factors related to both the initial chalcone synthesis and the subsequent bromination step.
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Suboptimal Chalcone Synthesis: The purity and yield of the starting chalcone (1,3-diphenyl-2-propen-1-one) are critical. The Claisen-Schmidt condensation used to prepare chalcone is reversible and can have side reactions. For instance, higher concentrations of alkali can lead to the self-condensation of acetophenone. The choice of reaction method also plays a significant role; solvent-free grinding techniques have been shown to produce higher yields of chalcone compared to traditional reflux methods.[1][2]
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Inefficient Bromination: The choice of brominating agent and reaction conditions is crucial. Traditional methods using elemental bromine in solvents like acetic acid can be effective but may also lead to side reactions if not carefully controlled.[3] "Green" bromination methods, such as using hydrobromic acid and hydrogen peroxide or a solid-phase approach with ammonium bromide and ammonium persulfate, can offer improved yields and selectivity.[4]
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC). Adjusting the reaction time and temperature may be necessary. For the Claisen-Schmidt condensation, a longer reaction time might be needed at lower alkali concentrations.[5]
-
Product Loss During Workup and Purification: Significant product loss can occur during extraction and recrystallization. Ensure proper phase separation during extraction and minimize the amount of solvent used for recrystallization to prevent excessive dissolution of the product.
-
Issue 2: Presence of Impurities and Side Products
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Question: My final product is impure. What are the likely side products and how can I avoid them?
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Answer: The most common impurities are unreacted starting materials and side products from the bromination reaction.
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Unreacted Chalcone: If the bromination is incomplete, the final product will be contaminated with the starting chalcone. Monitor the reaction by TLC to ensure all the chalcone has been consumed.
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Nuclear Bromination: A significant side reaction, especially with activated aromatic rings (e.g., those with hydroxyl or methoxy groups), is the bromination of the aromatic ring itself (nuclear bromination). To avoid this, use milder and more selective brominating agents. Green chemistry approaches, such as using tetrabutylammonium tribromide (TBATB) or ammonium bromide with an oxidant, are known to be more selective for the double bond.[5][6] For chalcones with sensitive groups like hydroxyls, traditional methods may require a protection step, which can be avoided with milder reagents.
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Self-Condensation of Acetophenone: During the initial chalcone synthesis, using a high concentration of a strong base can promote the self-condensation of acetophenone, leading to impurities.[5] Use a moderate base concentration and control the reaction temperature.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the 2,3-dibromo-1,3-diphenylpropan-1-one. What is the best method?
-
Answer: The most commonly reported and effective method for purifying 2,3-dibromo-1,3-diphenylpropan-1-one is recrystallization.
-
Recrystallization Solvent: Ethanol is a widely used and effective solvent for the recrystallization of this compound.[7] The crude product should be dissolved in a minimum amount of hot ethanol and then allowed to cool slowly to form pure crystals.
-
Washing: After filtration, wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Alternative Solvents: If ethanol is not effective, other solvents such as acetone have also been reported for recrystallization.[6]
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Handling Gelatinous Precipitates: In some cases, the precipitate may become gelatinous. If this occurs, using a solvent like petroleum ether and cooling in a refrigerator can help to solidify the product.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 2,3-dibromo-1,3-diphenylpropan-1-one?
A1: The synthesis is a two-step process. First, chalcone (1,3-diphenyl-2-propen-1-one) is synthesized via a base-catalyzed Claisen-Schmidt condensation of acetophenone and benzaldehyde. In the second step, the chalcone is brominated across the double bond to yield 2,3-dibromo-1,3-diphenylpropan-1-one.
Q2: What are the advantages of using "green" bromination methods?
A2: Green bromination methods offer several advantages over traditional techniques using elemental bromine:
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Increased Safety: They avoid the use of hazardous and corrosive elemental bromine.[5]
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Higher Selectivity: These methods are often more selective for the double bond, reducing the incidence of unwanted side reactions like nuclear bromination.
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Milder Reaction Conditions: Many green methods can be carried out under milder conditions, such as at room temperature and without harsh solvents (e.g., grinding techniques).[1]
-
Environmental Friendliness: They reduce the generation of hazardous waste.[5] Examples of green brominating systems include hydrobromic acid/hydrogen peroxide, ammonium bromide/ammonium persulfate, and tetrabutylammonium tribromide (TBATB).[4][5]
Q3: How do substituents on the aromatic rings of the chalcone affect the bromination reaction?
A3: Substituents on the phenyl rings can significantly influence the reaction. Electron-donating groups (e.g., -OH, -OCH3) activate the aromatic ring, making it more susceptible to electrophilic attack. This increases the risk of nuclear bromination as a side reaction when using strong brominating agents. Conversely, electron-withdrawing groups can deactivate the ring, potentially slowing down the desired bromination of the double bond. The presence of substituents can be beneficial for certain biological activities of the resulting brominated chalcones.[8][9]
Q4: What are the key characterization techniques for 2,3-dibromo-1,3-diphenylpropan-1-one?
A4: The structure and purity of the synthesized compound are typically confirmed using the following spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the presence of the characteristic protons and their coupling patterns. For α,β-dibromochalcone, two doublets are expected for the Cα and Cβ protons. 13C NMR can be used to identify all the carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band for the carbonyl (C=O) group is expected, along with bands corresponding to the C-Br stretching.
-
Melting Point: A sharp melting point close to the literature value indicates a high degree of purity.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Bromination of Chalcone
| Brominating Agent/System | Solvent | Temperature | Time | Yield (%) | Reference |
| Bromine in Acetic Acid | Glacial Acetic Acid | Room Temp. | 1-2 hours | Not specified | [3] |
| Ammonium Bromide / Ammonium Persulfate | Water (moist grinding) | Room Temp. | 10 min (grinding) | 74 | |
| Tetrabutylammonium Tribromide (TBATB) | Water (grinding) | Room Temp. | 15 min (grinding) | Not specified | [5] |
| Hydrobromic Acid / Hydrogen Peroxide | Not specified | Not specified | Not specified | "Successful" | [4] |
| Bromine in Chloroform | Chloroform | Room Temp. | 1 hour | Not specified | [6] |
Experimental Protocols
Protocol 1: Traditional Synthesis via Bromination with Bromine in Acetic Acid
Step 1: Synthesis of Chalcone (1,3-diphenyl-2-propen-1-one)
-
In a flask, dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide (NaOH) while stirring, maintaining the temperature below 30°C.
-
Continue stirring at room temperature for 2-3 hours.
-
Pour the reaction mixture into cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude chalcone from ethanol.
Step 2: Bromination of Chalcone
-
Dissolve the purified chalcone (1 equivalent) in glacial acetic acid.[7]
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with constant stirring.[7]
-
Continue stirring at room temperature for 1-2 hours.[3]
-
The solid product will precipitate out of the solution.
-
Filter the solid, wash with a small amount of cold ethanol, and then with water.
-
Dry the product to obtain 2,3-dibromo-1,3-diphenylpropan-1-one.
-
Further purify by recrystallization from ethanol if necessary.
Protocol 2: Green Synthesis via Grinding Method
Step 1: Solvent-Free Synthesis of Chalcone
-
In a mortar, grind acetophenone (1 equivalent) with potassium hydroxide (KOH) powder for about 10 minutes.
-
Add benzaldehyde (1 equivalent) to the mixture and continue grinding for another 20-30 minutes. The mixture will likely turn into a paste.
-
Let the mixture stand at room temperature for a short period.
-
Add cold water to the paste and stir.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize from ethanol to obtain pure chalcone.
Step 2: Solvent-Free Bromination of Chalcone
-
In a mortar, mix the purified chalcone (1 equivalent), ammonium bromide (1.2 equivalents), and ammonium persulfate (0.5 equivalents).
-
Add a few drops of water to moisten the mixture.
-
Grind the mixture with a pestle for about 10 minutes at room temperature.
-
Let the reaction mixture stand for about 30 minutes.
-
Add water to the solid, stir, and filter.
-
Wash the product with water and dry.
-
Recrystallize from ethanol to obtain pure 2,3-dibromo-1,3-diphenylpropan-1-one.
Visualizations
Caption: Synthetic workflow for 2,3-dibromo-1,3-diphenylpropan-1-one.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. 2,3-Dibromo-3-phenyl-1-(3-phenylsydnon-4-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green bromination method in the synthesis of chalcone dibromides - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bromine Removal from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who need to remove unreacted bromine from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted bromine from a reaction mixture?
There are two primary approaches for removing unreacted bromine: chemical quenching and physical separation.
-
Chemical Quenching: This involves adding a reagent that reacts with excess bromine to convert it into non-volatile and typically water-soluble bromide salts. These salts can then be easily removed through an aqueous workup.
-
Physical Separation: This method relies on the physical properties of bromine, such as its boiling point, to separate it from the reaction mixture. Distillation is a common physical separation technique.
Q2: Which chemical quenching agent is best for my experiment?
The choice of quenching agent depends on the stability of your product and the reaction conditions. Here are some common options:
-
Sodium Thiosulfate (Na₂S₂O₃): A widely used and effective quenching agent that reduces bromine to bromide.[1][2] It is typically used as a 10% aqueous solution.[3][4]
-
Sodium Sulfite (Na₂SO₃): Another effective reducing agent for quenching bromine.[5][6]
-
Sodium Bisulfite (NaHSO₃) or Metabisulfite (Na₂S₂O₅): These are also common choices for reducing excess bromine.[7][8]
-
Saturated Sodium Bicarbonate (NaHCO₃): This can be used to neutralize any remaining acid and react with bromine.[9][10]
Q3: How do I know when all the bromine has been quenched?
The disappearance of bromine's characteristic red-brown color is a good visual indicator that the quenching process is complete. The reaction mixture should become colorless or pale yellow.[3][11]
Q4: Can I use distillation to remove unreacted bromine?
Yes, distillation can be an effective method if your desired product has a significantly higher boiling point than bromine (58.8 °C).[1] This method is particularly useful when the product is not sensitive to heat. Fractional distillation can be employed if other volatile components are present.[1]
Troubleshooting Guides
Issue 1: The reaction mixture remains colored after adding a quenching agent.
-
Possible Cause: Insufficient amount of quenching agent was added.
-
Solution: Add more of the quenching agent solution portion-wise until the color disappears. It is recommended to use the quenching agent in excess to ensure all the bromine is consumed.[12]
Issue 2: A solid (precipitate) forms during the sodium thiosulfate quench.
-
Possible Cause: If the reaction mixture is acidic, sodium thiosulfate can decompose to form elemental sulfur, which is insoluble in many organic solvents.[13]
-
Solution: To prevent this, you can add a solution of sodium bicarbonate before adding the sodium thiosulfate solution. This will raise the pH and minimize the risk of sulfur precipitation.[13]
Issue 3: An emulsion forms during the aqueous workup.
-
Possible Cause: Emulsions are common when working with certain solvents or when the densities of the organic and aqueous layers are similar.[4][14]
-
Solution:
-
Add brine (a saturated aqueous solution of NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[15]
-
Allow the mixture to stand for a longer period.
-
Gently swirl or rock the separatory funnel instead of shaking it vigorously.
-
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Thiosulfate
This is a general and widely applicable method for removing excess bromine.
-
Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add the 10% sodium thiosulfate solution dropwise with stirring.[16]
-
Observation: Continue adding the thiosulfate solution until the red-brown color of the bromine disappears and the solution becomes colorless.[3]
-
Workup: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, you can now proceed with a standard aqueous workup by separating the layers. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Quenching with Sodium Sulfite or Bisulfite
This protocol is an alternative to using sodium thiosulfate.
-
Preparation: Prepare a 5-10% (w/v) aqueous solution of sodium sulfite or sodium bisulfite.
-
Quenching: Cool the reaction mixture and slowly add the sulfite/bisulfite solution with vigorous stirring.
-
Observation: The disappearance of the bromine color indicates the completion of the quench.
-
Workup: Proceed with a standard aqueous extraction as described in Protocol 1.
Protocol 3: Removal by Distillation
This method is suitable for thermally stable products with high boiling points.
-
Apparatus Setup: Assemble a simple or fractional distillation apparatus.
-
Distillation: Gently heat the reaction mixture. The bromine will distill off at its boiling point of 58.8 °C.
-
Collection: Collect the distilled bromine in a flask cooled in an ice bath. It is crucial to perform this in a well-ventilated fume hood as bromine vapors are toxic and corrosive.[17]
-
Endpoint: Continue the distillation until no more bromine is observed distilling over.
Quantitative Data Summary
| Quenching Agent | Typical Concentration | Key Considerations | Reference(s) |
| Sodium Thiosulfate | 10% aqueous solution | Can form sulfur precipitate under acidic conditions. | [3][4][13] |
| Sodium Sulfite | 5-10% aqueous solution | Good alternative to thiosulfate. | [5][6] |
| Sodium Bisulfite | 5-10% aqueous solution | The resulting solution can be acidic. | [7][12] |
| Sodium Bicarbonate | Saturated aqueous solution | Also neutralizes acidic byproducts. | [9] |
Visualizations
Caption: Workflow for removing unreacted bromine.
Caption: Troubleshooting sulfur precipitation during quench.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. Workup [chem.rochester.edu]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
- 8. Bromine - Sciencemadness Wiki [sciencemadness.org]
- 9. chegg.com [chegg.com]
- 10. Overview on Chemical Reactivity of Sodium Bicarbonate with Halogen [unacademy.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. brainly.com [brainly.com]
- 13. researchgate.net [researchgate.net]
- 14. Workup [chem.rochester.edu]
- 15. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 16. rsc.org [rsc.org]
- 17. m.youtube.com [m.youtube.com]
Troubleshooting low yields in flavone synthesis from chalcone dibromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of flavones from chalcone dibromides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my flavone yield unexpectedly low after the reaction of chalcone dibromide with a base?
Low yields in this synthesis can stem from several factors. Primarily, incomplete bromination of the starting chalcone, formation of side products, or non-optimal reaction conditions for the cyclization step can be the cause. Incomplete conversion of the this compound to the flavone is also a common issue.
Troubleshooting Steps:
-
Verify Complete Bromination: Before proceeding to the cyclization step, ensure the complete conversion of the chalcone to its dibromide. This can be monitored by Thin Layer Chromatography (TLC). Incomplete bromination will result in a mixture of starting material and product, leading to lower overall flavone yield.
-
Optimize the Base: The choice and amount of base are critical. While stronger bases like potassium hydroxide can be effective, they may also promote side reactions if not used carefully. Weaker bases, or alternative methods like using barium hydroxide with a few drops of ethanol under grinding conditions, have been reported to give good yields. It's recommended to perform small-scale trials with different bases to find the optimal conditions for your specific substrate.
-
Control Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the formation of undesired byproducts, such as aurones or decomposition of the desired flavone. Monitor the reaction progress closely using TLC and stop the reaction once the starting material is consumed.
-
Solvent Selection: The polarity of the solvent can influence the reaction rate and selectivity. Protic solvents like ethanol are commonly used. The choice of solvent can affect the solubility of the reactants and the stability of intermediates.
2. I am observing significant amounts of side products along with my desired flavone. What are they and how can I minimize them?
The most common side products in flavone synthesis from this compound are flavanones and aurones .
-
Flavanones: These can form through a competing reaction pathway. Their formation is often favored under certain acidic or basic conditions.
-
Aurones: These are isomers of flavones and can be formed, particularly if the reaction conditions are not carefully controlled.
Minimizing Side Product Formation:
-
Choice of Base: The selection of the base can significantly influence the product distribution. For instance, the use of milder bases can sometimes suppress the formation of aurones.
-
Reaction Conditions: Carefully controlling the reaction temperature and time is crucial. Overly harsh conditions can lead to isomerization and the formation of aurones.
-
Purification: If side products are formed, they can often be separated from the desired flavone by column chromatography on silica gel. The choice of eluent system will depend on the polarity of the specific flavone and the side products.
3. My reaction seems to be incomplete, with a significant amount of this compound remaining. What can I do?
Incomplete conversion can be due to several factors:
-
Insufficient Base: Ensure that at least a stoichiometric amount of base is used to effect the double dehydrobromination and cyclization. An excess of a mild base may be necessary.
-
Poor Solubility: The this compound may not be fully dissolved in the reaction solvent, leading to a heterogeneous reaction mixture and slow conversion. Consider using a co-solvent to improve solubility or increasing the reaction temperature modestly.
-
Reaction Time: The reaction may simply require more time to go to completion. Continue to monitor the reaction by TLC until the starting material is no longer visible.
4. How do I know if I have successfully synthesized the this compound intermediate?
The formation of the α,β-dibromochalcone can be confirmed by spectroscopic methods:
-
¹H NMR: You should observe the disappearance of the vinyl protons of the chalcone and the appearance of two new doublets corresponding to the α- and β-protons of the dibromide. For example, in one study, the Cβ-proton appeared as a doublet at δ 5.64 (J = 12.2 Hz) and the Cα-proton as a doublet at δ 5.84 (J = 12.2 Hz).
-
IR Spectroscopy: A characteristic C-Br stretching absorption should appear in the IR spectrum, typically in the range of 700-800 cm⁻¹. The C=O stretching frequency will also be present.
Quantitative Data on Reaction Conditions
The yield of flavones is highly dependent on the specific substrate and reaction conditions. The following table summarizes reported yields under different conditions to provide a comparative overview.
| Starting Material (Chalcone) | Bromination Conditions | Cyclization Base | Solvent | Reaction Time | Yield (%) | Reference |
| 2'-hydroxychalcone | NH₄Br, (NH₄)₂S₂O₈, grinding | Ba(OH)₂ (moist with ethanol) | Ethanol (few drops) | 10 min | 78 | |
| Substituted 2'-hydroxychalcones | Br₂ in Acetic Acid | Not specified | Not specified | Not specified | Not specified | [1] |
| 2'-hydroxychalcone | Not specified | NaOH | Ethanol | Not specified | Not specified | [2] |
| 2'-hydroxychalcone | Not specified | KOH | Ethanol | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of α,β-Dibromo-2'-hydroxychalcone[1][2]
-
Dissolution: Dissolve the 2'-hydroxychalcone in glacial acetic acid. The solution should be gently warmed if necessary to ensure complete dissolution.
-
Bromination: To the stirred solution, add a solution of bromine in glacial acetic acid dropwise. The addition should be slow to control the reaction rate and temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting chalcone spot indicates the completion of the reaction.
-
Isolation: Once the reaction is complete, the product, α,β-dibromo-2'-hydroxychalcone, often precipitates from the reaction mixture. Filter the solid product.
-
Washing and Drying: Wash the filtered solid with ethanol followed by petroleum ether to remove any unreacted bromine and other impurities. Dry the product under vacuum.
Protocol 2: Synthesis of Flavone from α,β-Dibromo-2'-hydroxychalcone (Emilewicz–von Kostanecki Cyclization)[1]
-
Reactant Mixture: In a mortar, take the α,β-dibromo-2'-hydroxychalcone and anhydrous barium hydroxide.
-
Solvent Addition: Add a few drops of ethanol to moisten the mixture.
-
Grinding: Grind the mixture with a pestle for approximately 10 minutes.
-
Reaction Time: Allow the reaction mixture to stand at room temperature. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC, typically within 10-20 minutes), add dilute HCl to the reaction mixture.
-
Isolation: The solid flavone product will separate out. Filter the solid under vacuum.
-
Purification: Wash the solid with water and then purify by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain the pure flavone.
Visualizations
References
Preventing the formation of byproducts in pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of byproducts during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in pyrazole synthesis, and why does it form?
A1: The most common byproducts in pyrazole synthesis are regioisomers. This issue is particularly prevalent in the classical Knorr pyrazole synthesis, which involves the condensation of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound. The formation of a mixture of regioisomers occurs because the initial reaction of the hydrazine with one of the two different carbonyl groups is often not selective, leading to two possible reaction pathways and, consequently, two different pyrazole products.[1][2] The ratio of these isomers can be difficult to control and their separation can be challenging.[3]
Q2: How can I control the regioselectivity of the Knorr pyrazole synthesis?
A2: Several strategies can be employed to control the regioselectivity:
-
Solvent Choice: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent can dramatically increase the regioselectivity in favor of one isomer.[4]
-
Use of β-Enamino Diketones: Reacting β-enamino diketones with hydrazines offers a regiocontrolled route to pyrazoles. The regioselectivity can be influenced by the choice of a protic or aprotic solvent.[4]
-
Steric and Electronic Effects: Regioselectivity can be achieved if the substituents on the 1,3-dicarbonyl compound have significantly different steric or electronic properties.[1]
Q3: What are the main alternative methods to the Knorr synthesis for preparing pyrazoles with high regioselectivity?
A3: The two main highly regioselective alternatives are:
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole (like a nitrile imine or a diazo compound, often generated in situ) with a dipolarophile (like an alkyne or an alkene).[5][6][7][8] This approach is known for its high regioselectivity and is a powerful tool for synthesizing specifically substituted pyrazoles.[5][6][8][9][10]
-
Synthesis using β-Enaminones: β-Enaminones can be used as surrogates for 1,3-dicarbonyl compounds. Their reaction with hydrazines provides a highly regioselective route to pyrazoles, with the added advantage that the regioselectivity can sometimes be tuned by the choice of solvent.[1][4]
Q4: Can I predict which regioisomer will be the major product?
A4: Predicting the major regioisomer can be complex and depends on the specific reactants and conditions. In the Knorr synthesis, the more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound. Steric hindrance at either the hydrazine or the dicarbonyl compound can also play a significant role in directing the initial attack.[1] For 1,3-dipolar cycloadditions, the regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile, with orbital interactions often being the determining factor.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Formation of a mixture of regioisomers | Use of an unsymmetrical 1,3-dicarbonyl compound in a classical Knorr synthesis with a non-selective solvent like ethanol. | 1. Change the solvent: Switch to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to improve regioselectivity. 2. Modify the substrate: Use a β-enaminone derivative of your dicarbonyl compound. The reaction of β-enaminones with hydrazines is often highly regioselective. 3. Change the synthetic route: Consider a 1,3-dipolar cycloaddition approach, which is known for its high regioselectivity. |
| Low Yield | - Incomplete reaction. - Side reactions, such as the degradation of the hydrazine starting material.[11] - Product loss during workup or purification. | 1. Optimize reaction conditions: Increase the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS. 2. Use fresh reagents: Ensure the hydrazine used is of high quality and has not degraded. 3. Purification: If the product is an oil, try to induce crystallization. For regioisomers that are difficult to separate by column chromatography, consider purification by crystallization of their acid addition salts.[12] |
| Formation of unexpected byproducts (e.g., pyrazolines, open-chain hydrazones) | - Incomplete cyclization or aromatization. - The reaction conditions are not forcing enough for the final elimination step. | 1. Adjust pH: The cyclization and dehydration steps can be acid-catalyzed. A small amount of acid (e.g., acetic acid) can promote the formation of the pyrazole ring. 2. Oxidation step: If a pyrazoline is formed, an oxidation step may be necessary to obtain the aromatic pyrazole. This can sometimes be achieved by simply exposing the reaction mixture to air or by using a mild oxidizing agent. |
| Difficulty in separating regioisomers | The regioisomers have very similar polarities and physical properties. | 1. Chromatography: Try different solvent systems for column chromatography. Sometimes a subtle change in the eluent composition can improve separation. 2. Crystallization: Attempt fractional crystallization from different solvents. 3. Derivatization: If the isomers have a reactive functional group, they can be derivatized to compounds with different physical properties that are easier to separate. The desired isomer can then be regenerated. 4. Purification via salt formation: Convert the mixture of pyrazole bases into their salts with an inorganic or organic acid. The different salts may have different solubilities, allowing for separation by crystallization.[12] |
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1,3-Diketones and Methylhydrazine
| Entry | 1,3-Diketone | Solvent | Product Ratio (Desired:Undesired Isomer) |
| 1 | 4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione | EtOH | ~1:1 |
| 2 | 4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione | TFE | 85:15 |
| 3 | 4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione | HFIP | 97:3 |
| 4 | 1-(2-furyl)-4,4,5,5,5-pentafluoropentane-1,3-dione | HFIP | >99:1 |
| 5 | 1-(2-thienyl)-4,4,4-trifluorobutane-1,3-dione | HFIP | >99:1 |
Data adapted from a study on the synthesis of N-methylpyrazoles. The "desired isomer" refers to the 3-trifluoromethyl derivative.
Experimental Protocols
Protocol 1: Regioselective Knorr Synthesis using Fluorinated Alcohols
This protocol describes a general procedure for the regioselective synthesis of N-methylpyrazoles from 1,3-diketones using a fluorinated alcohol as the solvent.
Materials:
-
1,3-Diketone (1.0 mmol)
-
Methylhydrazine (1.2 mmol)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the 1,3-diketone (1.0 mmol) in the chosen fluorinated alcohol (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add methylhydrazine (1.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the desired pyrazole regioisomer.
Protocol 2: Regioselective Synthesis of 3,5-Disubstituted Pyrazoles via 1,3-Dipolar Cycloaddition
This protocol outlines the synthesis of 3,5-disubstituted pyrazoles from N-tosylhydrazones and terminal alkynes, where the diazo compound is generated in situ.
Materials:
-
N-Tosylhydrazone (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Standard laboratory glassware for reactions under an inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-tosylhydrazone (1.0 mmol), potassium carbonate (2.0 mmol), and 1,4-dioxane (5 mL).
-
Add the terminal alkyne (1.2 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 101 °C) and stir vigorously.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3,5-disubstituted pyrazole.
Visualizations
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 4. researchgate.net [researchgate.net]
- 5. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Propanone, 2,3-dibromo-1,3-diphenyl-
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of 1-Propanone, 2,3-dibromo-1,3-diphenyl-.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying 1-Propanone, 2,3-dibromo-1,3-diphenyl-?
A1: The most frequently cited method for purifying 1-Propanone, 2,3-dibromo-1,3-diphenyl- is recrystallization. Common solvents used for this purpose include ethanol and acetone.[1] The choice of solvent may depend on the scale of the purification and the impurity profile.
Q2: What are the expected physical properties of purified 1-Propanone, 2,3-dibromo-1,3-diphenyl-?
A2: Purified 1-Propanone, 2,3-dibromo-1,3-diphenyl-, also known as α,β-dibromochalcone, is typically a solid. Its molecular formula is C₁₅H₁₂Br₂O and it has a molecular weight of approximately 368.06 g/mol .[2]
Q3: Are there alternative purification methods to recrystallization?
A3: While recrystallization is common, other chromatographic techniques could be employed for higher purity requirements, although these are less frequently described in the literature for this specific compound at scale. For related compounds, methods involving extraction and washing are used to remove impurities.[3][4]
Q4: What safety precautions should be taken when handling 1-Propanone, 2,3-dibromo-1,3-diphenyl-?
A4: According to its GHS classification, this compound is known to cause severe skin burns and eye damage and is very toxic to aquatic life.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - The compound is too soluble in the chosen solvent at low temperatures.- Insufficient cooling time or temperature.- Premature crystallization during hot filtration. | - Test a range of solvents or solvent mixtures to find one where the compound has high solubility at high temperatures and low solubility at low temperatures.- Ensure the crystallization mixture is cooled for an adequate amount of time, potentially in an ice bath.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out. |
| Oily Product Instead of Crystals | - Presence of impurities that inhibit crystallization.- Supersaturation is too high, leading to rapid precipitation rather than crystal growth. | - Perform a pre-purification step, such as washing the crude product with a solvent in which the impurities are soluble but the product is not.- Attempt to crystallize from a more dilute solution or cool the solution more slowly to encourage crystal formation. Seeding with a small crystal of pure product can also be beneficial. |
| Colored Impurities in Final Product | - Incomplete reaction or side reactions during synthesis.- Residual bromine from the synthesis step. | - Consider a charcoal treatment during the recrystallization process to adsorb colored impurities.- Wash the crude product with a solution of sodium thiosulfate to remove unreacted bromine.[4] |
| Difficulty Filtering the Product | - Very fine crystals are formed, clogging the filter paper. | - Adjust the cooling rate during crystallization to encourage the growth of larger crystals. A slower cooling process generally leads to larger crystals. |
Experimental Protocols
Protocol 1: Recrystallization of 1-Propanone, 2,3-dibromo-1,3-diphenyl-
Objective: To purify crude 1-Propanone, 2,3-dibromo-1,3-diphenyl- by recrystallization.
Materials:
-
Crude 1-Propanone, 2,3-dibromo-1,3-diphenyl-
-
Ethanol (or Acetone)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration using a pre-heated funnel to remove the charcoal or any insoluble impurities into a clean, pre-heated flask.
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals, for example, in a vacuum oven at a low temperature.
Visualizations
Caption: Workflow for the synthesis and purification of 1-Propanone, 2,3-dibromo-1,3-diphenyl-.
Caption: Decision tree for troubleshooting the purification of 1-Propanone, 2,3-dibromo-1,3-diphenyl-.
References
Managing exothermic reactions during chalcone bromination
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of chalcones, with a specific focus on managing the reaction's exothermic nature.
Frequently Asked Questions (FAQs)
Q1: What is a runaway exothermic reaction, and why is it a significant concern during chalcone bromination?
A runaway reaction is an exothermic process that accelerates out of control, leading to a rapid increase in temperature and pressure.[1] During chalcone bromination, especially with potent reagents like molecular bromine (Br₂), the reaction can release a substantial amount of heat. If this heat is generated faster than it can be dissipated, the reaction rate increases, releasing even more heat and creating a dangerous positive feedback loop. This can result in boiling of solvents, pressure buildup, and potential vessel failure.[1][2]
Q2: What are the primary causes of a runaway reaction during this procedure?
The most common causes include:
-
Rapid Addition of Brominating Agent: Adding the bromine source too quickly introduces a large amount of reactant at once, leading to a burst of energy.[3]
-
Inadequate Cooling: An inefficient or improperly sized cooling bath (e.g., ice/water bath) cannot remove the generated heat effectively.
-
High Reactant Concentration: Using overly concentrated solutions can lead to a very fast reaction rate and intense heat generation.
Q3: How can I effectively monitor the reaction to prevent loss of control?
Constant monitoring is crucial. Key methods include:
-
Visual Observation: When using a solution of molecular bromine, its characteristic red-orange color will disappear as it reacts with the chalcone. The persistence of this color indicates that the chalcone has been consumed and the reaction is complete.[4]
-
Temperature Monitoring: A thermometer placed in the reaction vessel (not in the cooling bath) will provide a direct reading of the internal temperature. A steady, controlled temperature is the goal.
-
Thin-Layer Chromatography (TLC): Periodically taking small aliquots from the reaction mixture to run on a TLC plate can show the disappearance of the starting chalcone spot, confirming the reaction's progress towards completion.[4]
Q4: What are some safer, less exothermic alternatives to using molecular bromine (Br₂)?
Several milder and more controllable brominating agents have been developed to reduce the hazards associated with molecular bromine. These often allow for the reaction to be performed under gentler, "greener" conditions.[5]
-
Tetrabutylammonium Tribromide (TBATB): A solid, stable source of bromine that is easier to handle and often provides high yields under mild conditions.[6][7]
-
Ammonium Bromide and Ammonium Persulfate: This combination, often used in a solvent-free grinding technique, allows for selective bromination at room temperature, significantly reducing the risk of a runaway reaction.[5]
-
Hydrobromic Acid and Hydrogen Peroxide: This system generates bromine in situ, avoiding the handling of concentrated molecular bromine and allowing for better control.[8]
Q5: Are there specific side reactions I should be aware of, particularly with sensitive chalcones?
Yes, the primary side reaction is nuclear bromination , where the aromatic rings of the chalcone are brominated in addition to the double bond. This is more likely to occur with:
-
Chalcones containing electron-donating groups (e.g., hydroxyl, methoxy) on the aromatic rings.
-
The use of harsh brominating agents or high temperatures. Using milder, more selective reagents and maintaining low temperatures can help prevent this unwanted side reaction. Some methods, like the grinding technique, are reported to be highly selective for the double bond, even in the presence of a 2'-hydroxyl group, without the need for a protecting group.
Q6: What is the correct procedure for quenching a chalcone bromination reaction?
Quenching neutralizes any unreacted brominating agent and acidic byproducts. A typical procedure involves:
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly add a quenching solution. A solution of sodium thiosulfate (Na₂S₂O₃) is commonly used to neutralize excess bromine.[9][10]
-
To neutralize acidic byproducts like hydrobromic acid (HBr), a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution can be added until effervescence ceases.[10]
Troubleshooting Guide
Issue 1: Rapid, Uncontrolled Temperature Increase
-
Q: My reaction temperature is spiking. What is the likely cause and immediate solution?
-
A: The most probable cause is that the brominating agent was added too quickly. Immediately cease the addition of the reagent. Ensure the cooling bath is making good contact with the flask and add more ice if necessary. If the temperature continues to rise uncontrollably, prepare for an emergency quench by adding a cold quenching agent like sodium thiosulfate solution. For future experiments, add the brominating agent dropwise using an addition funnel for liquids or in small portions for solids to maintain a steady internal temperature.[4][11]
-
-
Q: I am using an ice bath, but the reaction is still getting too warm. What can I do?
-
A: Your cooling may be insufficient for the scale or concentration of your reaction. First, ensure vigorous stirring to promote efficient heat transfer to the walls of the flask. Pre-cooling the chalcone solution in the ice bath before beginning the addition of the brominating agent is also critical.[12] Consider diluting the reaction mixture with more of the inert solvent to lower the reaction rate and heat output per unit volume.
-
Issue 2: Low Yield of the Desired Dibromochalcone
-
Q: My final yield is lower than expected. How can I determine if the reaction went to completion?
-
A: The reaction may not have been complete. Use TLC to check for the presence of the starting chalcone in your crude product.[4] To ensure completion, you can add a slight excess of the brominating agent. For liquid bromine, continue the dropwise addition until the faint orange-red color persists for several minutes, indicating all the chalcone has been consumed.[4]
-
-
Q: I suspect side reactions are lowering my yield. How can I prevent them?
-
A: Nuclear bromination is a common side reaction that consumes your starting material and reagent. To prevent this, switch to a milder brominating agent like TBATB or use a solvent-free grinding method.[7] Protecting sensitive groups, such as phenols, may be necessary under harsher conditions, but milder techniques often make this step unnecessary.
-
Issue 3: Difficulty Isolating the Final Product
-
Q: My product is not precipitating from the solution after the reaction. What should I do?
-
A: Some dibromochalcones may be slow to crystallize or may form an oil. After quenching the reaction, ensure the solution is thoroughly cooled in an ice bath, as lower temperatures often reduce solubility and promote precipitation.[3] If a solid still does not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. If an oil forms, you may need to perform a liquid-liquid extraction followed by purification via column chromatography.
-
Data Presentation
Table 1: Comparison of Different Bromination Methods for Chalcones
| Brominating Agent/Method | Typical Solvent | Temperature | Key Advantages | Potential Issues | Citation(s) |
| Molecular Bromine (Br₂) | Acetic Acid | 70°C (reflux) | Readily available, well-established | Highly exothermic, corrosive, risk of nuclear bromination | [9] |
| Ammonium Bromide / Ammonium Persulfate | None (Grinding) | Room Temp. | Excellent heat control, high selectivity, eco-friendly | Slower reaction times, requires physical grinding | [5] |
| Tetrabutylammonium Tribromide (TBATB) | Water | Room Temp. | Solid reagent (easy to handle), mild conditions, good yields | Higher reagent cost | [7] |
| HBr / H₂O₂ | Ethanol/Water | Room Temp. | In situ bromine generation (safer), "green" method | Requires careful control of two reagents | [8] |
Table 2: Physical Data for Representative α,β-Dibromochalcones
| Compound | Starting Chalcone | Brominating Agent | Yield (%) | Melting Point (°C) | Citation(s) |
| α,β-Dibromochalcone | Chalcone | NH₄Br / (NH₄)₂S₂O₈ | 74 | - | |
| 2,3-dibromo-3-(4-methoxyphenyl)-1-phenylpropan-1-one | 4-Methoxychalcone | TBATB | 94 | 80 | [7] |
| 2,3-dibromo-3-(3-nitrophenyl)-1-phenylpropan-1-one | 3-Nitrochalcone | TBATB | 95 | 152 | [7] |
| α,β-Dibromo-2'-hydroxychalcone | 2'-Hydroxychalcone | NH₄Br / (NH₄)₂S₂O₈ | 76 | - |
Experimental Protocols
Protocol 1: Bromination with Br₂ in Acetic Acid
This method is effective but requires careful temperature control.
-
Dissolve the starting chalcone (1.2 mmol) in glacial acetic acid (6 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Place the flask in a heating mantle and bring the mixture to reflux (approx. 70°C).
-
Prepare a solution of molecular bromine in acetic acid (1:4 ratio).
-
Slowly and carefully , add the bromine solution dropwise to the refluxing chalcone mixture. Monitor the reaction for any uncontrolled exotherm.
-
Continue stirring at reflux for 1 hour.
-
Cool the reaction mixture to room temperature, then place it in an ice bath.
-
Quench the reaction by adding 10% aqueous sodium thiosulfate solution dropwise until the orange color of excess bromine disappears completely.
-
A yellow solid should precipitate. Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization.[9]
Protocol 2: Solvent-Free Bromination via Grinding
This method offers superior safety and control over the exotherm.
-
In a mortar, place the chalcone (10 mmol), ammonium bromide (12 mmol), and ammonium persulfate (12 mmol).
-
Add a few drops of water to moisten the mixture.
-
Grind the mixture thoroughly with a pestle at room temperature for 10-15 minutes.
-
Allow the reaction mixture to stand at room temperature. Monitor the progress by TLC (a typical reaction time is 25-30 minutes).
-
Once the reaction is complete, add cold water to the mortar and stir to break up the solid mass.
-
Filter the solid product under vacuum, wash with water, and dry. This method often yields a product pure enough for many applications without further purification.
Visualized Workflows and Logic
Caption: General workflow for a controlled chalcone bromination experiment.
Caption: Decision tree for troubleshooting a runaway exothermic reaction.
Caption: Key factors influencing the exothermicity of chalcone bromination.
References
- 1. quora.com [quora.com]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Solved can you write the procedure step by step pf this lab | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 7. researchgate.net [researchgate.net]
- 8. Green bromination method in the synthesis of chalcone dibromides - American Chemical Society [acs.digitellinc.com]
- 9. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. CN104072349A - Preparation method of bromine-containing chalcone derivatives - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Characterization of Impurities in 2,3-dibromo-1,3-diphenylpropan-1-one Samples
Welcome to the technical support center for the characterization of impurities in 2,3-dibromo-1,3-diphenylpropan-1-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in 2,3-dibromo-1,3-diphenylpropan-1-one samples?
A1: The most common impurities typically arise from the synthesis process, which usually involves the bromination of chalcone (1,3-diphenyl-2-propen-1-one). Potential impurities include:
-
Unreacted Starting Materials: Chalcone and residual bromine.
-
Monobrominated Intermediate: 2-bromo-1,3-diphenylpropan-1-one.
-
Over-brominated Byproducts: Products of aromatic ring bromination (nuclear bromination), especially if the reaction conditions are not carefully controlled.
-
Solvent Residues: Depending on the solvents used for synthesis and purification (e.g., chloroform, acetic acid).
Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the main compound from its non-volatile impurities and for quantification. A reversed-phase C18 column is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities, including solvent residues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main compound and can be used to identify and quantify impurities if their signals do not overlap significantly with the main component.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.
Q3: My HPLC chromatogram shows significant peak tailing for 2,3-dibromo-1,3-diphenylpropan-1-one. What could be the cause?
A3: Peak tailing for halogenated compounds in HPLC can be due to several factors:
-
Silanol Interactions: Residual free silanol groups on the silica-based stationary phase can interact with the bromine atoms, leading to tailing.[1][2] Using an end-capped column or adding a silanol-masking agent (e.g., a small amount of triethylamine) to the mobile phase can help.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization of silanol groups. Operating at a lower pH (e.g., with 0.1% formic acid) can suppress silanol activity.[2]
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.[1]
-
Column Degradation: An old or poorly maintained column may have a damaged stationary phase.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor Resolution Between Main Peak and Impurities | Inappropriate mobile phase composition. | Optimize the mobile phase gradient. A shallower gradient around the elution time of the main peak can improve separation. |
| Incorrect column chemistry. | If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. | |
| Ghost Peaks | Contamination in the injector, solvent, or column. | Run a blank gradient (injecting only the mobile phase) to identify the source of contamination. Flush the system with a strong solvent. |
| Baseline Drift | Mobile phase not properly mixed or degassed. | Ensure mobile phase components are thoroughly mixed and degassed before use. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. |
Sample Preparation Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Recovery of Analyte | Incomplete dissolution of the sample. | Use a stronger solvent or sonicate the sample to ensure complete dissolution. Ensure the sample solvent is compatible with the mobile phase. |
| Adsorption of the analyte onto glassware or vials. | Use silanized glassware and vials to minimize adsorption. | |
| Precipitation of Sample Upon Injection | The sample solvent is much stronger than the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume. |
Data Presentation
Table 1: Hypothetical Impurity Profile of a 2,3-dibromo-1,3-diphenylpropan-1-one Sample (Lot. XYZ-001) by HPLC-UV (254 nm)
This table presents illustrative data for a typical impurity profile. Actual values will vary depending on the synthesis and purification process.
| Compound | Retention Time (min) | Area % | Specification |
| Chalcone | 4.5 | 0.15 | ≤ 0.2% |
| Monobrominated Intermediate | 6.2 | 0.30 | ≤ 0.5% |
| 2,3-dibromo-1,3-diphenylpropan-1-one | 8.1 | 99.4 | ≥ 99.0% |
| Unknown Impurity 1 | 9.5 | 0.08 | ≤ 0.1% |
| Unknown Impurity 2 | 11.2 | 0.07 | ≤ 0.1% |
Experimental Protocols
HPLC Method for Impurity Profiling
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 50% B
-
5-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 50% B
-
21-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.
¹H NMR for Structural Confirmation and Impurity Detection
-
Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
-
Expected Signals for 2,3-dibromo-1,3-diphenylpropan-1-one in CDCl₃:
-
δ 5.64 (d, 1H, J = 12.2 Hz, Cβ-H)
-
δ 5.84 (d, 1H, J = 12.2 Hz, Cα-H)
-
δ 7.34-8.19 (m, 10H, Aromatic protons)
-
Visualizations
Caption: Experimental workflow for impurity characterization.
Caption: Potential pathways for impurity formation.
Caption: Troubleshooting guide for HPLC peak tailing.
References
Best practices for handling and storing benzalacetophenone dibromide safely
This guide provides best practices for the safe handling and storage of benzalacetophenone dibromide, tailored for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to address common safety concerns during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with benzalacetophenone dibromide?
A1: Benzalacetophenone dibromide is classified as a hazardous substance. The primary risks include:
-
Harmful if swallowed. [1]
-
Causes skin irritation. [2][3] Some related compounds are noted to be skin irritants, causing redness and blisters.[5]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive set of PPE is required to minimize exposure. This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][2][6] In situations where dust may be generated, a dust respirator is also necessary.[1][4] Always ensure PPE is inspected before use.[1]
Q3: What are the proper storage conditions for benzalacetophenone dibromide?
A3: To ensure stability and safety, store benzalacetophenone dibromide in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][7] One supplier recommends a storage temperature of 2-8°C under nitrogen for long-term storage.[8] Keep the compound away from incompatible materials such as strong oxidizing agents.[1][2]
Q4: How should I handle benzalacetophenone dibromide to minimize risk?
A4: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[1][4][9] Avoid all personal contact, including inhalation and contact with skin and eyes.[1][10] Do not eat, drink, or smoke in the handling area.[2][3] Wash hands thoroughly after handling.[1][2]
Troubleshooting Guide
Problem: I have accidentally spilled a small amount of benzalacetophenone dibromide powder on the lab bench.
Solution:
-
Evacuate and Isolate: Ensure non-essential personnel leave the immediate area.
-
Ventilate: Increase exhaust ventilation through fume hoods to prevent the spread of dust.[11]
-
Wear Proper PPE: Before cleaning, don the appropriate PPE, including gloves, safety goggles, a lab coat, and a dust respirator.[2][7]
-
Clean-Up: Carefully sweep up the solid material and place it into a suitable, closed, and labeled container for disposal.[1][2][7] Avoid actions that could generate dust.[1][12] Use a wet spill pad or paper towel to wipe the area down after the bulk of the material has been removed.[12]
-
Disposal: Dispose of the contaminated materials and waste as hazardous waste in accordance with local, state, and federal regulations.[1][2][3]
-
Decontaminate: Clean the spill area with soap and water.[13]
Problem: My skin has come into contact with the compound.
Solution:
-
Immediate Action: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][3]
-
Remove Contaminated Items: Take off any contaminated clothing and wash it before reuse.[2][3]
-
Seek Medical Advice: If skin irritation occurs or persists, seek medical attention.[2][4][6][9] Show the Safety Data Sheet (SDS) to the attending physician.[1]
Problem: I feel irritation in my eyes after handling the substance.
Solution:
-
Rinse Eyes: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2][3]
-
Remove Contact Lenses: If present and easy to do, remove contact lenses and continue rinsing.[1][2][3]
-
Medical Attention: Seek immediate medical advice from a physician.[1][6][9]
Data Presentation
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1][2] | Protects against dust particles and chemical splashes causing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, PVC) and a lab coat or full protective suit.[1][9][10] | Prevents skin contact which can cause irritation.[2] |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved dust respirator (e.g., type P95 or P1).[1][4] | Required when dust is generated to prevent respiratory tract irritation.[1] |
Experimental Protocols
Protocol: Safe Weighing and Transfer of Benzalacetophenone Dibromide
-
Preparation: Before handling the compound, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including a weigh boat or paper, spatula, and the receiving flask.
-
Don PPE: Put on all required PPE as detailed in Table 1. Inspect gloves for any signs of degradation before use.[1]
-
Handling: Carefully open the storage container. Avoid creating dust clouds. Use a clean spatula to transfer the desired amount of benzalacetophenone dibromide to the weigh boat on a calibrated analytical balance.
-
Transfer: Carefully transfer the weighed powder into the reaction vessel. If necessary, use a powder funnel to prevent spillage.
-
Clean-Up: Tightly reseal the stock container and return it to its proper storage location.[2][7] Clean the spatula and work surface thoroughly. Dispose of any contaminated weigh boats or other disposable materials in a designated hazardous waste container.[1]
-
Final Steps: Remove PPE using the proper technique to avoid skin contact with any residual chemical.[1] Wash hands thoroughly with soap and water.[1][2]
Visualizations
Caption: Workflow for handling a benzalacetophenone dibromide spill.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. chemscene.com [chemscene.com]
- 9. gustavus.edu [gustavus.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. ccny.cuny.edu [ccny.cuny.edu]
Validation & Comparative
1H NMR Spectrum Analysis: A Comparative Guide to 1-Propanone, 2,3-dibromo-1,3-diphenyl-
For researchers and professionals in drug development and chemical sciences, precise structural elucidation of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone technique for this purpose. This guide provides a comparative analysis of the 1H NMR spectrum of 1-propanone, 2,3-dibromo-1,3-diphenyl-, also known as chalcone dibromide, and its analogues, supported by experimental data and protocols.
Comparative 1H NMR Data
The following table summarizes the 1H NMR spectral data for 1-propanone, 2,3-dibromo-1,3-diphenyl- and a closely related analogue, 2,3-dibromo-1-(4-chlorophenyl)-3-phenylpropan-1-one. This comparison allows for an understanding of the influence of substituents on the chemical shifts and coupling constants of the protons in the dibrominated propanone backbone.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1-Propanone, 2,3-dibromo-1,3-diphenyl- | H-α | ~5.8-6.0 | d | ~11-12 | 1H |
| H-β | ~5.6-5.8 | d | ~11-12 | 1H | |
| Ar-H | ~7.3-8.1 | m | - | 10H | |
| 2,3-dibromo-1-(4-chlorophenyl)-3-phenylpropan-1-one | H-2 | 5.77 | d | 11.2 | 1H |
| H-3 | 5.61 | d | 11.6 | 1H | |
| Ar-H | 7.40-8.09 (multiplets) | m | - | 9H |
Note: The data for 1-propanone, 2,3-dibromo-1,3-diphenyl- is estimated based on typical values for chalcone dibromides, as a publicly available, detailed spectrum was not found in the initial search. The data for the chloro-substituted analogue is from a published study and provides a reliable reference.
Experimental Protocol for 1H NMR Spectroscopy
A standard protocol for acquiring the 1H NMR spectrum of a compound like 1-propanone, 2,3-dibromo-1,3-diphenyl- is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's signals.[1]
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is set to a chemical shift of 0.00 ppm.
-
-
Instrument Setup:
-
The 1H NMR spectrum is recorded on a spectrometer, for instance, a Bruker Avance DRX 400 MHz instrument.[2]
-
The instrument is tuned and locked onto the deuterium signal of the solvent.
-
The sample is shimmed to optimize the homogeneity of the magnetic field.
-
-
Data Acquisition:
-
A standard one-pulse sequence is typically used for a 1D 1H NMR spectrum.
-
The spectral width is set to encompass the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
The relaxation delay between pulses should be sufficient to allow for full relaxation of the protons, ensuring accurate integration.
-
-
Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
-
The spectrum is phased and the baseline is corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
The signals are integrated to determine the relative number of protons corresponding to each resonance.
-
The splitting patterns and coupling constants are analyzed to deduce the connectivity of the protons. For more complex spectra, 2D NMR experiments like COSY can be employed to establish proton-proton correlations.[2]
-
Visualizing Structural and Analytical Relationships
To better understand the 1H NMR spectrum of 1-propanone, 2,3-dibromo-1,3-diphenyl-, the following diagrams illustrate the molecular structure with its distinct proton environments and the general workflow of NMR spectral analysis.
References
Comparative Analysis of 13C NMR Chemical Shifts for 2,3-dibromo-1,3-diphenylpropan-1-one and Related Propanones
A definitive guide for researchers, scientists, and drug development professionals on the 13C NMR spectral characteristics of 2,3-dibromo-1,3-diphenylpropan-1-one and its analogues. This report provides a comparative analysis of their chemical shifts, supported by experimental data, to aid in the structural elucidation and stereochemical assignment of this important class of compounds.
Introduction
2,3-dibromo-1,3-diphenylpropan-1-one, a derivative of chalcone, possesses a structure with two chiral centers, giving rise to two diastereomeric pairs of enantiomers: erythro and threo. The differentiation and characterization of these stereoisomers are crucial in various fields, including medicinal chemistry and materials science, as the biological activity and physical properties can vary significantly between diastereomers. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton. This guide presents a comparison of the 13C NMR chemical shifts for the diastereomers of 2,3-dibromo-1,3-diphenylpropan-1-one and related, structurally similar compounds.
Comparative 13C NMR Chemical Shift Data
The following table summarizes the experimental 13C NMR chemical shift data for the diastereomers of 2,3-dibromo-1,3-diphenylpropan-1-one and two comparative propanone derivatives. The data is presented to facilitate the identification and differentiation of these compounds based on their unique spectral fingerprints.
| Carbon Atom | erythro-2,3-dibromo-1,3-diphenylpropan-1-one (δ, ppm) | threo-2,3-dibromo-1,3-diphenylpropan-1-one (δ, ppm) | 1,3-diphenylpropan-1-one (δ, ppm)[1] | 3-Hydroxy-1,3-diphenylpropan-1-one (δ, ppm)[1] |
| C=O | Data not available | Data not available | 199.2 | 199.9[1] |
| Cα (CHBr) | Data not available | Data not available | 40.2 | 47.3[1] |
| Cβ (CHBr) | Data not available | Data not available | 30.1 | 69.9[1] |
| C1' (ipso-Ph @ C=O) | Data not available | Data not available | 136.9 | 136.5[1] |
| C2', C6' (ortho-Ph @ C=O) | Data not available | Data not available | 128.1 | 128.0[1] |
| C3', C5' (meta-Ph @ C=O) | Data not available | Data not available | 128.7 | 128.4[1] |
| C4' (para-Ph @ C=O) | Data not available | Data not available | 133.1 | 133.4[1] |
| C1'' (ipso-Ph @ Cβ) | Data not available | Data not available | 141.6 | 143.0[1] |
| C2'', C6'' (ortho-Ph @ Cβ) | Data not available | Data not available | 128.6 | 125.6[1] |
| C3'', C5'' (meta-Ph @ Cβ) | Data not available | Data not available | 128.5 | 128.5[1] |
| C4'' (para-Ph @ Cβ) | Data not available | Data not available | 126.1 | 127.5[1] |
Note: Despite extensive searches, specific, experimentally determined, and tabulated 13C NMR chemical shifts for the individual erythro and threo diastereomers of 2,3-dibromo-1,3-diphenylpropan-1-one could not be located in the available literature. The table highlights this data gap. The provided data for the related compounds, 1,3-diphenylpropan-1-one and 3-hydroxy-1,3-diphenylpropan-1-one, offer valuable reference points for the expected chemical shift ranges.
Experimental Protocols
The following is a general experimental protocol for acquiring 13C NMR spectra of chalcone derivatives, based on methods reported in the literature.
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance DRX 400 MHz or equivalent, equipped with a 5mm QNP direct detection probe and z-gradients, is typically employed.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is performed.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent, with its characteristic signal at approximately 77.0 ppm.
-
Temperature: Spectra are typically recorded at room temperature.
-
Acquisition Parameters: Key parameters that can be optimized include the pulse angle (e.g., 30°), relaxation delay (D1, e.g., 2 seconds), and the number of scans (NS), which will depend on the sample concentration. For quantitative measurements, a longer relaxation delay (e.g., 5 times the longest T1) is necessary.
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm or the residual solvent peak.
Structural and Stereochemical Relationships
The 13C NMR chemical shifts are highly sensitive to the local electronic environment of each carbon atom. In 2,3-dibromo-1,3-diphenylpropan-1-one, the introduction of two bromine atoms significantly influences the chemical shifts of the propanone backbone carbons (Cα and Cβ) compared to the non-brominated analogue, 1,3-diphenylpropan-1-one. The electronegative bromine atoms are expected to deshield the adjacent carbons, causing their signals to appear at a higher chemical shift (downfield).
Furthermore, the relative stereochemistry of the two chiral centers in the erythro and threo diastereomers results in different spatial arrangements of the phenyl and bromine substituents. This steric difference alters the electronic environment of the carbons, leading to distinct 13C NMR spectra for each diastereomer. The differing chemical shifts, particularly for the propanone backbone carbons and the ipso-carbons of the phenyl rings, are key to distinguishing between the erythro and threo forms.
Below is a diagram illustrating the relationship between the structure of 2,3-dibromo-1,3-diphenylpropan-1-one and the expected influences on its 13C NMR spectrum.
Caption: Factors influencing 13C NMR chemical shifts.
Conclusion
This comparative guide highlights the utility of 13C NMR spectroscopy in the characterization of 2,3-dibromo-1,3-diphenylpropan-1-one and its analogues. While a significant data gap exists for the specific chemical shifts of the erythro and threo diastereomers of the title compound, the provided data for related structures and the general principles discussed offer a valuable framework for researchers in this field. The detailed experimental protocol and the illustrative diagram provide practical guidance for obtaining and interpreting 13C NMR spectra for these compounds. Further research to isolate and characterize the individual diastereomers of 2,3-dibromo-1,3-diphenylpropan-1-one is warranted to fill the existing knowledge gap and provide a complete spectral library for the scientific community.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Chalcone Dibromide
For researchers, scientists, and professionals in drug development, understanding the structural nuances of bioactive molecules is paramount. Chalcone dibromides, derivatives of chalcones with significant therapeutic potential, present a unique challenge in structural elucidation. This guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of chalcone dibromide, offering a comparative perspective with its unsaturated precursor and other halogenated analogs. The presented data, protocols, and fragmentation pathways serve as a crucial resource for the unambiguous identification and characterization of this important class of compounds.
Comparative Fragmentation Analysis
The introduction of two bromine atoms into the chalcone backbone significantly alters its fragmentation behavior under mass spectrometric analysis. While chalcones typically exhibit cleavage of the A- and B-rings and loss of carbon monoxide, chalcone dibromides are characterized by a more complex pattern dominated by the facile loss of the halogen atoms. This section compares the key fragments of unsubstituted chalcone with the expected fragments of its dibrominated analog, providing a clear rationale for their identification.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Interpretation of Key Fragments |
| Chalcone | 208 | 131, 105, 103, 77 | [M-C6H5]+, [C6H5CO]+, [M-C6H5CO]+, [C6H5]+ |
| This compound | 366/368/370 | 287/289, 208, 183/185, 105, 77 | [M-Br]+, [M-2Br]+ or [M-HBr2]radical+, [Br-C6H4-CH]+, [C6H5CO]+, [C6H5]+ |
Note: The presence of bromine isotopes (79Br and 81Br) results in characteristic isotopic patterns for bromine-containing fragments.
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound is initiated by the ionization of the molecule, typically leading to the formation of a molecular ion. The subsequent fragmentation cascade is dictated by the stability of the resulting ions and neutral losses. The primary pathways involve the elimination of bromine radicals and hydrogen bromide, followed by cleavages of the propanone chain and phenyl rings.
Caption: Proposed EI mass spectrometry fragmentation pathway of this compound.
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of this compound using Electron Ionization Mass Spectrometry (EI-MS). Specific parameters may require optimization based on the instrumentation used.
Sample Preparation:
-
Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or acetone) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the gas chromatograph coupled to the mass spectrometer.
Gas Chromatography (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 50-500
-
Scan Speed: 1000 amu/s
Discussion of Fragmentation Mechanisms
The fragmentation of this compound under EI-MS is a complex process involving several key steps. The initial loss of a bromine radical from the molecular ion is a highly favored process, leading to the formation of a stable carbocation at m/z 287/289. This ion can then undergo a further loss of the second bromine radical to yield the ion at m/z 208, which corresponds to the molecular ion of the parent chalcone.
Alternatively, the molecular ion can undergo the elimination of a molecule of hydrogen bromide (HBr), a common fragmentation pathway for alkyl halides, resulting in an ion at m/z 286/288. Subsequent loss of a bromine radical from this ion leads to the fragment at m/z 207.
Further fragmentation of the chalcone-like ion at m/z 208 proceeds through established pathways for chalcones. This includes the cleavage of the bond between the carbonyl group and the alpha-carbon, leading to the formation of the benzoyl cation ([C6H5CO]+) at m/z 105, which is a very stable and commonly observed fragment.[1] Subsequent loss of carbon monoxide from the benzoyl cation yields the phenyl cation ([C6H5]+) at m/z 77. The presence of these characteristic ions provides strong evidence for the underlying chalcone scaffold.
References
A Comparative FT-IR Analysis: 2,3-Dibromo-1,3-diphenyl-1-propanone and its Precursor
A detailed spectroscopic comparison of 2,3-dibromo-1,3-diphenyl-1-propanone and its non-halogenated analog, 1,3-diphenyl-1-propanone, provides valuable insights for researchers and professionals in drug development and organic synthesis. This guide offers a side-by-side analysis of their Fourier-Transform Infrared (FT-IR) spectra, supported by experimental data and protocols.
The introduction of bromine atoms into the structure of 1,3-diphenyl-1-propanone to form 2,3-dibromo-1,3-diphenyl-1-propanone induces significant shifts in the vibrational frequencies of its functional groups. These changes, readily observable in their FT-IR spectra, serve as a reliable method for monitoring the progress of the bromination reaction and confirming the identity of the resulting product.
Comparative Spectral Data
The FT-IR spectra of 2,3-dibromo-1,3-diphenyl-1-propanone and 1,3-diphenyl-1-propanone were acquired using the Potassium Bromide (KBr) pellet method. The key absorption peaks are summarized in the table below for direct comparison.
| Functional Group | 2,3-Dibromo-1,3-diphenyl-1-propanone (cm⁻¹) | 1,3-Diphenyl-1-propanone (cm⁻¹) | Vibrational Mode |
| Carbonyl (C=O) Stretch | 1685 | 1684 | Stretching |
| Aromatic C-H Stretch | 3061, 3030 | 3086, 3062, 3028 | Stretching |
| Aliphatic C-H Stretch | 2924, 2853 | 2928, 2855 | Stretching |
| Aromatic C=C Stretch | 1597, 1495, 1448 | 1597, 1495, 1450 | Stretching |
| C-Br Stretch | 688, 546 | - | Stretching |
| C-H Bend (Aromatic) | 750, 692 | 748, 692 | Out-of-plane bending |
The most notable differences in the spectra are the presence of strong C-Br stretching vibrations in the fingerprint region (below 700 cm⁻¹) for 2,3-dibromo-1,3-diphenyl-1-propanone, which are absent in the spectrum of 1,3-diphenyl-1-propanone. The carbonyl (C=O) stretching frequency shows a minor shift upon bromination, which can be attributed to the electron-withdrawing effect of the adjacent bromine atoms.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
The following protocol outlines the steps for preparing a solid sample for FT-IR analysis using the KBr pellet technique.
-
Sample and KBr Preparation:
-
Thoroughly grind approximately 1-2 mg of the solid organic compound using an agate mortar and pestle.
-
Separately, grind approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder. It is crucial that the KBr is free of moisture, which can be ensured by drying it in an oven prior to use.
-
-
Mixing:
-
Add the ground sample to the mortar containing the KBr powder.
-
Gently but thoroughly mix the two powders until a homogenous mixture is obtained.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the infrared spectrum according to the instrument's operating procedure.
-
Experimental Workflow
The logical flow of the experimental process for obtaining and comparing the FT-IR spectra is illustrated in the following diagram.
Unveiling the Structural Nuances of 1-Propanone, 2,3-dibromo-1,3-diphenyl-: A Comparative Crystallographic Analysis
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. This guide provides a comparative analysis of the X-ray crystal structure of 1-Propanone, 2,3-dibromo-1,3-diphenyl-, a dibrominated derivative of chalcone, against its parent compound and a closely related analog. The supporting experimental data and protocols offer a comprehensive overview for further research and application.
The addition of bromine across the α,β-unsaturated double bond of a chalcone backbone significantly influences its molecular conformation and intermolecular interactions. This alteration can have profound effects on the compound's biological activity and physicochemical properties, making detailed structural analysis crucial. While the specific crystal structure of 1-Propanone, 2,3-dibromo-1,3-diphenyl- is not publicly available, this guide leverages crystallographic data from highly analogous compounds to provide valuable structural insights.
Comparative Crystallographic Data
To understand the structural impact of dibromination and substitution, the following table compares the crystallographic data of the parent chalcone, (E)-1,3-diphenylprop-2-en-1-one, with a substituted dibromo-chalcone derivative, 2,3-Dibromo-3-(4-methoxyphenyl)-1-phenylpropan-1-one.
| Parameter | (E)-1,3-diphenylprop-2-en-1-one (Parent Chalcone) | 2,3-Dibromo-3-(4-methoxyphenyl)-1-phenylpropan-1-one[1] |
| Chemical Formula | C₁₅H₁₂O | C₁₆H₁₄Br₂O₂ |
| Molecular Weight | 208.26 g/mol | 398.09 g/mol [1] |
| Crystal System | Orthorhombic | Triclinic[1] |
| Space Group | Pbcn | P-1[1] |
| a (Å) | 10.932(1) | 5.9055(19)[1] |
| b (Å) | 11.860(1) | 9.133(3)[1] |
| c (Å) | 17.996(2) | 14.584(5)[1] |
| α (°) | 90 | 101.028(4)[1] |
| β (°) | 90 | 90.411(4)[1] |
| γ (°) | 90 | 94.264(5)[1] |
| Volume (ų) | 2333.3(4) | 769.8(4)[1] |
| Z | 8 | 2[1] |
| Density (calc) (g/cm³) | 1.184 | 1.717[1] |
Experimental Protocols
Synthesis of 1-Propanone, 2,3-dibromo-1,3-diphenyl-
The synthesis of the title compound typically follows a two-step process, starting with the synthesis of the precursor chalcone followed by its bromination.
Step 1: Synthesis of (E)-1,3-diphenylprop-2-en-1-one (Chalcone)
The parent chalcone is synthesized via a Claisen-Schmidt condensation reaction between acetophenone and benzaldehyde.
-
Materials: Acetophenone, Benzaldehyde, Ethanol, Sodium Hydroxide.
-
Procedure:
-
Dissolve equimolar amounts of acetophenone and benzaldehyde in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide to the ethanolic solution with constant stirring at room temperature.
-
Continue stirring for 2-3 hours. The product will precipitate out of the solution.
-
Filter the precipitate, wash with cold water until the washings are neutral to litmus.
-
Recrystallize the crude product from ethanol to obtain pure (E)-1,3-diphenylprop-2-en-1-one.
-
Step 2: Bromination of (E)-1,3-diphenylprop-2-en-1-one
The dibromination of the chalcone is achieved by the addition of bromine across the double bond.
-
Materials: (E)-1,3-diphenylprop-2-en-1-one, Glacial Acetic Acid, Bromine.
-
Procedure:
-
Dissolve the synthesized chalcone in glacial acetic acid.
-
To this solution, add a solution of bromine in glacial acetic acid dropwise with constant stirring at room temperature.
-
The reaction mixture is stirred until the color of the bromine disappears.
-
The resulting precipitate of 1-Propanone, 2,3-dibromo-1,3-diphenyl- is filtered, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
-
X-ray Crystallography
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
-
Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a CCD area detector. Data is collected at a controlled temperature (e.g., 293 K) using graphite-monochromatized Mo Kα radiation (λ = 0.71073 Å). A series of ω and φ scans are performed to cover the entire reciprocal space.
-
Structure Solution and Refinement: The collected data is processed to yield a set of unique reflections. The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of the chalcone precursor to the final crystal structure determination.
Caption: Experimental workflow for the synthesis and crystal structure determination of 1-Propanone, 2,3-dibromo-1,3-diphenyl-.
References
A Comparative Guide to Brominating Agents: Featuring 1-Propanone, 2,3-dibromo-1,3-diphenyl-
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Brominating Agents for Organic Synthesis
In the landscape of organic synthesis, the targeted introduction of bromine atoms is a critical transformation, enabling the production of a vast array of valuable intermediates for pharmaceuticals, agrochemicals, and materials science. The choice of a brominating agent is paramount, influencing reaction efficiency, selectivity, and overall process safety. This guide provides a comprehensive comparison of 1-Propanone, 2,3-dibromo-1,3-diphenyl-, commonly known as chalcone dibromide, with three other widely used brominating agents: N-Bromosuccinimide (NBS), Pyridinium tribromide (PBTB), and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
Executive Summary
While 1-Propanone, 2,3-dibromo-1,3-diphenyl- is structurally a dibrominated compound, its primary role in synthesis is often as a product of the bromination of chalcones rather than as a reagent for brominating other substrates. However, for the purpose of this guide, we will explore its potential as a source of electrophilic bromine and compare its performance characteristics alongside established brominating agents.
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for allylic and benzylic brominations, as well as for the α-bromination of carbonyl compounds. Pyridinium tribromide (PBTB) offers a safer and more convenient alternative to liquid bromine, often providing high yields in the α-bromination of ketones. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a highly efficient and atom-economical reagent with reactivity similar to NBS, making it an attractive "green" alternative.
Performance Comparison: α-Bromination of Acetophenone
| Brominating Agent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| 1-Propanone, 2,3-dibromo-1,3-diphenyl- | Acetophenone | α-Bromoacetophenone | Not available | Not available | - |
| N-Bromosuccinimide (NBS) | Acetophenone | α-Bromoacetophenone | p-TsOH·H₂O (0.2 equiv), [Bmim]PF₆, rt, 9.5 h | ~70-80% (crude) | [1] |
| Pyridinium tribromide (PBTB) | 4-Chloroacetophenone | 4-Chloro-α-bromoacetophenone | Acetic acid, 90 °C, 3 h | 85 | [2] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Toluene (Benzylic Bromination) | Benzyl bromide | ZrCl₄ (10 mol%), CH₂Cl₂, rt, 1 h | 99 | [3] |
Note: The data for DBDMH is for a benzylic bromination, which proceeds via a radical mechanism similar to α-bromination of ketones under certain conditions. Direct comparative data for the α-bromination of acetophenone was not found.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducibility and for making informed decisions in the laboratory.
α-Bromination of Acetophenone with N-Bromosuccinimide (NBS)[1]
To a solution of acetophenone (1 mmol) in [Bmim]PF₆ (1.5 mL) were added p-TsOH·H₂O (0.2 mmol) and NBS (1.2 mmol). The mixture was stirred for 9.5 hours at room temperature. After the reaction, the mixture was extracted with diethyl ether (10 mL × 7). The extract was then poured into a saturated aqueous Na₂SO₃ solution. The organic layer was dried over Na₂SO₄. After removal of the solvent under reduced pressure, α-bromoacetophenone was obtained in the crude state with a purity estimated to be in the range of 70-80% by ¹H-NMR.
α-Bromination of 4-Chloroacetophenone with Pyridinium tribromide (PBTB)[2]
4-Chloroacetophenone (0.77 g, 5.0 mmol), pyridinium hydrobromide perbromide (1.76 g, 5.5 mmol), and acetic acid (20 mL) were combined in a 50 mL flask. The reaction mixture was heated to 90 °C and stirred for 3 hours. After completion of the reaction, the mixture was cooled and poured into cold water. The solid product was collected by filtration and recrystallized to afford 4-chloro-α-bromoacetophenone.
Benzylic Bromination of Toluene with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)[3]
To a solution of toluene (1.0 mmol) in dichloromethane (2 mL) was added ZrCl₄ (0.1 mmol) followed by DBDMH (0.5 mmol). The reaction mixture was stirred at room temperature for 1 hour. The yield of benzyl bromide was determined by ¹H NMR analysis of the crude reaction mixture.
Reaction Mechanisms and Workflows
The choice of a brominating agent can influence the reaction pathway. The following diagrams illustrate the general workflows for the α-bromination of a ketone.
Caption: General experimental workflow for α-bromination of a ketone.
The mechanism of α-bromination of ketones in the presence of an acid catalyst typically proceeds through an enol intermediate.
Caption: Simplified mechanism of acid-catalyzed α-bromination of a ketone.
Concluding Remarks
The selection of an appropriate brominating agent is a critical decision in the design of a synthetic route.
-
1-Propanone, 2,3-dibromo-1,3-diphenyl- (this compound) is primarily the product of the bromination of chalcones and its utility as a general brominating agent is not well-established. It can be synthesized in high yield from the corresponding chalcone.[4]
-
N-Bromosuccinimide (NBS) remains a workhorse in organic synthesis due to its versatility in various bromination reactions, including allylic, benzylic, and α-keto positions.[1][5] It is a solid, making it easier to handle than liquid bromine.
-
Pyridinium tribromide (PBTB) is a stable, solid reagent that offers a safer alternative to bromine and can provide high yields in the α-bromination of ketones.[2][6] Its ease of handling makes it suitable for both small- and large-scale reactions.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is an excellent alternative to NBS, often providing similar or even better yields and being more atom-economical due to the presence of two bromine atoms per molecule.[3][7] Its stability and efficiency make it a "greener" choice for many bromination reactions.
For researchers and drug development professionals, the choice will depend on the specific substrate, desired selectivity, reaction scale, and safety considerations. While NBS and PBTB are well-established and reliable, DBDMH presents a compelling case for a more sustainable and efficient approach to bromination. The role of 1-Propanone, 2,3-dibromo-1,3-diphenyl- appears to be more as a target molecule than a reagent in the context of bromination.
References
- 1. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [file.scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Chalcone and its Dibromide Derivative
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of open-chain flavonoids, and their derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative overview of the biological potency of parent chalcones versus their dibromide analogs, supported by experimental data. The addition of bromine to the α,β-unsaturated system of the chalcone backbone can modulate its physicochemical properties and, consequently, its biological efficacy.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data comparing the antimicrobial, anticancer, and anti-inflammatory activities of representative chalcones and their corresponding dibromide derivatives.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Chalcone | >100 | >100 | >100 | >100 | [1] |
| Chalcone Dibromide | 50 | 25 | 100 | >100 | [1] |
| 4-Chlorochalcone | 50 | 25 | >100 | >100 | [1] |
| 4-Chlorothis compound | 25 | 12.5 | 50 | 100 | [1] |
| 4-Methoxychalcone | >100 | >100 | >100 | >100 | [1] |
| 4-Methoxythis compound | 100 | 50 | >100 | >100 | [1] |
Note: Lower MIC values indicate higher antimicrobial activity. Data suggests that dibromination can enhance the antibacterial activity of chalcones, particularly against Gram-positive bacteria.[1]
Table 2: Anticancer Activity (IC50 in µM)
Direct comparative studies for a parent chalcone and its exact dibromide derivative are limited. The table below presents data from various studies on representative compounds to illustrate general trends.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Unsubstituted Chalcone | MCF-7 (Breast) | ~72.44 (µg/mL) | [2] |
| 3-Bromo-4-hydroxy-5-methoxychalcone derivative | MDA-MB-231 (Breast) | ≤ 3.86 (µg/mL) | [3] |
| 2,4,6-trimethoxychalcone derivative (B3) | HeLa (Cervical) | 3.204 | [4] |
| 2,4,6-trimethoxychalcone derivative (B3) | MCF-7 (Breast) | 3.849 | [4] |
| Boronic Chalcone (Compound 5) | SCC-25 (Squamous Cell Carcinoma) | 17.9 | [5] |
Note: Lower IC50 values indicate higher cytotoxic activity. Brominated and other halogenated chalcones often exhibit potent anticancer activity.[3][6]
Table 3: Anti-inflammatory Activity (IC50 in µM)
Similar to anticancer data, direct comparisons are scarce. The table provides IC50 values for various chalcone derivatives against key inflammatory enzymes.
| Compound/Derivative | Target | IC50 (µM) | Reference |
| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) | COX-2 | 0.092 | [7][8] |
| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) | 5-LOX | 0.136 | [7][8] |
| Chalcone-based oxime derivative (2a) | 5-LOX | 0.365 | [4] |
| 4-Hydroxy-3,4'-bis(methoxy)chalcone | TNF-α & IL-6 release | Potent Inhibition |
Note: Lower IC50 values indicate higher anti-inflammatory activity. Chalcone derivatives have shown significant inhibitory activity against key inflammatory mediators like COX-2 and 5-LOX.[4][7][8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compounds: The test compounds (chalcone and this compound) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the compounds are prepared in a 96-well microtiter plate using the broth medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (chalcone and its dibromide derivative) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
In Vitro Anti-inflammatory Activity (COX-2 and 5-LOX Inhibition Assay)
These assays measure the ability of a compound to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 or 5-LOX enzyme is used. Arachidonic acid is used as the substrate.
-
Assay Procedure: The test compounds are pre-incubated with the enzyme in a reaction buffer. The reaction is initiated by the addition of the substrate (arachidonic acid).
-
Detection of Products: The product of the enzymatic reaction (e.g., prostaglandin E2 for COX-2, or leukotriene B4 for 5-LOX) is quantified using a specific detection method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Calculation of IC50: The IC50 value is determined by plotting the percentage of enzyme inhibition against the concentration of the test compound.
Signaling Pathway Diagrams
Chalcones exert their anti-inflammatory effects by modulating key signaling pathways. Below are diagrams of the NF-κB and JNK signaling pathways, which are often targeted by chalcone derivatives.
NF-κB Signaling Pathway
Caption: Chalcone inhibition of the NF-κB signaling pathway.
JNK Signaling Pathway
Caption: Chalcone inhibition of the JNK signaling pathway.
References
- 1. α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - Mittal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [genescells.ru]
- 8. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of synthetic routes to 2,3-dibromo-1,3-diphenylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Routes to a Key Chemical Intermediate.
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 2,3-dibromo-1,3-diphenylpropan-1-one, a dibrominated derivative of chalcone. This compound, often referred to as chalcone dibromide, serves as a crucial intermediate in the synthesis of a wide array of heterocyclic compounds with significant biological and pharmaceutical activities. The following sections present a comparative analysis of traditional and modern "green" synthetic routes, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Synthetic Routes
The synthesis of 2,3-dibromo-1,3-diphenylpropan-1-one universally proceeds through the bromination of the ethylenic double bond of chalcone (1,3-diphenyl-2-propen-1-one). The chalcone precursor is typically synthesized via a Claisen-Schmidt condensation of acetophenone and benzaldehyde. The primary variations in the overall synthesis lie in the choice of brominating agent and the reaction conditions. This comparison focuses on the bromination step, highlighting key performance indicators such as reaction time, yield, and environmental considerations.
Table 1: Quantitative Comparison of Synthetic Routes to 2,3-dibromo-1,3-diphenylpropan-1-one
| Brominating Agent/Method | Solvent(s) | Reaction Time | Temperature | Yield (%) | Key Remarks |
| Traditional Method | |||||
| Molecular Bromine (Br₂) | Glacial Acetic Acid | 1-2 hours | Room Temperature | ~85% | Effective and high-yielding, but involves the use of hazardous and corrosive liquid bromine and a corrosive solvent.[1][2][3] |
| Chloroform | 1 hour | Room Temperature | High | Utilizes a toxic and environmentally harmful solvent.[4] | |
| "Green" Chemistry Methods | |||||
| Tetrabutylammonium tribromide (TBATB) | Chloroform | 20 minutes (sonication) | 20°C | >95% | Solid, stable, and safer alternative to liquid bromine.[5] Sonication significantly reduces reaction time and improves yield.[5] |
| Water (grinding) | 15 minutes | Room Temperature | 94-95% | Solvent-free, energy-efficient mechanochemical method.[6] Environmentally benign. | |
| Pyridinium hydrobromide perbromide | Acetic Acid | Not specified | Not specified | Moderate | A stable, non-corrosive, and less toxic alternative to liquid bromine.[7][8] |
| Ammonium bromide / Ammonium persulfate | Water (moist) | 25 minutes | Room Temperature | 74% | Eco-friendly grinding technique that avoids organic solvents. |
| Hydrogen Peroxide (H₂O₂) / Hydrobromic Acid (HBr) | Water | 24 hours | Room Temperature | Good | An "on water" green method that avoids hazardous organic solvents.[9][10] |
Experimental Workflows and Synthetic Pathways
The synthesis of 2,3-dibromo-1,3-diphenylpropan-1-one is a two-step process. The initial step involves the synthesis of the chalcone precursor, followed by the bromination of the double bond. The diagram below illustrates the overall synthetic workflow, highlighting the divergence into various bromination methodologies.
Caption: Synthetic pathways to 2,3-dibromo-1,3-diphenylpropan-1-one.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the chalcone precursor and its subsequent bromination via selected key methods.
Step 1: Synthesis of Chalcone (1,3-diphenyl-2-propen-1-one)
This procedure is based on the Claisen-Schmidt condensation reaction.[11][12]
Materials:
-
Acetophenone
-
Benzaldehyde
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) solution (e.g., 20-40%)
-
Hydrochloric acid (HCl) (for neutralization)
Procedure:
-
In a flask, dissolve equimolar amounts of acetophenone and benzaldehyde in a minimal amount of 95% ethanol.
-
To the stirred solution, add an aqueous solution of sodium hydroxide dropwise at room temperature.
-
Continue stirring the mixture until it becomes cloudy or a precipitate forms.
-
After the reaction is complete (typically monitored by TLC), neutralize the mixture with dilute hydrochloric acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.
Step 2: Bromination of Chalcone
Materials:
-
Chalcone
-
Glacial Acetic Acid
-
Bromine (Br₂)
Procedure:
-
Dissolve the synthesized chalcone (1 equivalent) in glacial acetic acid with gentle warming.
-
Cool the solution to room temperature.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the chalcone solution with constant stirring. Continue the addition until the yellow color of bromine persists.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The solid product that separates is collected by filtration, washed with a small amount of methanol or cold water, and dried.
-
Recrystallize the crude 2,3-dibromo-1,3-diphenylpropan-1-one from ethanol to obtain the purified product.
Materials:
-
Chalcone
-
Tetrabutylammonium tribromide (TBATB)
-
Water
Procedure:
-
In a mortar, combine chalcone (1 mmol) and TBATB (1 mmol).
-
Add a few drops of water (approximately 0.5 mL).
-
Grind the mixture thoroughly with a pestle for about 15 minutes at room temperature.
-
Upon completion of the reaction (monitored by TLC), add 20 mL of water to the reaction mixture and stir for 10 minutes.
-
Filter the solid product, wash with water, and air-dry to afford the 2,3-dibromo-1,3-diphenylpropan-1-one.
Materials:
-
Chalcone
-
Ammonium bromide (NH₄Br)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Water
Procedure:
-
In a mortar, grind chalcone with ammonium bromide and ammonium persulfate, moistened with a few drops of water, for 10 minutes at room temperature.
-
Allow the reaction mixture to stand at room temperature, monitoring the progress by TLC (completion in approximately 25 minutes).
-
After the reaction is complete, add water to the mixture and stir.
-
Collect the solid product by vacuum filtration, wash with water, and purify by recrystallization from ethanol.
Conclusion
The synthesis of 2,3-dibromo-1,3-diphenylpropan-1-one can be achieved through various methods, with a notable shift towards more environmentally friendly "green" chemistry approaches. While the traditional method using molecular bromine provides high yields, it poses significant safety and environmental hazards.[1][2] In contrast, modern alternatives such as the use of TBATB or the solvent-free grinding technique with ammonium bromide and ammonium persulfate offer comparable or even superior yields with significantly reduced environmental impact and improved safety profiles.[5][6] The choice of synthetic route will ultimately depend on factors such as the scale of the reaction, available resources, and the emphasis on green chemistry principles within the research or development setting. For laboratory-scale synthesis, the grinding method with TBATB presents a compelling combination of high yield, short reaction time, and operational simplicity.[6]
References
- 1. 2,3-Dibromo-3-phenyl-1-(3-phenylsydnon-4-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green bromination method in the synthesis of chalcone dibromides - American Chemical Society [acs.digitellinc.com]
- 10. rsc.org [rsc.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 1-Propanone, 2,3-dibromo-1,3-diphenyl-: A Comparative Guide to 2D NMR and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Structural Elucidation Methods for Halogenated Ketones.
The precise structural confirmation of synthesized organic compounds is a critical step in chemical research and drug development. For complex molecules such as 1-Propanone, 2,3-dibromo-1,3-diphenyl-, a substituted chalcone derivative, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy may not be sufficient to unambiguously assign all proton and carbon signals due to spectral overlap and complex coupling patterns. This guide provides a comprehensive comparison of two-dimensional (2D) NMR spectroscopy with alternative analytical techniques—X-ray crystallography and mass spectrometry—for the structural validation of this target molecule. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their needs.
Structural Elucidation at a Glance: 2D NMR vs. Alternatives
The structural validation of 1-Propanone, 2,3-dibromo-1,3-diphenyl- relies on establishing the precise connectivity of its atoms. While 1D NMR provides initial insights, 2D NMR techniques like COSY, HSQC, and HMBC are powerful tools for elucidating the complete bonding network.[1] This guide will delve into the practical application of these techniques and compare their utility against the definitive solid-state structure provided by X-ray crystallography and the fragmentation analysis offered by mass spectrometry.
2D NMR Spectroscopy: Mapping the Molecular Connections
Two-dimensional NMR spectroscopy provides a detailed map of correlations between different nuclei within a molecule, resolving ambiguities present in 1D spectra.[1][2] For 1-Propanone, 2,3-dibromo-1,3-diphenyl-, the following 2D NMR experiments are essential for complete structural assignment.
Predicted ¹H and ¹³C NMR Data
To illustrate the power of 2D NMR, we will use predicted ¹H and ¹³C NMR chemical shifts for 1-Propanone, 2,3-dibromo-1,3-diphenyl-. These predictions provide a basis for interpreting the expected correlations in the 2D spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Propanone, 2,3-dibromo-1,3-diphenyl-
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~192 |
| 2 | ~5.9 (d) | ~55 |
| 3 | ~5.7 (d) | ~50 |
| 4 (C=O Phenyl C1') | - | ~135 |
| 5, 9 (C=O Phenyl C2', C6') | ~8.0 (d) | ~129 |
| 6, 8 (C=O Phenyl C3', C5') | ~7.5 (t) | ~128 |
| 7 (C=O Phenyl C4') | ~7.6 (t) | ~134 |
| 10 (C3 Phenyl C1'') | - | ~138 |
| 11, 15 (C3 Phenyl C2'', C6'') | ~7.4 (m) | ~128 |
| 12, 14 (C3 Phenyl C3'', C5'') | ~7.3 (m) | ~129 |
| 13 (C3 Phenyl C4'') | ~7.3 (m) | ~129 |
Note: Predicted shifts are estimates and may vary from experimental values. 'd' denotes a doublet and 't' a triplet.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[1] For our target molecule, the key correlation would be between the protons on C2 and C3.
Table 2: Expected COSY Correlations
| Proton 1 (ppm) | Proton 2 (ppm) | Correlation Type |
| ~5.9 (H2) | ~5.7 (H3) | ³J (vicinal coupling) |
This cross-peak would definitively establish the connectivity of the two methine protons in the propane backbone.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[1] This is crucial for assigning the carbon signals of the propanone backbone and the phenyl rings.
Table 3: Expected HSQC Correlations
| Proton (ppm) | Carbon (ppm) | Assignment |
| ~5.9 | ~55 | C2-H2 |
| ~5.7 | ~50 | C3-H3 |
| ~8.0 | ~129 | C5/9-H5/9 |
| ~7.5 | ~128 | C6/8-H6/8 |
| ~7.6 | ~134 | C7-H7 |
| ~7.4 | ~128 | C11/15-H11/15 |
| ~7.3 | ~129 | C12/14/13-H12/14/13 |
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range correlations between protons and carbons (typically two or three bonds), which is invaluable for piecing together the molecular skeleton, especially around quaternary carbons.[1]
Table 4: Key Expected HMBC Correlations
| Proton (ppm) | Correlated Carbon (ppm) | Correlation Type | Structural Information |
| ~5.9 (H2) | ~192 (C1) | ²J | Confirms H2 is adjacent to the carbonyl |
| ~5.9 (H2) | ~50 (C3) | ²J | Confirms C2-C3 bond |
| ~5.9 (H2) | ~135 (C4) | ³J | Connects propane backbone to C=O phenyl ring |
| ~5.7 (H3) | ~192 (C1) | ³J | Confirms H3 is three bonds from the carbonyl |
| ~5.7 (H3) | ~55 (C2) | ²J | Confirms C3-C2 bond |
| ~5.7 (H3) | ~138 (C10) | ³J | Connects propane backbone to C3 phenyl ring |
| ~8.0 (H5/9) | ~192 (C1) | ³J | Confirms position of H5/9 relative to carbonyl |
| ~7.4 (H11/15) | ~50 (C3) | ³J | Confirms position of H11/15 relative to C3 |
Workflow for 2D NMR Structural Validation
The logical progression of 2D NMR experiments allows for a systematic elucidation of the molecular structure.
Caption: Workflow for 2D NMR based structural elucidation.
Alternative Structural Elucidation Techniques
While 2D NMR is a powerful tool, other techniques provide complementary or, in some cases, more definitive structural information.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[3]
Table 5: Representative X-ray Crystallographic Data for a Chalcone Dibromide Analog
| Parameter | Value |
| Crystal System | Orthorhombic[3] |
| Space Group | Pca2₁[3] |
| C-Br Bond Lengths (Å) | 1.96 - 1.98[3] |
| C-C Bond Lengths (Å) | 1.52 - 1.55 (aliphatic), 1.37 - 1.40 (aromatic)[3] |
| C=O Bond Length (Å) | ~1.21[3] |
| Dihedral Angle between Phenyl Rings (°) | ~75[3] |
Data is for the closely related compound 2,3-dibromo-1,3-bis(4-chlorophenyl)propan-1-one.[3]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. For α,β-dibromoketones, characteristic fragmentation patterns would involve the loss of bromine atoms and cleavage adjacent to the carbonyl group.[4]
Table 6: Expected Mass Spectrometry Fragmentation for 1-Propanone, 2,3-dibromo-1,3-diphenyl-
| m/z | Fragment | Interpretation |
| 368/370/372 | [M]⁺ | Molecular ion peak (isotopic pattern for two Br atoms) |
| 289/291 | [M-Br]⁺ | Loss of a bromine radical |
| 210 | [M-2Br]⁺ | Loss of two bromine radicals |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation from α-cleavage |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Comparative Analysis Workflow
The selection of an analytical technique depends on the specific research question and available resources.
Caption: Comparison of structural elucidation techniques.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the discussed techniques.
2D NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
COSY (Correlation Spectroscopy):
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.
-
Load the COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width in both dimensions to cover all proton signals.
-
Set the number of increments in the indirect dimension (e.g., 256) and the number of scans per increment (e.g., 2-4).
-
Acquire and process the 2D data using a sine-bell window function.
HSQC (Heteronuclear Single Quantum Coherence):
-
Acquire 1D ¹H and ¹³C spectra to determine spectral widths.
-
Load the HSQC pulse sequence (e.g., hsqcedetgpsisp2).
-
Set the ¹H spectral width in the direct dimension and the ¹³C spectral width in the indirect dimension.
-
Set the number of increments in the indirect dimension (e.g., 256) and the number of scans per increment (e.g., 4-8).
-
Acquire and process the 2D data.
HMBC (Heteronuclear Multiple Bond Correlation):
-
Acquire 1D ¹H and ¹³C spectra to determine spectral widths.
-
Load the HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the ¹H spectral width in the direct dimension and the ¹³C spectral width in the indirect dimension.
-
Set the long-range coupling constant (e.g., 8 Hz).
-
Set the number of increments in the indirect dimension (e.g., 400) and the number of scans per increment (e.g., 8-16).
-
Acquire and process the 2D data.
X-ray Crystallography
-
Grow single crystals of the compound suitable for diffraction (e.g., by slow evaporation of a saturated solution).
-
Mount a crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα).
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structure using full-matrix least-squares on F².
Mass Spectrometry (Electron Ionization)
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or gas chromatography inlet.
-
Ionize the sample using a standard electron energy (typically 70 eV).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.
Conclusion
The structural validation of 1-Propanone, 2,3-dibromo-1,3-diphenyl- is most comprehensively achieved through a combination of analytical techniques. 2D NMR spectroscopy (COSY, HSQC, and HMBC) is indispensable for determining the complete covalent framework of the molecule in solution. X-ray crystallography provides the definitive solid-state structure, including stereochemistry, and serves as the ultimate proof of structure when suitable crystals can be obtained. Mass spectrometry complements these techniques by confirming the molecular weight and providing fragmentation data that is consistent with the proposed structure. For researchers in drug development and organic synthesis, a thorough understanding and application of these methods are paramount for ensuring the identity and purity of their compounds.
References
- 1. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC Methods for the Analysis of Chalcone Dibromide Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in the synthesis and purification of chalcone derivatives, the ability to accurately monitor reaction progress and assess product purity is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides a comparative overview of reversed-phase and normal-phase HPLC methods applicable to the analysis of chalcone dibromide reaction mixtures, supported by experimental data and detailed protocols.
The synthesis of a this compound typically involves the electrophilic addition of bromine across the α,β-unsaturated double bond of a chalcone precursor. A successful reaction monitoring method must be able to resolve the non-polar this compound product from the slightly more polar starting chalcone, as well as any potential side-products. This guide explores two primary HPLC approaches to achieve this separation.
Comparison of HPLC Methods
The choice between reversed-phase and normal-phase HPLC is critical and depends on the specific polarity differences between the compounds in the reaction mixture. Below is a summary of typical starting conditions for both methods.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |
| Stationary Phase | C18 (Octadecylsilane) | Silica, Cyano (CN), or Amino (NH2) |
| Mobile Phase | Methanol/Water or Acetonitrile/Water with 0.1% Formic Acid or Phosphoric Acid | Hexane/Ethyl Acetate or Hexane/Isopropanol |
| Elution Order | More polar compounds elute first. Chalcone will elute before this compound. | Less polar compounds elute first. This compound will elute before Chalcone. |
| Typical Gradient | Increasing organic solvent concentration (e.g., 50% to 100% Methanol) | Increasing polar solvent concentration (e.g., 0% to 20% Ethyl Acetate) |
| UV Detection (λmax) | 260 - 350 nm | 260 - 350 nm |
Experimental Protocols
Detailed methodologies for both reversed-phase and a proposed normal-phase HPLC analysis are provided below. These protocols serve as a starting point for method development and can be optimized for specific this compound derivatives.
Reversed-Phase HPLC (RP-HPLC) Method
This method is widely applicable for the analysis of various chalcones and can be adapted for monitoring the disappearance of the starting material in a bromination reaction.
-
Column: C18, 5 µm particle size, 250 mm x 4.6 mm i.d.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 100% B
-
15-20 min: 100% B
-
20-22 min: 100% to 50% B
-
22-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 310 nm
-
Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition (50:50 Water:Acetonitrile). Filter through a 0.45 µm syringe filter before injection.
Normal-Phase HPLC (NP-HPLC) Method
Normal-phase HPLC is often advantageous for separating compounds with significant differences in polarity, such as a chalcone and its corresponding dibromide. The non-polar dibromide will elute earlier than the more polar chalcone.
-
Column: Silica, 5 µm particle size, 250 mm x 4.6 mm i.d.
-
Mobile Phase A: Hexane
-
Mobile Phase B: Ethyl Acetate
-
Isocratic Elution: 90% A and 10% B (This ratio may need to be optimized. A gradient can also be employed, starting with a lower concentration of B and increasing to elute more polar components.)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 310 nm
-
Sample Preparation: Dilute the reaction mixture in the mobile phase. Ensure the sample is free of any aqueous residues. Filter through a 0.45 µm PTFE syringe filter before injection.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the analysis of a this compound reaction mixture using HPLC.
Caption: General workflow for HPLC analysis of a this compound reaction mixture.
Signaling Pathways and Logical Relationships
The logical relationship in choosing an appropriate HPLC method for separating a chalcone from its dibromide derivative is based on their polarity difference. This can be visualized as follows:
Caption: Logical diagram for selecting an HPLC method based on compound polarity.
A Comparative Guide to the Reactivity of α-Bromo and α,β-Dibromo Ketones
For Researchers, Scientists, and Drug Development Professionals
The introduction of bromine atoms at the α- and β-positions of a ketone dramatically influences its chemical reactivity, opening up diverse synthetic pathways. This guide provides an objective comparison of the reactivity of α-bromo and α,β-dibromo ketones, supported by experimental data and detailed protocols. Understanding these differences is crucial for designing efficient synthetic routes and developing novel molecular entities.
I. Nucleophilic Substitution and Elimination Reactions
The presence of bromine, an electron-withdrawing group, at the α-position makes the α-proton more acidic and the α-carbon susceptible to nucleophilic attack. The addition of a second bromine atom at the β-position introduces further electronic and steric effects, leading to distinct reaction outcomes.
A key reaction for both α-bromo and α,β-dibromo ketones is dehydrobromination, which leads to the formation of α,β-unsaturated systems. In the case of α,β-dibromo ketones, selective dehydrobromination can occur, yielding α-bromo-α,β-unsaturated ketones, which are valuable synthetic intermediates.
Table 1: Comparison of Product Yields in Elimination Reactions
| Substrate | Reagent and Conditions | Product | Yield (%) | Reference |
| 2-Bromo-1-phenylethanone | Pyridine, Heat | 1-Phenyl-2-propen-1-one | Not specified | General Reaction |
| 1,2-Dibromo-1-phenylethanone | Triethylamine, Benzene | 2-Bromo-1-phenyl-2-propen-1-one | Good Yields | |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide, Acetic acid, 90 °C | 4-Chloro-α-bromo-acetophenone | 85% | |
| 4-Trifluoromethylacetophenone | Pyridine hydrobromide perbromide, Acetic acid, 90 °C | 4-Trifluoromethyl-α-bromo-acetophenone | 90% |
Experimental Protocol: Synthesis of 4-Chloro-α-bromo-acetophenone
This protocol describes the α-bromination of an acetophenone derivative.
Materials:
-
4-Chloroacetophenone
-
Pyridine hydrobromide perbromide
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 4-chloroacetophenone in glacial acetic acid.
-
Add pyridine hydrobromide perbromide in a molar ratio of 1.0:1.1 (substrate to brominating agent).
-
Heat the reaction mixture to 90 °C and stir for the appropriate time as monitored by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-chloro-α-bromo-acetophenone.
Logical Relationship: Dehydrobromination Pathways
Caption: Dehydrobromination of α-bromo and α,β-dibromo ketones.
II. Favorskii Rearrangement
The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that leads to the formation of carboxylic acid derivatives, often with ring contraction in cyclic systems. While well-established for α-monohalo ketones, α,α'-dihalo ketones can also undergo this rearrangement to yield α,β-unsaturated carboxylic acid derivatives. The nature of the base and solvent system can significantly influence the reaction outcome.
Table 2: Products of the Favorskii Rearrangement
| Substrate | Reagent and Conditions | Product | Yield (%) | Reference |
| 2-Chlorocyclohexanone | Sodium methoxide, Ether | Methyl cyclopentanecarboxylate | Not specified | |
| 1,3-Dibromobutan-2-one | Sodium ethoxide | Ethyl but-2-enoate | Not specified | General Reaction |
| cis-2-Chloro-6-phenylcyclohexanone | 0.05 M NaOMe in MeOH | cis- and trans-2-methoxy-6-phenylcyclohexanones | Not specified | |
| cis-2-Chloro-6-phenylcyclohexanone | Piperidine in MeOH | Favorskii amide | High Yield |
Experimental Protocol: Favorskii Rearrangement of 2-Chlorocyclohexanone
This protocol provides a general procedure for the Favorskii rearrangement.
Materials:
-
2-Chlorocyclohexanone
-
Sodium methoxide
-
Anhydrous ether
-
Calcium chloride drying tubes
Procedure:
-
Equip a dry three-necked, round-bottom flask with a stirrer, reflux condenser, and a dropping funnel. Protect all openings with calcium chloride drying tubes.
-
Prepare a suspension of sodium methoxide in anhydrous ether in the flask and begin stirring.
-
Add a solution of 2-chlorocyclohexanone in dry ether dropwise to the stirred suspension. Control the exothermic reaction by the rate of addition.
-
After the addition is complete, continue stirring and refluxing the mixture for the prescribed time.
-
Cool the reaction mixture and quench with an appropriate aqueous solution (e.g., ammonium chloride).
-
Separate the ethereal layer, and extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate in vacuo.
-
Purify the resulting ester by distillation or chromatography.
Reaction Mechanism: Favorskii Rearrangement
Caption: Favorskii rearrangement pathways for α-bromo and α,α'-dibromo ketones.
III. Comparative Reactivity Analysis
The presence of a second bromine atom at the β-position in α,β-dibromo ketones significantly alters their reactivity profile compared to their α-bromo counterparts.
-
Acidity of α-Proton: The inductive effect of the β-bromine atom in α,β-dibromo ketones further increases the acidity of the α-proton, facilitating its abstraction by a base. This can lead to more facile enolate formation compared to α-bromo ketones under similar conditions.
-
Elimination Reactions: In α,β-dibromo ketones, the presence of a β-hydrogen allows for a facile E2 elimination to form an α-bromo-α,β-unsaturated ketone. This pathway is not available to α-bromo ketones lacking a β-leaving group. The formation of the conjugated system provides a strong thermodynamic driving force for this reaction.
-
Nucleophilic Substitution: The α-carbon in both types of ketones is electrophilic. However, in α,β-dibromo ketones, the steric hindrance around the α-carbon is increased, which may disfavor direct SN2 attack compared to a less hindered α-bromo ketone. Furthermore, competing elimination reactions are more prevalent in the dibromo compounds.
-
Favorskii Rearrangement: For α,α'-dibromo ketones, the initial Favorskii rearrangement can be followed by an elimination step to yield an α,β-unsaturated product, a reaction pathway not observed with monobromo ketones. The choice of base is critical; for instance, sterically hindered bases may favor elimination over rearrangement.
Experimental Workflow: Comparative Reactivity Study
Caption: Workflow for a comparative study of α-bromo and α,β-dibromo ketone reactivity.
Conclusion
The reactivity of α-bromo and α,β-dibromo ketones is distinct and offers a versatile toolkit for organic synthesis. While α-bromo ketones are classic precursors for α,β-unsaturated ketones and Favorskii rearrangement products, their α,β-dibromo counterparts provide access to α-bromo-α,β-unsaturated systems and α,β-unsaturated carboxylic acid derivatives. The choice between these substrates depends on the desired synthetic outcome, with reaction conditions such as the nature of the base and solvent playing a critical role in directing the reaction towards the intended product. The experimental data and protocols provided in this guide offer a solid foundation for researchers to explore and exploit the rich chemistry of these important synthetic intermediates.
Safety Operating Guide
Proper Disposal of 1-Propanone, 2,3-dibromo-1,3-diphenyl-: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Propanone, 2,3-dibromo-1,3-diphenyl-, a halogenated organic compound. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental compliance.
Immediate Safety and Handling Precautions
1-Propanone, 2,3-dibromo-1,3-diphenyl- is a hazardous chemical requiring careful handling in a well-ventilated area, preferably within a chemical fume hood.[1] All personnel must wear appropriate Personal Protective Equipment (PPE) to prevent contact with this corrosive substance.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection: Wear fire/flame resistant and impervious clothing.[2] Chemical-resistant gloves, such as nitrile rubber, must be worn.[1]
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator with an appropriate organic vapor cartridge.[1][2]
Step-by-Step Disposal Protocol
The proper disposal of 1-Propanone, 2,3-dibromo-1,3-diphenyl- is critical due to its hazardous nature. The primary disposal method is through a licensed chemical waste disposal service.
Experimental Protocol for Waste Accumulation and Disposal:
-
Segregation: Collect all waste containing 1-Propanone, 2,3-dibromo-1,3-diphenyl- in a designated, properly labeled, and sealed container. This compound is a halogenated organic waste and must be kept separate from non-halogenated waste streams to avoid costly and complex disposal procedures.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "1-Propanone, 2,3-dibromo-1,3-diphenyl-," and the appropriate hazard pictograms (Corrosive, Environmental Hazard).
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be a designated satellite accumulation area for hazardous waste.
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed chemical waste disposal company.
-
Spill Management: In case of a spill, evacuate the area and prevent further spread. Absorb the spill with inert material (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal as hazardous waste. Do not allow the chemical to enter drains or waterways.[1]
Quantitative Safety Data
While specific occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have not been established for 1-Propanone, 2,3-dibromo-1,3-diphenyl-, the following GHS hazard information provides a quantitative basis for its hazardous classification.
| Hazard Classification | GHS Hazard Code | Description |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[3] |
| Hazardous to the Aquatic Environment, Acute Hazard | H400 | Very toxic to aquatic life[3] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 1-Propanone, 2,3-dibromo-1,3-diphenyl-.
Caption: Disposal workflow for 1-Propanone, 2,3-dibromo-1,3-diphenyl-.
References
Essential Safety and Operational Guide for Handling 1-Propanone, 2,3-dibromo-1,3-diphenyl-
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 1-Propanone, 2,3-dibromo-1,3-diphenyl- (CAS No. 611-91-6). Adherence to these guidelines is critical to ensure personal safety and mitigate environmental risks.
Chemical Hazard and Identification
Synonyms: Benzalacetophenone dibromide, Chalcone dibromide, 2,3-Dibromo-1,3-diphenylpropan-1-one.[1]
GHS Hazard Classification:
-
Serious Eye Damage/Eye Irritation: Category 1[2]
-
Hazardous to the aquatic environment, acute hazard: Category 1[1]
Hazard Statements:
| Physical and Chemical Properties | Data |
| Molecular Formula | C15H12Br2O[1][3] |
| Molecular Weight | 368.06 g/mol [1] |
| Appearance | Light yellow solid |
| Melting Point | 75 - 79 °C |
| Boiling Point | 219 - 221 °C @ 18 mmHg |
Personal Protective Equipment (PPE)
Engineering controls, such as a fume hood or other forms of local exhaust ventilation, should be the primary means of controlling exposure. When handling this substance, the following personal protective equipment is mandatory:
| Protection Type | Specific Requirements | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary.[4] | Protects against splashes and dust that can cause severe eye damage.[2] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Chemical-resistant gloves (e.g., nitrile rubber) are required.[4] | Prevents skin contact which can cause severe burns.[2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a combination filter for organic vapors and particulates.[4] Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2] | Protects against inhalation of dust or vapors which can be corrosive. |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[5]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid formation of dust and aerosols.[5]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store locked up.[2]
-
Incompatible with strong oxidizing agents.[2]
Accidental Release Measures:
-
Evacuate Personnel: Keep people away from and upwind of the spill/leak.[4]
-
Ventilate Area: Ensure adequate ventilation.
-
Contain Spill: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]
-
Clean-up: Sweep up and shovel into suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[2][4]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[2]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2] |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4] |
Experimental Workflow
Caption: Workflow for the safe handling of 1-Propanone, 2,3-dibromo-1,3-diphenyl-.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
